Product packaging for C18-PEG5-Acid(Cat. No.:CAS No. 1807534-83-3)

C18-PEG5-Acid

Cat. No.: B8025038
CAS No.: 1807534-83-3
M. Wt: 518.8 g/mol
InChI Key: NYYSLMWNYAMUTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

C18-PEG5-Acid is a useful research compound. Its molecular formula is C29H58O7 and its molecular weight is 518.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H58O7 B8025038 C18-PEG5-Acid CAS No. 1807534-83-3

Properties

IUPAC Name

3-[2-[2-[2-(2-octadecoxyethoxy)ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H58O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-32-21-23-34-25-27-36-28-26-35-24-22-33-20-18-29(30)31/h2-28H2,1H3,(H,30,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYSLMWNYAMUTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H58O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601256806
Record name 4,7,10,13,16-Pentaoxatetratriacontanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601256806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807534-83-3
Record name 4,7,10,13,16-Pentaoxatetratriacontanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807534-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,13,16-Pentaoxatetratriacontanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601256806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to C18-PEG5-Acid: Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C18-PEG5-Acid is a versatile amphiphilic molecule increasingly utilized in the fields of drug delivery, bioconjugation, and nanotechnology. This technical guide provides a comprehensive overview of its physicochemical properties, along with generalized experimental protocols for its application and characterization. Its unique structure, consisting of a hydrophobic C18 alkyl chain and a hydrophilic polyethylene glycol (PEG) spacer of five units, terminating in a reactive carboxylic acid, allows for the formation of stable nanostructures and the conjugation to various biomolecules.

Physicochemical Properties

The distinct hydrophobic and hydrophilic domains of this compound govern its self-assembly behavior and its utility as a linker. The C18 tail provides a strong hydrophobic anchor, driving the formation of micelles or incorporation into lipid bilayers, while the PEG spacer offers aqueous solubility and a steric barrier, which can reduce non-specific protein binding and enhance circulation times in vivo. The terminal carboxylic acid provides a convenient handle for covalent attachment to amine-containing molecules.

Core Data
PropertyValueSource
Molecular Formula C29H58O7[1][2]
Molecular Weight 518.8 g/mol [1][2]
CAS Number 1807534-83-3[1]
Purity Typically ≥98%
Appearance Varies (often a white to off-white solid or viscous oil)
Storage Conditions -20°C

Applications in Drug Delivery and Bioconjugation

This compound is a key component in the formulation of advanced drug delivery systems such as liposomes and nanoparticles. The hydrophobic C18 chain readily incorporates into the lipid core of these carriers, while the hydrophilic PEG chain extends into the aqueous environment, forming a protective layer. This "stealth" characteristic helps to evade the reticuloendothelial system, prolonging systemic circulation and improving drug accumulation at target sites.

The terminal carboxylic acid allows for the covalent conjugation of targeting ligands (e.g., antibodies, peptides) or therapeutic molecules to the surface of these nanocarriers. This functionalization enables active targeting to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target effects.

Experimental Protocols

The following are generalized protocols that can serve as a starting point for the use of this compound. Optimization of specific parameters such as lipid ratios, pH, and reaction times will be necessary for specific applications.

Liposome Formulation via Thin-Film Hydration

This common method involves the dissolution of lipids in an organic solvent, followed by evaporation to create a thin lipid film, which is then hydrated with an aqueous buffer to form liposomes.

Materials:

  • This compound

  • Primary phospholipids (e.g., DSPC, DOPC)

  • Cholesterol

  • Chloroform or a chloroform/methanol mixture

  • Aqueous buffer (e.g., PBS, HEPES)

  • Drug to be encapsulated (optional)

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound, phospholipids, and cholesterol in the desired molar ratio in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding the aqueous buffer (containing the drug if applicable) and gently agitating the flask. The temperature of the buffer should be above the phase transition temperature of the primary lipid.

    • Allow the mixture to hydrate for a sufficient time (e.g., 1-2 hours) with intermittent vortexing to form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to sonication (probe or bath) or extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).

Bioconjugation to Amine-Containing Molecules

The carboxylic acid group of this compound can be activated to react with primary amines on proteins, peptides, or other molecules to form a stable amide bond.

Materials:

  • This compound incorporated into a nanocarrier or as a standalone molecule

  • Amine-containing molecule (e.g., antibody, peptide)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation buffer (e.g., MES buffer, pH 4.5-6.0)

  • Conjugation buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching buffer (e.g., Tris, hydroxylamine)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the this compound-containing entity in the activation buffer.

    • Add a molar excess of EDC and NHS to the solution.

    • Allow the reaction to proceed for 15-30 minutes at room temperature to form an NHS-activated intermediate.

  • Conjugation:

    • Add the amine-containing molecule, dissolved in the conjugation buffer, to the activated this compound solution.

    • Let the reaction proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add a quenching buffer to stop the reaction by consuming any unreacted NHS esters.

  • Purification:

    • Remove unconjugated molecules and byproducts by dialysis, size exclusion chromatography, or other appropriate purification methods.

Characterization of this compound Containing Nanoparticles

Thorough characterization is essential to ensure the quality and performance of nanoparticles formulated with this compound.

Characterization TechniqueParameter Measured
Dynamic Light Scattering (DLS) Mean particle size, polydispersity index (PDI)
Zeta Potential Analysis Surface charge, stability of the colloidal suspension
Transmission Electron Microscopy (TEM) / Cryo-TEM Particle morphology, size distribution
High-Performance Liquid Chromatography (HPLC) Quantification of lipid components, drug loading, and conjugation efficiency
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of this compound and its conjugates

Visualizations

Experimental Workflow: Liposome Formulation

Liposome_Formulation cluster_prep Lipid Film Preparation cluster_form Liposome Formation cluster_char Characterization dissolve Dissolve Lipids (this compound, Phospholipid, Cholesterol) in Organic Solvent evaporate Evaporate Solvent (Rotary Evaporation) dissolve->evaporate dry Dry Film (High Vacuum) evaporate->dry hydrate Hydrate Film with Aqueous Buffer dry->hydrate Lipid Film extrude Size Reduction (Extrusion/Sonication) hydrate->extrude characterize Analyze Size, Charge, and Morphology extrude->characterize Final Liposomes

Caption: Workflow for the preparation of liposomes using the thin-film hydration method.

Logical Relationship: Bioconjugation Reaction

Bioconjugation_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_product Product C18_PEG_Acid This compound (-COOH) EDC_NHS EDC / NHS C18_PEG_Acid->EDC_NHS Activation Conjugate C18-PEG5-Molecule Conjugate (Amide Bond) C18_PEG_Acid->Conjugate Amine_Molecule Amine-Containing Molecule (-NH2) Amine_Molecule->Conjugate EDC_NHS->Amine_Molecule EDC_NHS->Conjugate

Caption: Schematic of the EDC/NHS mediated bioconjugation of this compound to an amine.

References

A Technical Guide to C18-PEG5-Acid: Suppliers, Applications in Lipid Nanoparticle Formulation, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of C18-PEG5-Acid, a critical component in modern drug delivery systems. We will delve into its suppliers and catalog numbers, its role in the formulation of lipid nanoparticles (LNPs) for mRNA delivery, and detailed experimental protocols.

This compound: Supplier and Product Information

This compound is a polyethylene glycol (PEG) lipid that plays a crucial role in the stability and efficacy of lipid-based drug delivery systems. Its C18 saturated fatty acid tail provides a hydrophobic anchor within the lipid bilayer of nanoparticles, while the hydrophilic PEG5 chain extends into the aqueous environment, creating a steric barrier that reduces aggregation and opsonization. The terminal carboxylic acid group allows for further functionalization or conjugation.

Below is a summary of suppliers and their corresponding catalog numbers for this compound and related products.

SupplierProduct NameCatalog NumberCAS Number
BroadPharmThis compoundBP-224061807534-83-3
TebubioThis compoundBP-224061807534-83-3
MedChemExpressThis compoundHY-W5920081807534-83-3
BLD PharmC18-PEg5-nhs1807537-37-61807537-37-6

The Role of this compound in Lipid Nanoparticle (LNP) Formulation for mRNA Delivery

The advent of mRNA-based therapeutics, including the highly successful COVID-19 vaccines, has been made possible by sophisticated delivery vehicles like lipid nanoparticles.[1] These LNPs are typically composed of four key lipid components: an ionizable cationic lipid, a helper phospholipid, cholesterol, and a PEGylated lipid, such as this compound.[2]

The PEGylated lipid is a critical determinant of the LNP's in vivo performance.[2] The C18 anchor of this compound ensures its stable incorporation into the LNP structure. The PEG chains on the surface of the LNP create a hydrophilic shield that sterically hinders the binding of opsonin proteins, thereby reducing clearance by the mononuclear phagocyte system and prolonging circulation time. However, the density of the PEG shield can also impede the interaction of the LNP with target cells and subsequent endosomal escape. Therefore, the molar percentage of the PEG-lipid in the formulation is a critical parameter that needs to be optimized for each specific application.[2] Research has shown that a lower proportion of PEG lipids is often considered in formulation design to mitigate the potential for an anti-PEG antibody response.[2]

Experimental Protocol: Formulation of mRNA-Encapsulated Lipid Nanoparticles

This protocol outlines a general method for the formulation of mRNA-encapsulated lipid nanoparticles using a microfluidic mixing approach. This technique allows for the rapid and reproducible self-assembly of LNPs.

Materials:

  • Lipids:

    • Ionizable cationic lipid (e.g., SM-102)

    • Helper phospholipid (e.g., DOPE or DSPC)

    • Cholesterol

    • This compound

  • mRNA: mRNA encoding the protein of interest in an appropriate buffer (e.g., citrate buffer, pH 4.0)

  • Solvents:

    • Ethanol (anhydrous)

    • Aqueous buffer (e.g., citrate buffer, pH 4.0)

    • Dialysis buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Equipment:

    • Microfluidic mixing device (e.g., NanoAssemblr®)

    • Syringe pumps

    • Vials and syringes

    • Dialysis cassette (e.g., 10 kDa MWCO)

    • Dynamic Light Scattering (DLS) instrument for size and polydispersity analysis

    • Zeta potential analyzer

Procedure:

  • Preparation of Lipid Stock Solution:

    • Dissolve the ionizable lipid, helper phospholipid, cholesterol, and this compound in ethanol to achieve the desired molar ratio. A common starting molar ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).

    • Ensure all lipids are fully dissolved. Gentle warming may be required for some lipids.

    • Vortex the lipid mixture to ensure homogeneity.

  • Preparation of mRNA Solution:

    • Dilute the mRNA to the desired concentration in the aqueous buffer (e.g., citrate buffer, pH 4.0).

  • Lipid Nanoparticle Formulation using Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid stock solution into one syringe and the mRNA solution into another syringe.

    • Set the flow rate ratio of the aqueous phase to the organic (lipid) phase. A common ratio is 3:1.

    • Initiate the flow of both solutions through the microfluidic device. The rapid mixing of the two streams induces the self-assembly of the lipids and the encapsulation of the mRNA, forming the LNPs.

    • Collect the resulting LNP dispersion.

  • Purification and Buffer Exchange:

    • Transfer the LNP dispersion to a dialysis cassette.

    • Perform dialysis against a neutral pH buffer, such as PBS (pH 7.4), to remove the ethanol and exchange the buffer. This step is crucial for the stability and biocompatibility of the LNPs.

    • Change the dialysis buffer several times over a period of several hours to ensure complete buffer exchange.

  • Characterization of Lipid Nanoparticles:

    • Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the LNPs using Dynamic Light Scattering (DLS). A uniform population of LNPs will have a low PDI value (typically < 0.2).

    • Zeta Potential: Determine the surface charge of the LNPs using a zeta potential analyzer. The zeta potential should be near-neutral at physiological pH.

    • mRNA Encapsulation Efficiency: Quantify the amount of mRNA encapsulated within the LNPs. This can be done using a fluorescent dye-based assay (e.g., RiboGreen assay) to measure the amount of free mRNA before and after lysing the LNPs with a detergent.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the formulation and characterization of mRNA-encapsulated lipid nanoparticles.

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification cluster_characterization Characterization Lipid_Stock Lipid Stock (Ethanol) Microfluidic_Mixing Microfluidic Mixing Lipid_Stock->Microfluidic_Mixing mRNA_Solution mRNA Solution (Aqueous Buffer) mRNA_Solution->Microfluidic_Mixing Dialysis Dialysis (Buffer Exchange) Microfluidic_Mixing->Dialysis LNP Dispersion DLS DLS (Size & PDI) Dialysis->DLS Purified LNPs Zeta_Potential Zeta Potential Dialysis->Zeta_Potential Encapsulation_Efficiency Encapsulation Efficiency Dialysis->Encapsulation_Efficiency

References

An In-depth Technical Guide to C18-PEG5-Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C18-PEG5-Acid is a heterobifunctional linker composed of a long-chain saturated fatty acid, stearic acid (C18), and a polyethylene glycol (PEG) chain with five repeating units, terminating in a carboxylic acid. This amphiphilic structure, featuring a hydrophobic C18 tail and a hydrophilic PEG spacer, makes it a valuable tool in drug delivery and bioconjugation. The terminal carboxylic acid allows for covalent attachment to amine-containing molecules, such as proteins, peptides, and small molecule drugs, facilitating the creation of targeted and stabilized therapeutic agents.

The incorporation of the C18 lipophilic chain provides a strong anchor for integration into lipid-based drug delivery systems like liposomes and lipid nanoparticles (LNPs). The PEG5 spacer offers a flexible, hydrophilic linker that can improve the solubility and pharmacokinetic profile of the conjugated molecule. This guide provides a comprehensive overview of the molecular properties, applications, and general experimental considerations for this compound.

Molecular Properties and Specifications

The fundamental properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C29H58O7
Molecular Weight 518.8 g/mol
CAS Number 1807534-83-3
Appearance Varies (typically a solid or waxy solid)
Purity Typically >95%
Solubility Soluble in a variety of organic solvents
Storage Recommended storage at -20°C

Applications in Research and Drug Development

The unique structure of this compound lends itself to several critical applications in the field of drug delivery and development.

Formation of Stealth Liposomes and Lipid Nanoparticles

The C18 alkyl chain serves as a lipid anchor, enabling the stable incorporation of the PEG-acid into the lipid bilayer of liposomes and lipid nanoparticles (LNPs). The PEG chain then forms a hydrophilic corona on the surface of the nanoparticle. This "stealth" characteristic sterically hinders the binding of opsonins, proteins that mark foreign particles for clearance by the mononuclear phagocyte system. This leads to:

  • Prolonged Circulation Time: By evading the immune system, the nanoparticles can circulate in the bloodstream for longer periods, increasing the likelihood of reaching the target tissue.

  • Improved Stability: The PEG layer can also prevent the aggregation of nanoparticles, enhancing their stability in biological fluids.

Surface Functionalization and Targeted Drug Delivery

The terminal carboxylic acid group on the PEG chain provides a reactive handle for the covalent attachment of targeting ligands, such as antibodies, peptides, or small molecules. This allows for the active targeting of the drug delivery system to specific cells or tissues that overexpress the corresponding receptor. This targeted approach can enhance therapeutic efficacy while minimizing off-target side effects.

Bioconjugation

This compound can be used to modify the surface of various biomolecules and materials. The carboxylic acid can be activated to react with primary amines, forming stable amide bonds. This is useful for:

  • Improving the solubility and stability of hydrophobic drugs.

  • PEGylating proteins and peptides to increase their half-life and reduce immunogenicity.

Experimental Protocols

While specific experimental conditions will vary depending on the application, the following provides a general methodology for the use of this compound in the formation of functionalized lipid nanoparticles.

General Procedure for Amide Coupling to a Targeting Ligand

This protocol describes the activation of the carboxylic acid on this compound and its subsequent conjugation to an amine-containing targeting ligand.

Materials:

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Amine-containing targeting ligand (e.g., peptide, antibody fragment)

  • Anhydrous, amine-free organic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)

  • Quenching reagent (e.g., hydroxylamine or Tris buffer)

Methodology:

  • Activation of this compound:

    • Dissolve this compound, NHS, and EDC in a 1:1.2:1.2 molar ratio in the chosen anhydrous organic solvent.

    • Allow the reaction to proceed at room temperature for 1-4 hours to form the NHS ester. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Conjugation to the Targeting Ligand:

    • Remove the organic solvent from the activated C18-PEG5-NHS ester under vacuum.

    • Dissolve the targeting ligand in the reaction buffer.

    • Add the activated C18-PEG5-NHS ester to the ligand solution. The molar ratio of the NHS ester to the ligand should be optimized but is typically in the range of 5:1 to 20:1.

    • Allow the conjugation reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.

  • Quenching and Purification:

    • Quench any unreacted NHS ester by adding a quenching reagent.

    • Purify the resulting C18-PEG5-Ligand conjugate using an appropriate method such as dialysis, size exclusion chromatography, or reverse-phase high-performance liquid chromatography (RP-HPLC).

Formulation of Functionalized Lipid Nanoparticles

This protocol outlines the preparation of lipid nanoparticles incorporating the C18-PEG5-Ligand conjugate.

Materials:

  • C18-PEG5-Ligand conjugate

  • Primary lipid (e.g., Phosphatidylcholine)

  • Cholesterol

  • Helper lipid (e.g., DOPE)

  • Encapsulated drug (hydrophobic or hydrophilic)

  • Appropriate buffer system

Methodology:

  • Lipid Film Hydration Method:

    • Dissolve the primary lipid, cholesterol, helper lipid, and the C18-PEG5-Ligand conjugate in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask. The molar percentage of the C18-PEG5-Ligand is typically between 1-5 mol%.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Hydrate the lipid film with an aqueous buffer (which can contain a hydrophilic drug) by vortexing or sonication. This will form multilamellar vesicles.

  • Size Reduction and Purification: *

The Stealth Architect: A Technical Guide to Long-Chain PEG Acids in Biochemical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Long-chain polyethylene glycol (PEG) acids and their derivatives have become indispensable tools in biochemistry and pharmaceutical sciences. Their unique physicochemical properties, primarily their hydrophilicity and biocompatibility, enable the sophisticated manipulation of biological molecules and delivery systems. This technical guide provides an in-depth exploration of the core applications of long-chain PEG acids, focusing on their role in enhancing the therapeutic efficacy of proteins, peptides, and nanoparticle-based drugs. Through detailed experimental protocols, quantitative data analysis, and visual workflows, this document serves as a comprehensive resource for professionals in the field.

Core Applications of Long-Chain PEG Acids

The covalent attachment of PEG chains, a process known as PEGylation, is a cornerstone of modern drug development. Long-chain PEG acids are particularly valuable as they provide a reactive carboxyl group for conjugation while presenting a long, flexible, and hydrophilic chain that imparts several advantageous properties to the modified molecule or nanoparticle.

1.1. Enhanced Pharmacokinetics and "Stealth" Properties:

PEGylation dramatically alters the pharmacokinetic profile of therapeutic agents. The hydrophilic PEG chain creates a hydration shell around the conjugated molecule, effectively increasing its hydrodynamic radius. This "stealth" effect shields the molecule from proteolytic enzymes and recognition by the reticuloendothelial system (RES), leading to a significantly prolonged circulation half-life in the bloodstream[]. Consequently, the dosing frequency can be reduced, improving patient compliance and therapeutic outcomes. Furthermore, the increased size of PEGylated molecules often reduces their renal clearance[2].

1.2. Improved Solubility and Stability:

Many therapeutic proteins and small molecule drugs suffer from poor aqueous solubility, which complicates their formulation and administration. The conjugation of hydrophilic long-chain PEG acids can substantially enhance the solubility and stability of these molecules, preventing aggregation and improving their overall handling and formulation characteristics.

1.3. Drug Delivery and Nanoparticle Formulation:

Long-chain PEG acids are integral components in the design of advanced drug delivery systems, particularly lipid nanoparticles (LNPs) and polymeric nanoparticles. When incorporated into the surface of these nanoparticles, the PEG chains provide a steric barrier that prevents aggregation and opsonization, thereby extending their circulation time and promoting passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.

Quantitative Data on the Impact of PEGylation

The physicochemical properties of the PEG chain, such as its molecular weight and density on a surface, are critical parameters that dictate the performance of the resulting conjugate or nanoparticle. The following tables summarize quantitative data from various studies, illustrating these relationships.

ParameterUnmodified Protein/DrugPEGylated Protein/Drug (PEG MW)Fold Increase in Half-LifeReference
Circulation Half-Life
rhTIMP-11.1 h28 h (20 kDa)25.5[3][4]
Filgrastim3.5-3.8 h42 h (20 kDa)~11-12[5]
Adenosine Deaminase (ADA)minutes48-72 h (5 kDa)>100

Table 1: Impact of PEGylation on the Circulation Half-Life of Therapeutic Proteins. This table illustrates the significant extension in the in vivo circulation time of various proteins after conjugation with polyethylene glycol of different molecular weights.

Nanoparticle SystemPEG Content (% of polymer)Drug Release (T1/2)Reference
Drug Release Kinetics
PLGA-PEG Nanoparticles0%-
5%~6 days (for 50% release)
10%Faster than 5%
15%Fastest release

Table 2: Influence of PEG Content on Drug Release from PLGA-PEG Nanoparticles. This table demonstrates how varying the percentage of PEG within the nanoparticle formulation can modulate the release kinetics of the encapsulated drug.

Experimental Protocols

This section provides detailed methodologies for key experiments involving long-chain PEG acids, from their synthesis to their application in bioconjugation and nanoparticle formulation.

3.1. Synthesis and Purification of Carboxyl-Terminated PEG

This protocol describes a general method for the synthesis of a long-chain PEG carboxylic acid from a PEG diol via oxidation.

Materials:

  • Polyethylene glycol (PEG) diol (e.g., MW 3400 Da)

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Dissolve 5 g of PEG₃₄₀₀(OH)₂ in 25 mL of deionized water containing 8 mL of concentrated sulfuric acid.

  • Prepare a solution of 0.235 g of CrO₃ in 5 mL of water.

  • Add the CrO₃ solution to the PEG solution and stir for 8 hours at room temperature.

  • Add 25 mL of water to the reaction mixture and extract three times with 100 mL of CH₂Cl₂ each.

  • Combine the organic layers and wash twice with 25 mL of water and twice with 25 mL of saturated NaCl solution.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Precipitate the PEG-carboxylate product by adding 150 mL of diethyl ether.

  • Filter the solid product and dry under vacuum. The expected yield is approximately 96%.

Purification:

  • The primary purification is achieved by precipitation in diethyl ether. For higher purity, column chromatography using a chloroform-methanol gradient (e.g., 10:1) with the addition of 1-2% formic acid can be employed for PEG acids.

3.2. NHS-Ester Mediated PEGylation of Proteins

This protocol details the conjugation of a carboxyl-terminated PEG to the primary amines (e.g., lysine residues) of a protein using N-hydroxysuccinimide (NHS) ester chemistry.

Materials:

  • Carboxyl-terminated PEG

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Protein to be PEGylated

  • Phosphate-buffered saline (PBS), pH 7.4 (amine-free)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Dialysis or gel filtration equipment for purification

Procedure:

Step 1: Activation of PEG-COOH to PEG-NHS Ester

  • Dissolve the carboxyl-terminated PEG in anhydrous DMF or DMSO.

  • Add EDC and NHS in a slight molar excess to the PEG solution.

  • Stir the reaction mixture at room temperature for several hours to overnight to form the PEG-NHS ester.

Step 2: Conjugation to the Protein

  • Dissolve the protein to be PEGylated in an amine-free buffer, such as PBS, at a pH of 7.0-8.0.

  • Immediately before use, prepare a 10 mM solution of the PEG-NHS ester in DMSO or DMF.

  • Add a 20-fold molar excess of the PEG-NHS ester solution to the protein solution. The volume of the organic solvent should not exceed 10% of the final reaction volume.

  • Incubate the reaction mixture on ice for 2 hours or at room temperature for 30-60 minutes.

Step 3: Purification of the PEGylated Protein

  • Remove the unreacted PEG-NHS ester and byproducts by dialysis against PBS or using a gel filtration column.

  • Characterize the extent of PEGylation using techniques such as SDS-PAGE, HPLC, or mass spectrometry.

3.3. Formulation of PEGylated Nanoparticles by Nanoprecipitation

This protocol describes the formulation of drug-loaded polymeric nanoparticles with a PEGylated surface using the nanoprecipitation method.

Materials:

  • PLGA-PEG block copolymer

  • Hydrophobic drug

  • Water-miscible organic solvent (e.g., acetone or ethanol)

  • Deionized water (as the anti-solvent)

Procedure:

  • Dissolve the PLGA-PEG copolymer and the hydrophobic drug in the water-miscible organic solvent.

  • Heat the deionized water to a temperature above the gel-to-liquid transition temperature of any lipid components if they are included.

  • Add the organic solution drop-wise to the deionized water under continuous stirring.

  • The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer and the encapsulation of the drug, forming nanoparticles.

  • Continue stirring to allow for the evaporation of the organic solvent.

  • The resulting nanoparticle suspension can be purified by centrifugation or dialysis to remove the remaining organic solvent and unencapsulated drug.

Visualization of Workflows and Concepts

The following diagrams, generated using Graphviz, illustrate key workflows and concepts related to the application of long-chain PEG acids in biochemistry.

experimental_workflow cluster_synthesis PEG Acid Synthesis & Activation cluster_conjugation Protein PEGylation peg_diol PEG Diol oxidation Oxidation peg_diol->oxidation CrO3/H2SO4 peg_cooh PEG-COOH oxidation->peg_cooh purification1 Purification peg_cooh->purification1 activation Activation (e.g., with NHS/EDC) purification1->activation peg_nhs PEG-NHS Ester activation->peg_nhs conjugation Conjugation Reaction peg_nhs->conjugation protein Target Protein protein->conjugation peg_protein PEGylated Protein conjugation->peg_protein purification2 Purification peg_protein->purification2 Dialysis/SEC characterization1 Characterization purification2->characterization1 SDS-PAGE, HPLC

Workflow for the synthesis of PEG-acid and subsequent protein PEGylation.

nanoparticle_workflow cluster_formulation Nanoparticle Formulation cluster_purification_char Purification & Characterization organic_phase Organic Phase (PLGA-PEG + Drug in Acetone) nanoprecipitation Nanoprecipitation (Drop-wise addition with stirring) organic_phase->nanoprecipitation aqueous_phase Aqueous Phase (Water) aqueous_phase->nanoprecipitation solvent_evap Solvent Evaporation nanoprecipitation->solvent_evap raw_nps Raw Nanoparticle Suspension solvent_evap->raw_nps purification Purification (Centrifugation/Dialysis) raw_nps->purification final_nps Purified & Characterized PEGylated Nanoparticles purification->final_nps char_dls DLS (Size, PDI) char_zeta Zeta Potential char_tem TEM (Morphology) char_hplc HPLC (Drug Loading) final_nps->char_dls final_nps->char_zeta final_nps->char_tem final_nps->char_hplc

Experimental workflow for PEGylated nanoparticle formulation and characterization.

pharmacokinetic_advantage cluster_unmodified Unmodified Drug cluster_pegylated PEGylated Drug unmodified_drug Drug rapid_clearance Rapid Renal Clearance unmodified_drug->rapid_clearance enzymatic_degradation Enzymatic Degradation unmodified_drug->enzymatic_degradation res_uptake RES Uptake unmodified_drug->res_uptake short_half_life Short Circulation Half-Life rapid_clearance->short_half_life enzymatic_degradation->short_half_life res_uptake->short_half_life pegylated_drug PEG-Drug reduced_clearance Reduced Renal Clearance pegylated_drug->reduced_clearance steric_hindrance Steric Hindrance pegylated_drug->steric_hindrance reduced_res_uptake Reduced RES Uptake pegylated_drug->reduced_res_uptake prolonged_half_life Prolonged Circulation Half-Life reduced_clearance->prolonged_half_life steric_hindrance->prolonged_half_life reduced_res_uptake->prolonged_half_life

Pharmacokinetic advantages of PEGylation over unmodified drugs.

Conclusion

Long-chain PEG acids are powerful and versatile tools in modern biochemistry and drug development. Their ability to confer "stealth" properties, enhance solubility, and improve the stability of therapeutic molecules and nanoparticles has led to the successful development of numerous clinically approved drugs. A thorough understanding of the principles of PEGylation, coupled with robust experimental protocols for synthesis, conjugation, and characterization, is essential for harnessing the full potential of this technology. This guide provides a foundational resource for researchers and scientists to design and execute their studies, ultimately contributing to the development of more effective and safer therapeutics.

References

C18-PEG5-Acid for Self-Assembly and Nanoparticle Formation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

C18-PEG5-Acid is an amphiphilic molecule increasingly utilized in the field of drug delivery and nanotechnology for the formation of self-assembled nanoparticles such as micelles and liposomes. This guide provides a comprehensive technical overview of its properties, detailed experimental protocols for nanoparticle synthesis and characterization, and quantitative data to support formulation development. The unique structure of this compound, comprising a hydrophobic 18-carbon stearic acid tail and a hydrophilic polyethylene glycol (PEG) chain of five repeating units terminating in a carboxylic acid, drives its assembly in aqueous environments into core-shell nanostructures. These nanoparticles are capable of encapsulating hydrophobic therapeutic agents, enhancing their solubility, stability, and pharmacokinetic profiles.

Core Concepts: Self-Assembly of this compound

The self-assembly of this compound is a spontaneous process driven by the hydrophobic effect. In an aqueous solution, the hydrophobic C18 tails minimize their contact with water by aggregating to form a core, while the hydrophilic PEG5-Acid chains orient towards the aqueous phase, forming a protective corona. This process occurs above a specific concentration known as the Critical Micelle Concentration (CMC).

Below is a diagram illustrating the self-assembly of this compound into a micellar nanoparticle.

Self-assembly of this compound into a micelle.

Quantitative Data for Nanoparticle Formulation

While specific experimental data for this compound is limited in publicly available literature, data from structurally similar PEG-lipid conjugates can provide valuable guidance for formulation development. The following tables summarize key parameters for analogous systems.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC29H58O7[1][2]
Molecular Weight518.77 g/mol [1][2]
AppearanceWhite to off-white solid[1]
Storage-20°C

Table 2: Expected Nanoparticle Characteristics Based on Analogous Systems

ParameterExpected RangeNotesReference
Critical Micelle Concentration (CMC)97 - 243 µMBased on PEG-PE copolymers. CMC is influenced by PEG chain length and the nature of the hydrophobic tail.
Particle Size (Diameter)10 - 100 nmDependent on formulation parameters and characterization method (DLS vs. TEM).
Polydispersity Index (PDI)< 0.2A PDI below 0.2 indicates a monodisperse and homogeneous population of nanoparticles.
Drug Loading Capacity (%)5 - 20%Highly dependent on the physicochemical properties of the drug and the nanoparticle core.
Encapsulation Efficiency (%)60 - 95%Varies with the drug, lipid composition, and preparation method.

Experimental Protocols

Nanoparticle Formation via Thin-Film Hydration

The thin-film hydration method is a robust and widely used technique for the preparation of liposomes and micelles from PEG-lipid conjugates.

ThinFilmHydration A 1. Dissolution Dissolve this compound and drug in organic solvent (e.g., chloroform/methanol). B 2. Film Formation Evaporate solvent using a rotary evaporator to form a thin lipid film. A->B C 3. Vacuum Drying Dry the film under vacuum to remove residual solvent. B->C D 4. Hydration Hydrate the film with an aqueous buffer (e.g., PBS) with vortexing. C->D E 5. Sonication/Extrusion Reduce particle size and lamellarity to form small, unilamellar vesicles. D->E F 6. Purification Remove unencapsulated drug via dialysis or size exclusion chromatography. E->F

Workflow for nanoparticle formation by thin-film hydration.

Detailed Methodology:

  • Dissolution: Dissolve this compound and the hydrophobic drug in a suitable organic solvent mixture, such as chloroform:methanol (2:1 v/v), in a round-bottom flask.

  • Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipid (for C18, typically 55-65°C) under reduced pressure to evaporate the organic solvent. A thin, uniform lipid film will form on the inner surface of the flask.

  • Vacuum Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual organic solvent.

  • Hydration: Add the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the flask. The volume will depend on the desired final nanoparticle concentration. Agitate the flask by vortexing or gentle shaking to hydrate the lipid film, which will lead to the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain smaller, unilamellar nanoparticles, the MLV suspension can be subjected to sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification: To remove any unencapsulated drug, the nanoparticle suspension can be purified using techniques such as dialysis against a fresh buffer or size exclusion chromatography.

Characterization of Nanoparticles

4.2.1 Particle Size and Polydispersity Index (PDI)

Dynamic Light Scattering (DLS) is a standard technique for measuring the hydrodynamic diameter and size distribution of nanoparticles in suspension.

  • Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. This information is then correlated to determine the particle size.

  • Procedure: Dilute the nanoparticle suspension in the hydration buffer to an appropriate concentration. Analyze the sample using a DLS instrument. The results will provide the average particle size (Z-average) and the PDI. A lower PDI value (typically <0.2) indicates a more uniform particle size distribution.

4.2.2 Morphology

Transmission Electron Microscopy (TEM) provides direct visualization of the nanoparticle morphology.

  • Principle: A beam of electrons is transmitted through an ultrathin specimen, interacting with the specimen as it passes through. An image is formed from the interaction of the electrons with the sample.

  • Procedure: A drop of the diluted nanoparticle suspension is placed on a TEM grid (e.g., carbon-coated copper grid). The sample is often negatively stained (e.g., with phosphotungstic acid or uranyl acetate) to enhance contrast. After drying, the grid is imaged using a TEM.

Quantification of Drug Loading

The amount of drug successfully encapsulated within the nanoparticles is a critical parameter.

4.3.1 Drug Loading Content (DLC) and Encapsulation Efficiency (EE)

These parameters are typically determined by separating the nanoparticles from the unencapsulated drug and then quantifying the drug in each fraction.

Equations:

  • DLC (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100

  • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

Methodology:

  • Separation: Separate the nanoparticles from the aqueous phase containing the free drug using techniques like centrifugation, dialysis, or size exclusion chromatography.

  • Quantification:

    • Lyse the purified nanoparticles using a suitable solvent (e.g., methanol or acetonitrile) to release the encapsulated drug.

    • Quantify the drug concentration in the lysate using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

    • Quantify the amount of free drug in the supernatant/eluate from the separation step.

  • Calculation: Use the quantified drug amounts to calculate the DLC and EE.

DrugLoading A Nanoparticle Suspension (with free drug) B Separation (e.g., Centrifugation, Dialysis) A->B C Purified Nanoparticles B->C D Free Drug in Supernatant B->D E Lysis of Nanoparticles C->E G Quantification of Free Drug (HPLC, UV-Vis) D->G F Quantification of Encapsulated Drug (HPLC, UV-Vis) E->F H Calculate DLC and EE F->H G->H

Workflow for determining drug loading and encapsulation efficiency.

Signaling Pathways

Currently, there is no specific information available in the scientific literature describing the direct interaction of this compound with cellular signaling pathways. The primary role of this molecule is as a component of a drug delivery vehicle. The therapeutic effect and any impact on signaling pathways would be determined by the encapsulated active pharmaceutical ingredient.

Conclusion

This compound is a versatile amphiphilic molecule with significant potential for the development of nanoparticle-based drug delivery systems. Its ability to self-assemble into stable core-shell structures allows for the encapsulation and delivery of hydrophobic drugs. This guide has provided a foundational understanding of its properties, detailed experimental protocols for nanoparticle synthesis and characterization, and relevant quantitative data based on analogous systems. For researchers and drug development professionals, this compound represents a valuable tool for advancing novel therapeutic formulations. Further research to determine the specific CMC and optimize drug loading for various APIs with this particular molecule is warranted.

References

C18-PEG5-Acid in Drug Delivery Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

C18-PEG5-Acid is an amphiphilic molecule increasingly recognized for its potential in the development of advanced drug delivery systems. This technical guide provides a comprehensive overview of its chemical properties, its role in the formation of nanocarriers, and the associated experimental methodologies for researchers, scientists, and drug development professionals. The unique structure of this compound, featuring a hydrophobic 18-carbon alkyl (C18) chain and a hydrophilic polyethylene glycol (PEG) chain with five repeating units terminating in a carboxylic acid, allows for the self-assembly into various nanoparticle formulations. These systems are designed to enhance the therapeutic efficacy of encapsulated drugs by improving solubility, stability, and pharmacokinetic profiles.

Physicochemical Properties of this compound

This compound is characterized as a hybrid linker molecule.[1] The hydrophobic C18 tail serves as an anchor within the lipid core of a nanoparticle, while the hydrophilic PEG5 spacer extends into the aqueous environment, providing a "stealth" layer that can reduce recognition by the immune system and prolong circulation time.[2][3] The terminal carboxylic acid group offers a versatile handle for conjugation with amine-containing molecules, including drugs, targeting ligands, or other functional moieties.[1]

PropertyValueReference
Chemical Formula C29H58O7[1]
Molecular Weight 518.8 g/mol
CAS Number 1807534-83-3
Appearance Not specified in search results
Purity ≥98%
Storage Conditions -20°C

Applications in Drug Delivery Systems

The amphiphilic nature of this compound makes it a valuable component in the formulation of various nanocarriers, including micelles, liposomes, and solid lipid nanoparticles (SLNs). While specific studies employing this compound are limited in the available literature, research on analogous molecules like PEG-conjugated C18 chains provides significant insights into its potential applications.

These nanoparticle systems can encapsulate hydrophobic drugs within their core, effectively increasing their aqueous solubility and protecting them from degradation. The PEGylated surface of these nanoparticles is known to reduce opsonization and clearance by the reticuloendothelial system (RES), leading to longer circulation times and enhanced accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.

Experimental Protocols

Due to the lack of specific literature on this compound, the following protocols are generalized based on methods used for similar PEGylated lipids in the formation of drug-delivery nanoparticles.

Preparation of Drug-Loaded Nanoparticles via Nanoprecipitation

Nanoprecipitation is a widely used method for the formulation of polymeric and lipid-based nanoparticles.

Materials:

  • This compound

  • Drug to be encapsulated

  • A water-miscible organic solvent (e.g., acetone, ethanol)

  • Aqueous phase (e.g., deionized water, buffer)

  • Other lipids or polymers (optional, to form the core matrix)

Protocol:

  • Dissolve this compound and the hydrophobic drug in the organic solvent. If a polymer is used for the core, it should also be dissolved in this phase.

  • The aqueous phase is prepared separately. For lipid-based nanoparticles, other lipids can be dispersed in the aqueous phase and heated above their transition temperature.

  • The organic phase is then added dropwise to the aqueous phase under constant stirring.

  • The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the lipid/polymer and the self-assembly of nanoparticles, entrapping the drug.

  • The organic solvent is subsequently removed by evaporation under reduced pressure.

  • The resulting nanoparticle suspension can be purified by dialysis or centrifugation to remove any unencapsulated drug and residual solvent.

Generalized workflow for nanoparticle preparation and characterization.
Characterization of Nanoparticles

Thorough characterization is essential to ensure the quality, stability, and efficacy of the nanoparticle formulation.

  • Particle Size and Zeta Potential: Dynamic Light Scattering (DLS) is commonly used to determine the hydrodynamic diameter and the surface charge (zeta potential) of the nanoparticles. A narrow size distribution (low polydispersity index, PDI) and a sufficiently high zeta potential (typically > ±20 mV) are desirable for stability.

  • Morphology: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) can be used to visualize the shape and surface morphology of the nanoparticles.

  • Drug Loading Content (DLC) and Encapsulation Efficiency (EE): These parameters are crucial for quantifying the amount of drug successfully incorporated into the nanoparticles. They can be determined by separating the nanoparticles from the aqueous phase (e.g., by ultracentrifugation) and quantifying the amount of free drug in the supernatant using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

    • DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

    • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

  • In Vitro Drug Release: The release profile of the encapsulated drug is typically studied using a dialysis method. The nanoparticle suspension is placed in a dialysis bag with a specific molecular weight cut-off, which is then immersed in a release medium (e.g., phosphate-buffered saline, PBS) at 37°C. At predetermined time intervals, samples of the release medium are withdrawn and the concentration of the released drug is quantified.

  • In Vitro Cytotoxicity: The biocompatibility and cytotoxic effects of the drug-loaded nanoparticles are evaluated on relevant cell lines using assays such as the MTT, MTS, or LDH release assays.

Cellular Uptake and Intracellular Trafficking

The PEGylated surface of nanoparticles formulated with this compound is expected to influence their interaction with cells. PEGylation can reduce non-specific protein adsorption, which in turn can affect the cellular uptake mechanism. PEGylated nanoparticles are often internalized through endocytic pathways, such as clathrin-mediated endocytosis and caveolae-mediated endocytosis.

Once inside the cell, the nanoparticles are typically trafficked through the endo-lysosomal pathway. For the encapsulated drug to exert its therapeutic effect, the nanoparticle must release its cargo into the cytoplasm. This can be achieved through various mechanisms, including the degradation of the nanoparticle matrix in the acidic environment of the lysosome or by designing nanoparticles that can escape the endosome.

cellular_uptake cluster_uptake Cellular Uptake NP This compound Nanoparticle CME Clathrin-mediated Endocytosis NP->CME Internalization CVE Caveolae-mediated Endocytosis NP->CVE Internalization Membrane Cell Membrane Endosome Early Endosome CME->Endosome CVE->Endosome Lysosome Late Endosome/ Lysosome Endosome->Lysosome Release Drug Release in Cytoplasm Lysosome->Release Endosomal Escape or Nanoparticle Degradation Target Therapeutic Target Release->Target

Representative cellular uptake and trafficking pathway for PEGylated nanoparticles.

Quantitative Data from Related Studies

While specific data for this compound is not available, the following table summarizes key findings from a study on nanoparticles formulated with a similar PEG-C18 conjugate for the delivery of celastrol (CSL).

ParameterPEG/CSLPEG-C18/CSL
Particle Size (nm) ~120~120
Zeta Potential (mV) ~ -20~ -20
Drug Loading Capacity LowerHigher
Release Rate FastModerate
Cytotoxicity (IC50 in 4T1 cells) 0.96 ± 0.08 µg/mL0.72 ± 0.04 µg/mL
Hemolytic Rate > 60% at 0.25 mg/mL> 60% at 0.25 mg/mL

Data extrapolated from a study on PEG-C18 conjugated to octadecylamine.

Conclusion

This compound is a promising excipient for the formulation of advanced drug delivery systems. Its well-defined amphiphilic structure allows for the creation of stable, long-circulating nanoparticles capable of encapsulating hydrophobic drugs. While further research specifically utilizing this compound is needed to fully elucidate its potential and optimize its application, the existing knowledge on similar PEGylated lipids provides a strong foundation for its use in developing novel and effective nanomedicines. The methodologies and characterization techniques described in this guide offer a framework for researchers to explore the utility of this compound in their drug delivery research.

References

Methodological & Application

Application Notes and Protocols for C18-PEG5-Acid Bioconjugation to Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of lipid-polyethylene glycol (PEG) moieties to proteins is a powerful strategy in drug delivery and biopharmaceutical development. This process, known as PEGylation, can enhance the therapeutic properties of proteins by increasing their hydrodynamic size, which prolongs circulation half-life by reducing renal clearance.[1][2] The lipid component, such as an 18-carbon chain (C18), facilitates the association with cell membranes or lipid-based drug delivery systems like liposomes. The PEG spacer provides a hydrophilic shield that can reduce immunogenicity and improve solubility.[3][4]

This document provides a detailed protocol for the bioconjugation of C18-PEG5-Acid to proteins, leveraging the robust and widely used 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method facilitates the formation of a stable amide bond between the carboxylic acid group of the this compound and primary amines (e.g., lysine residues) on the protein surface.

Materials and Reagents

  • Protein of Interest: ≥95% purity, dissolved in an amine-free buffer (e.g., PBS, MES).

  • This compound: High purity (e.g., >98%).

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.

  • Solvent for Lipid-PEG: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Purification System: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) columns.

  • Dialysis materials: Dialysis tubing or cassettes with an appropriate molecular weight cut-off (MWCO).

Experimental Protocols

Preparation of Reagents
  • Protein Solution: Prepare the protein solution at a concentration of 1-10 mg/mL in the Conjugation Buffer. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS.

  • This compound Stock Solution: Due to the hydrophobic C18 chain, this compound may have limited aqueous solubility. Prepare a stock solution (e.g., 10-50 mM) in anhydrous DMF or DMSO immediately before use.

  • EDC/NHS Solutions: Prepare EDC and NHS solutions fresh in the Activation Buffer just prior to use.

Two-Step Bioconjugation Protocol

This two-step protocol is designed to activate the this compound first, before adding it to the protein solution. This approach minimizes the risk of protein-protein crosslinking that can occur with a one-pot reaction.

Step 1: Activation of this compound

  • In a microcentrifuge tube, add the desired volume of this compound stock solution.

  • Add a 1.5 to 2.5-fold molar excess of EDC and NHS (or Sulfo-NHS) to the this compound solution.

  • Incubate the reaction mixture for 15-30 minutes at room temperature to allow for the formation of the NHS-ester.

Step 2: Conjugation to the Protein

  • Add the activated C18-PEG5-NHS ester solution to the protein solution. A 10- to 50-fold molar excess of the lipid-PEG reagent to the protein is a common starting point for optimization. The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% of the total reaction volume to maintain protein stability.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM. Incubate for an additional 30 minutes.

Purification of the C18-PEG-Protein Conjugate

Purification is crucial to remove unreacted this compound, EDC/NHS byproducts, and any unconjugated protein.

  • Size-Exclusion Chromatography (SEC): This is the most common method for separating the larger PEGylated protein from smaller unreacted molecules.

  • Ion-Exchange Chromatography (IEX): This technique can be used to separate proteins based on charge differences. PEGylation can alter the surface charge of a protein, allowing for separation of conjugated and unconjugated species.

  • Dialysis: Extensive dialysis against a suitable buffer can also be used to remove small molecule impurities.

Characterization of the Conjugate
  • SDS-PAGE: To visualize the increase in molecular weight of the protein after conjugation.

  • Mass Spectrometry (ESI-MS or MALDI-TOF): To determine the molecular weight of the conjugate and the degree of PEGylation (number of C18-PEG5 moieties per protein).

  • HPLC (Reversed-Phase or Size-Exclusion): To assess the purity of the conjugate and quantify the degree of PEGylation.

  • ¹H NMR Spectroscopy: Can be used to quantify the degree of PEGylation by comparing the integrals of proton signals from the PEG and the protein.[5]

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the bioconjugation of this compound to a model protein. The optimal conditions may vary depending on the specific protein and desired degree of PEGylation.

ParameterRange/ValueExpected Outcome/Comment
Protein Concentration 1 - 10 mg/mLHigher concentrations may increase reaction efficiency but also the risk of aggregation.
Molar Ratio (this compound:Protein) 10:1 to 50:1Higher ratios generally lead to a higher degree of PEGylation. Empirical optimization is recommended.
Molar Ratio (EDC:NHS:Acid) 1.5:1.5:1 to 2.5:2.5:1Ensures efficient activation of the carboxylic acid.
Activation pH 6.0Optimal for EDC/NHS chemistry.
Conjugation pH 7.2 - 7.5Efficient for the reaction of NHS-esters with primary amines.
Reaction Time 1-2 hours at RT or overnight at 4°CLonger incubation times at lower temperatures can improve yield and reduce protein degradation.
Typical Conjugation Efficiency Up to 75% for mono-PEGylated productsEfficiency is dependent on the protein's surface amine accessibility and reaction conditions.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Conjugation Efficiency Inactive reagentsUse fresh EDC and NHS solutions. Ensure this compound is of high purity.
Suboptimal pHEnsure the activation and conjugation steps are performed at the recommended pH.
Presence of amine-containing buffersExchange the protein into an amine-free buffer prior to conjugation.
Protein Aggregation/Precipitation High protein concentrationReduce the protein concentration.
Intermolecular crosslinkingUse a two-step conjugation protocol. Optimize the molar ratio of the PEG reagent.
Poor solubility of this compoundEnsure the organic solvent concentration does not exceed 10%. Add the activated PEG solution dropwise while gently stirring.

Visualizations

Experimental Workflow

G cluster_prep 1. Reagent Preparation cluster_activation 2. Activation cluster_conjugation 3. Conjugation cluster_purification 4. Purification cluster_analysis 5. Characterization protein_prep Prepare Protein Solution (1-10 mg/mL in PBS) conjugate Add Activated PEG to Protein (1-2h RT or O/N 4°C) protein_prep->conjugate peg_prep Prepare this compound (Stock in DMSO/DMF) activate Activate this compound with EDC/NHS (15-30 min) peg_prep->activate edc_nhs_prep Prepare EDC/NHS (Fresh in Activation Buffer) edc_nhs_prep->activate activate->conjugate quench Quench Reaction (Tris or Glycine) conjugate->quench purify Purify Conjugate (SEC, IEX, or Dialysis) quench->purify analyze Analyze Conjugate (SDS-PAGE, MS, HPLC) purify->analyze

Caption: Workflow for this compound protein bioconjugation.

Mechanism of EDC/NHS Coupling

G C18_PEG_Acid C18-PEG5-COOH Intermediate O-acylisourea intermediate (unstable) C18_PEG_Acid->Intermediate + EDC EDC EDC->Intermediate + NHS_Ester Amine-reactive NHS Ester (stable) Intermediate->NHS_Ester + NHS NHS NHS->NHS_Ester Conjugate C18-PEG5-Protein Conjugate (Stable Amide Bond) NHS_Ester->Conjugate + Protein Protein-NH2 Protein->Conjugate

Caption: EDC/NHS chemistry for amide bond formation.

Cellular Interaction and Drug Delivery

The conjugation of a C18-PEG5 moiety to a therapeutic protein can enhance its drug delivery potential. The C18 lipid tail can act as an anchor to the cell membrane, facilitating cellular uptake. The PEG linker provides flexibility and can influence the mechanism of internalization, which can include passive diffusion or endocytosis. For targeted drug delivery, the protein itself can be an antibody or a ligand that recognizes a specific receptor on the target cell surface.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Conjugate C18-PEG5-Protein Conjugate Receptor Cell Surface Receptor Conjugate->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Endocytosis Membrane DrugRelease Drug Release Endosome->DrugRelease 3. Endosomal Escape Target Intracellular Target DrugRelease->Target 4. Action on Target

References

Application Notes and Protocols for EDC-NHS Chemistry in C18-PEG5-Acid Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) for the covalent coupling of C18-PEG5-Acid to primary amine-containing molecules. This chemistry is pivotal in the development of advanced drug delivery systems, including liposomes and nanoparticles, where the C18 lipid anchor facilitates integration into lipid bilayers and the polyethylene glycol (PEG) spacer enhances biocompatibility and circulation time.

Introduction to EDC-NHS Chemistry with this compound

EDC-NHS chemistry is a robust and widely adopted method for forming stable amide bonds between a carboxyl group (-COOH) and a primary amine (-NH2). This compound is a bifunctional linker featuring a hydrophobic C18 alkyl chain and a hydrophilic PEG5 spacer terminating in a carboxylic acid. This structure is ideal for surface modification of lipid-based drug delivery vehicles, enabling the attachment of targeting ligands, imaging agents, or other functional molecules.

The reaction proceeds in two main steps. First, EDC activates the carboxyl group of this compound to form a highly reactive but unstable O-acylisourea intermediate. The addition of NHS stabilizes this intermediate by converting it into a more stable amine-reactive NHS ester. This NHS ester then readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS.[1][2] The inclusion of NHS in the reaction mixture significantly improves the coupling efficiency compared to using EDC alone.[2]

Data Presentation: Optimizing Reaction Conditions

Achieving high coupling efficiency is critical for the successful synthesis of C18-PEG5 conjugates. The following table summarizes key reaction parameters and their recommended ranges for optimizing the EDC-NHS coupling of this compound. The hydrophobic nature of the C18 chain may necessitate the use of co-solvents to ensure solubility.

ParameterRecommended Range/ValueNotes
Solvent Aqueous buffer (e.g., MES, PBS) with a co-solvent (e.g., DMSO, DMF)The C18 chain imparts hydrophobicity. A co-solvent may be required to fully dissolve the this compound.[3]
Activation pH 4.5 - 6.0EDC activation of the carboxyl group is most efficient in a slightly acidic environment. MES buffer is a common choice.[4]
Coupling pH 7.2 - 8.5The reaction of the NHS ester with the primary amine is most efficient at a neutral to slightly basic pH. PBS is a suitable buffer.
Molar Ratio (this compound:EDC:NHS) 1 : (1.5 - 10) : (1.2 - 5)A molar excess of EDC and NHS is recommended to drive the reaction towards the activated NHS ester.
Reaction Time (Activation) 15 - 30 minutes at room temperatureSufficient time for the formation of the NHS ester.
Reaction Time (Coupling) 2 hours at room temperature to overnight at 4°CThe reaction time can be adjusted based on the reactivity of the amine-containing molecule.
Quenching Agent Hydroxylamine, Tris, or GlycineAdded at the end of the reaction to deactivate any unreacted NHS esters.
Expected Yield 20% - 70%The yield can vary significantly depending on the specific reactants and reaction conditions. A yield of 70.8% has been reported for a similar fatty acid-PEG conjugation.

Experimental Protocols

Protocol 1: Two-Step Aqueous Phase Coupling of this compound to a Soluble Amine-Containing Molecule

This protocol is ideal for conjugating this compound to water-soluble molecules such as peptides or small proteins.

Materials:

  • This compound

  • Amine-containing molecule (e.g., peptide, protein)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS for improved water solubility)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0

  • Coupling Buffer: 100 mM Phosphate Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Co-solvent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Purification column (e.g., size-exclusion chromatography, reversed-phase HPLC)

Procedure:

  • Preparation of Reagents:

    • Allow EDC and NHS/Sulfo-NHS to equilibrate to room temperature before opening.

    • Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in water or buffer immediately before use.

    • Dissolve this compound in a minimal amount of DMSO or DMF and then dilute with Activation Buffer to the desired final concentration (e.g., 10 mM).

    • Dissolve the amine-containing molecule in Coupling Buffer.

  • Activation of this compound:

    • In a reaction vessel, combine the this compound solution with a 5-fold molar excess of EDC and a 2-fold molar excess of NHS.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

  • Coupling Reaction:

    • Add the activated C18-PEG5-NHS ester solution to the solution of the amine-containing molecule.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using Coupling Buffer if necessary.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction and hydrolyze any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the C18-PEG5-conjugate from excess reagents and byproducts using an appropriate chromatography method. For peptides and proteins, size-exclusion chromatography is often suitable. For smaller molecules, reversed-phase HPLC may be necessary.

Protocol 2: Characterization of the C18-PEG5-Conjugate

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR can be used to confirm the successful conjugation. The appearance of characteristic peaks from both the C18-PEG5 moiety and the coupled molecule, along with the disappearance of the starting material peaks, indicates a successful reaction. For instance, the methylene protons adjacent to the newly formed amide bond will show a characteristic chemical shift.

2. Mass Spectrometry (MS):

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry can be used to determine the molecular weight of the conjugate, confirming the addition of the this compound.

3. High-Performance Liquid Chromatography (HPLC):

  • Reversed-phase HPLC can be used to assess the purity of the conjugate and to quantify the reaction yield by comparing the peak area of the product to that of the starting materials.

Mandatory Visualizations

EDC_NHS_Reaction_Mechanism C18_PEG5_Acid C18-PEG5-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) C18_PEG5_Acid->O_Acylisourea + EDC EDC EDC Urea_Byproduct Urea Byproduct EDC->Urea_Byproduct O_Acylisourea->C18_PEG5_Acid Hydrolysis NHS_Ester Amine-Reactive NHS Ester (semi-stable) O_Acylisourea->NHS_Ester + NHS NHS NHS NHS_Ester->NHS Release Conjugate C18-PEG5-CONH-R (Stable Amide Bond) NHS_Ester->Conjugate + R-NH2 Amine_Molecule R-NH2

EDC-NHS reaction mechanism for this compound coupling.

Experimental_Workflow cluster_synthesis Conjugate Synthesis cluster_purification Purification & Characterization cluster_formulation Nanoparticle Formulation (Post-Insertion) Activation 1. Activation of this compound with EDC/NHS in MES Buffer (pH 5.5) Coupling 2. Coupling with Amine-Molecule in PBS Buffer (pH 7.4) Activation->Coupling Quenching 3. Quenching with Hydroxylamine Coupling->Quenching Purification 4. Purification (HPLC / SEC) Quenching->Purification Characterization 5. Characterization (NMR, Mass Spec) Purification->Characterization Post_Insertion 7. Incubate Conjugate with Liposomes Characterization->Post_Insertion Liposome_Prep 6. Prepare Liposomes Liposome_Prep->Post_Insertion Final_NP 8. Final Targeted Nanoparticle Post_Insertion->Final_NP

Experimental workflow for synthesis and nanoparticle formulation.

PI3K_MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Survival Cell Survival & Growth mTOR->Cell_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Doxorubicin Doxorubicin Doxorubicin->Akt inhibits Doxorubicin->ERK activates Doxorubicin->Apoptosis

Simplified PI3K/Akt and MAPK signaling pathways and the effect of doxorubicin.

References

Application Notes and Protocols for Protein Labeling with C18-PEG5-Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C18-PEG5-Acid is a versatile heterobifunctional linker designed for the modification of proteins and other biomolecules. It features a long, hydrophobic C18 alkyl chain and a hydrophilic polyethylene glycol (PEG) spacer of five units, terminating in a carboxylic acid. This unique amphipathic structure allows for the introduction of lipid-like properties to soluble proteins, potentially facilitating their interaction with cell membranes or hydrophobic surfaces. The terminal carboxylic acid can be activated to react with primary amines, such as those on lysine residues and the N-terminus of proteins, forming stable amide bonds.

This modification, often termed "PEGylation," can offer several advantages for therapeutic proteins and research tools, including increased hydrodynamic size, improved stability, and altered pharmacokinetic profiles.[1] The inclusion of the C18 chain specifically enables the creation of lipidated proteins, which can be used to study protein-membrane interactions, develop novel drug delivery systems, and create targeted therapeutics that associate with cellular membranes.

These application notes provide a detailed protocol for the labeling of a model protein with this compound, methods for characterization of the conjugate, and potential applications in studying cellular signaling pathways.

Materials and Reagents

  • This compound

  • Target Protein (e.g., Bovine Serum Albumin, BSA)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Amine-free buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.4; 100 mM carbonate/bicarbonate buffer, pH 8.0-8.5; 50 mM borate buffer, pH 8.0-8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Dialysis or size-exclusion chromatography (SEC) system for purification

  • Protein concentration assay kit (e.g., BCA or Bradford)

  • SDS-PAGE system

  • Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

Experimental Protocols

Stage 1: Activation of this compound with EDC/NHS

This initial step converts the terminal carboxylic acid of this compound into a more reactive N-hydroxysuccinimide (NHS) ester. This NHS ester will readily react with primary amines on the target protein.

Protocol:

  • Prepare this compound Solution: Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 100 mM. This stock solution should be prepared fresh immediately before use.

  • Prepare EDC and NHS Solutions: Dissolve EDC and NHS in anhydrous DMF or DMSO to a final concentration of 200 mM and 500 mM, respectively. These solutions should also be prepared fresh.

  • Activation Reaction:

    • In a microcentrifuge tube, combine 1 equivalent of the this compound solution with 1.5 equivalents of EDC solution and 3 equivalents of NHS solution.

    • Vortex the mixture gently and incubate at room temperature for 15-30 minutes to allow for the formation of the NHS ester.

Stage 2: Conjugation of Activated C18-PEG5-NHS to the Target Protein

This stage involves the reaction of the activated C18-PEG5-NHS ester with the primary amines of the target protein. The efficiency of this reaction is pH-dependent, with optimal conditions typically between pH 7.2 and 8.5.

Protocol:

  • Prepare Protein Solution: Dissolve the target protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

  • Conjugation Reaction:

    • Add the desired molar excess of the activated C18-PEG5-NHS solution to the protein solution. A common starting point is a 10- to 50-fold molar excess of the PEG linker to the protein. The optimal ratio should be determined empirically for each protein.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Quench the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to hydrolyze any unreacted C18-PEG5-NHS ester. Incubate for an additional 30 minutes at room temperature.

Stage 3: Purification of the C18-PEG5-Protein Conjugate

Purification is essential to remove unreacted this compound, hydrolyzed NHS ester, and other by-products from the labeled protein.

Protocol:

  • Purification Method: Use either dialysis or size-exclusion chromatography (SEC) to separate the protein conjugate from the smaller, unreacted molecules.

    • Dialysis: Dialyze the reaction mixture against an appropriate buffer (e.g., PBS, pH 7.4) using a dialysis membrane with a suitable molecular weight cut-off (MWCO) that will retain the protein conjugate while allowing the smaller molecules to diffuse out. Perform several buffer changes over 24-48 hours at 4°C.

    • Size-Exclusion Chromatography (SEC): Apply the reaction mixture to an SEC column (e.g., Sephadex G-25) equilibrated with the desired buffer. The larger protein conjugate will elute first, followed by the smaller, unreacted components.

  • Concentration: If necessary, concentrate the purified protein conjugate using a centrifugal filter device with an appropriate MWCO.

Stage 4: Characterization of the C18-PEG5-Protein Conjugate

Characterization is crucial to confirm successful labeling and to determine the degree of modification.

Protocol:

  • Protein Concentration: Determine the concentration of the purified protein conjugate using a standard protein assay (e.g., BCA or Bradford).

  • SDS-PAGE Analysis:

    • Run both the unmodified and the C18-PEG5-labeled protein on an SDS-PAGE gel.

    • Successful PEGylation will result in a noticeable increase in the apparent molecular weight of the protein, causing it to migrate slower than the unmodified protein. The band for the PEGylated protein may also appear broader due to the heterogeneity of the PEGylation.

  • Mass Spectrometry (MS):

    • Analyze the unmodified and labeled protein by MALDI-TOF or ESI-MS to determine the precise mass increase upon conjugation.

    • The mass spectrum of the PEGylated protein will show a distribution of peaks corresponding to the protein with one, two, three, or more this compound molecules attached. This allows for the calculation of the average degree of labeling.

  • Determination of Degree of Labeling (DOL):

    • The DOL, or the average number of this compound molecules per protein, can be estimated from the mass spectrometry data.

    • Alternatively, ¹H NMR spectroscopy can be used for a quantitative determination of the degree of PEGylation by comparing the integral of a characteristic protein signal to that of the repeating ethylene glycol units of the PEG chain.[2][3][4]

Data Presentation

The extent of protein modification can be controlled by varying the molar ratio of the activated C18-PEG5-NHS ester to the protein. The following table provides representative data on how this ratio can affect the degree of labeling and the functional activity of a model enzyme.

Molar Ratio (C18-PEG5-NHS : Protein)Average Degree of Labeling (DOL)Relative Enzymatic Activity (%)
5:11.295
10:12.588
20:14.175
50:16.855

Note: This data is illustrative. The optimal labeling conditions and the effect on protein activity are highly dependent on the specific protein and should be determined experimentally.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_stage1 Stage 1: Activation cluster_stage2 Stage 2: Conjugation cluster_stage3 Stage 3: Purification cluster_stage4 Stage 4: Characterization C18_PEG5_Acid This compound Activated_PEG Activated C18-PEG5-NHS C18_PEG5_Acid->Activated_PEG 15-30 min Room Temp EDC_NHS EDC / NHS EDC_NHS->Activated_PEG Conjugation Conjugation Reaction Activated_PEG->Conjugation Target_Protein Target Protein Target_Protein->Conjugation Quenching Quenching Conjugation->Quenching 1-2 hr (RT) or Overnight (4°C) Purification Purification (Dialysis or SEC) Quenching->Purification Purified_Conjugate Purified C18-PEG5- Protein Conjugate Purification->Purified_Conjugate Characterization Characterization (SDS-PAGE, MS, DOL) Purified_Conjugate->Characterization

Caption: Workflow for the labeling of a target protein with this compound.

Signaling Pathway Application: Modulation of GPCR Signaling

The hydrophobic C18 tail of the this compound can act as a membrane anchor, localizing the labeled protein to the cell surface. This can be particularly useful for studying signaling pathways that are initiated at the plasma membrane, such as G-protein coupled receptor (GPCR) signaling. For instance, a soluble signaling protein that is not normally membrane-associated can be artificially tethered to the membrane to investigate its potential role in modulating GPCR activity.

gpcr_signaling cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP, IP3) Effector->Second_Messenger Labeled_Protein C18-PEG5- Labeled Protein Labeled_Protein->GPCR Modulation Ligand Ligand Ligand->GPCR Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Modulation of GPCR signaling by a C18-PEG5-labeled protein.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Inactive this compound or activating reagentsEnsure proper storage of reagents (desiccated at -20°C). Prepare fresh solutions immediately before use.
Low reactivity of protein aminesIncrease the pH of the reaction buffer to 8.0-8.5 to deprotonate the amine groups.
Presence of amine-containing buffersUse amine-free buffers such as PBS or borate buffer for the conjugation reaction.
Protein Precipitation High protein concentrationReduce the protein concentration during the labeling reaction.
Intermolecular crosslinkingDecrease the molar ratio of the activated PEG linker to the protein.
Inappropriate buffer conditionsOptimize buffer pH and ionic strength for the specific protein.
Difficulty in Purification Inefficient separation of unreacted PEGFor small proteins, use a dialysis membrane with a lower MWCO. For SEC, ensure the column has the appropriate fractionation range.

Conclusion

This compound is a powerful tool for the modification of proteins, enabling the introduction of both a hydrophilic PEG spacer and a hydrophobic C18 tail. The protocols outlined in these application notes provide a comprehensive guide for the successful labeling and characterization of proteins with this unique linker. The ability to create lipidated proteins opens up new avenues for research in areas such as cell signaling, drug delivery, and the development of novel biotherapeutics. Careful optimization of the reaction conditions is key to achieving the desired degree of labeling while maintaining the biological activity of the protein.

References

Application Notes and Protocols for C18-PEG5-Acid in Liposome and Lipid Nanoparticle Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of C18-PEG5-Acid, a specialized lipid-polyethylene glycol (PEG) conjugate, in the formulation of liposomes and lipid nanoparticles (LNPs). This document outlines the key physicochemical properties, offers detailed experimental protocols, and presents quantitative data to guide the development of advanced drug delivery systems.

Introduction to this compound

This compound is a hybrid lipid-PEG linker characterized by a hydrophobic C18 stearoyl carbon chain and a hydrophilic polyethylene glycol (PEG) spacer of five units, terminating in a carboxylic acid group.[1] This unique structure imparts several advantageous properties for its use in drug delivery formulations:

  • Hydrophobic C18 Chain: The long saturated C18 acyl chain provides stable anchoring within the lipid bilayer of liposomes and the lipid core of LNPs.[2][3] This stable incorporation is crucial for maintaining the integrity of the nanoparticle and preventing premature dissociation of the PEG-lipid.

  • Hydrophilic PEG5 Spacer: The short PEG5 chain offers a "stealth" characteristic, creating a hydrophilic shield on the nanoparticle surface. This sterically hinders the binding of opsonin proteins, thereby reducing clearance by the mononuclear phagocyte system (MPS) and prolonging circulation time in vivo.

  • Terminal Carboxylic Acid: The terminal carboxyl group provides a versatile handle for a variety of applications. At physiological pH, the carboxylic acid is deprotonated, imparting a negative surface charge to the nanoparticle, which can influence its stability and biodistribution.[1] Furthermore, the acidic functionality allows for pH-responsive drug release in acidic microenvironments, such as tumors or endosomes, and enables the covalent conjugation of targeting ligands (e.g., antibodies, peptides) to achieve active targeting.[1]

Quantitative Data Summary

Due to the limited availability of public data specifically for this compound, the following tables summarize expected quantitative data based on formulations using structurally similar C18-chain PEGylated lipids with acidic head groups. These values should be considered as a starting point for formulation optimization.

Table 1: Expected Physicochemical Properties of this compound Containing Liposomes

ParameterExpected ValueMolar Ratio of this compoundKey Considerations
Particle Size (nm) 100 - 150 nm1 - 5 mol%Increasing the molar ratio of PEGylated lipid generally leads to smaller particle sizes.
Polydispersity Index (PDI) < 0.21 - 5 mol%A lower PDI indicates a more homogenous population of liposomes.
Zeta Potential (mV) -20 to -50 mV1 - 5 mol%The negative charge is primarily due to the deprotonated carboxylic acid group at neutral pH.
Encapsulation Efficiency (%) > 80% (for hydrophilic drugs)1 - 5 mol%Encapsulation efficiency is highly dependent on the drug properties and the formulation method.

Table 2: Expected Physicochemical Properties of this compound Containing Lipid Nanoparticles (LNPs)

ParameterExpected ValueMolar Ratio of this compoundKey Considerations
Particle Size (nm) 80 - 120 nm0.5 - 2.5 mol%LNP size is critically influenced by the total flow rate and flow rate ratio during microfluidic mixing.
Polydispersity Index (PDI) < 0.150.5 - 2.5 mol%Microfluidic production generally yields LNPs with low PDI.
Zeta Potential (mV) -15 to -40 mV0.5 - 2.5 mol%The surface charge is a composite of the ionizable lipid (at neutral pH) and the this compound.
Encapsulation Efficiency (%) > 90% (for nucleic acids)0.5 - 2.5 mol%High encapsulation efficiency is a hallmark of LNP formulations for nucleic acids.

Experimental Protocols

Protocol for Liposome Formulation using Thin-Film Hydration

This protocol describes the preparation of unilamellar liposomes incorporating this compound using the conventional thin-film hydration method followed by extrusion.

Materials:

  • Main structural lipid (e.g., DSPC or DPPC)

  • Cholesterol

  • This compound

  • Drug to be encapsulated

  • Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Rotary evaporator

  • Water bath

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the main structural lipid, cholesterol, and this compound in the organic solvent in a round-bottom flask at the desired molar ratio (e.g., DSPC:Cholesterol:this compound at 55:40:5).

    • If encapsulating a lipophilic drug, add it to the organic solvent at this stage.

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids.

    • Rotate the flask and gradually reduce the pressure to evaporate the solvent, forming a thin, uniform lipid film on the inner surface of the flask.

    • Dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Prepare the aqueous buffer. If encapsulating a hydrophilic drug, dissolve it in the buffer.

    • Warm the hydration buffer to a temperature above the lipid phase transition temperature.

    • Add the warm buffer to the flask containing the lipid film.

    • Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.

  • Extrusion (Size Reduction):

    • Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the lipid phase transition temperature.

    • Load the MLV suspension into one of the extruder syringes.

    • Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times). This process creates small unilamellar vesicles (SUVs) with a more uniform size distribution.

  • Purification:

    • To remove the unencapsulated drug, the liposome suspension can be purified by methods such as dialysis, size exclusion chromatography, or tangential flow filtration.

Protocol for Lipid Nanoparticle (LNP) Formulation using Microfluidics

This protocol details the formulation of LNPs for nucleic acid delivery using a microfluidic mixing device.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA or SM-102)

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • This compound

  • Nucleic acid cargo (e.g., mRNA, siRNA)

  • Ethanol (200 proof, RNase-free)

  • Aqueous buffer (e.g., citrate buffer, pH 4.0, RNase-free)

  • Dialysis buffer (e.g., PBS, pH 7.4, RNase-free)

  • Microfluidic mixing system (e.g., NanoAssemblr) and cartridge

  • Syringes

Procedure:

  • Preparation of Solutions:

    • Lipid-Ethanol Phase: Dissolve the ionizable lipid, helper lipid, cholesterol, and this compound in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration should be optimized for the specific system.

    • Aqueous-Nucleic Acid Phase: Dissolve the nucleic acid cargo in the aqueous buffer (e.g., citrate buffer, pH 4.0).

  • Microfluidic Mixing:

    • Load the lipid-ethanol phase into one syringe and the aqueous-nucleic acid phase into another syringe.

    • Prime the microfluidic cartridge according to the manufacturer's instructions, typically with ethanol followed by the aqueous buffer.

    • Set the desired total flow rate (TFR) and flow rate ratio (FRR) on the microfluidic instrument. A typical FRR for the aqueous to lipid phase is 3:1.

    • Initiate the mixing process. The rapid mixing of the two phases within the microchannels induces the self-assembly of the LNPs, encapsulating the nucleic acid.

    • Collect the resulting LNP suspension.

  • Purification and Buffer Exchange:

    • Immediately after formulation, dialyze the LNP suspension against a neutral buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH. This step is crucial for neutralizing the surface charge of the ionizable lipid and preparing the LNPs for in vitro or in vivo use. Dialysis should be performed using an appropriate molecular weight cut-off (MWCO) membrane.

Visualizations

Experimental Workflow for Liposome Preparation

Liposome_Preparation_Workflow cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Size Reduction & Purification A Dissolve Lipids (DSPC, Cholesterol, this compound) in Organic Solvent B Rotary Evaporation A->B C High Vacuum Drying B->C D Add Aqueous Buffer (+ Hydrophilic Drug) C->D Hydrate Film E Agitation to form MLVs D->E F Extrusion (e.g., 100 nm membrane) E->F Form SUVs G Purification (e.g., Dialysis) F->G H H G->H Final Product

Workflow for preparing liposomes using the thin-film hydration method.
Experimental Workflow for LNP Characterization

LNP_Characterization_Workflow cluster_0 Physicochemical Characterization cluster_1 Encapsulation & Loading cluster_2 In Vitro Evaluation Start Formulated LNPs Size Particle Size & PDI (DLS) Start->Size Zeta Zeta Potential (DLS) Start->Zeta Morphology Morphology (Cryo-TEM) Start->Morphology EE Encapsulation Efficiency (e.g., RiboGreen Assay) Start->EE Stability Stability in Serum Size->Stability Zeta->Stability LC Drug/Nucleic Acid Loading EE->LC Uptake Cellular Uptake (Flow Cytometry) Stability->Uptake Efficacy Therapeutic Efficacy (e.g., Gene Knockdown) Uptake->Efficacy pH_Responsive_Release cluster_0 Systemic Circulation (pH 7.4) cluster_1 Acidic Microenvironment (e.g., Tumor or Endosome, pH < 6.5) LNP_stable Stable LNP (Drug Encapsulated) Carboxyl Group Deprotonated (-COO⁻) LNP_destabilized LNP Destabilization Carboxyl Group Protonated (-COOH) LNP_stable->LNP_destabilized pH Decrease Drug_release Drug Release LNP_destabilized->Drug_release Target_cell Target Cell Drug_release->Target_cell Therapeutic Effect

References

Surface Modification of Materials Using C18-PEG5-Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the surface modification of various materials using C18-PEG5-Acid. This heterobifunctional linker, featuring a hydrophobic C18 alkyl chain and a hydrophilic polyethylene glycol (PEG) spacer with a terminal carboxylic acid, is a versatile tool for creating biocompatible and functionalized surfaces. Applications range from the development of "stealth" liposomes and nanoparticles for drug delivery to the modification of solid substrates to reduce non-specific protein binding.

Principle of this compound in Surface Modification

This compound is an amphiphilic molecule that spontaneously inserts its C18 lipid tail into hydrophobic surfaces, such as lipid bilayers of liposomes or the surface of polymeric nanoparticles. The hydrophilic PEG5 chain extends away from the surface, creating a hydrated layer that provides a "stealth" characteristic, reducing recognition by the mononuclear phagocyte system and prolonging circulation time in vivo. The terminal carboxylic acid group can be used for covalent attachment to amine-functionalized surfaces or for further conjugation of targeting ligands, drugs, or imaging agents through carbodiimide chemistry.

Applications

The unique properties of this compound lend it to a variety of applications in research and drug development:

  • Drug Delivery: Creation of long-circulating liposomes and nanoparticles for targeted and sustained drug release.

  • Biomaterial Engineering: Modification of polymer surfaces to enhance biocompatibility and reduce biofouling.

  • Diagnostics: Functionalization of nanoparticles for in vivo imaging applications.

  • Biosensors: Immobilization of biomolecules on sensor surfaces while minimizing non-specific interactions.

Quantitative Data Presentation

Successful surface modification with this compound can be quantified by various analytical techniques. The following tables provide representative data for the characterization of this compound modified liposomes and nanoparticles.

Table 1: Physicochemical Characterization of this compound Modified Liposomes

Liposome Formulation (Molar Ratio)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
C18 Fatty Acid Liposomes1250.28-45
C18 Fatty Acid / this compound (95:5)1300.25-38
C18 Fatty Acid / this compound (90:10)1380.22-32

Note: Data is illustrative and based on typical results observed for C18 fatty acid-based liposomes with and without PEGylation. Actual values may vary depending on the specific lipid composition and preparation method.

Table 2: Characterization of Amine-Functionalized Nanoparticles Before and After this compound Modification

Nanoparticle SampleAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Surface Charge (Zeta Potential, mV)
Amine-Functionalized Nanoparticles100 ± 5< 0.2+35 ± 5
After this compound Conjugation115 ± 7< 0.2-25 ± 5

Note: This data is representative of the expected changes upon successful PEGylation of amine-functionalized nanoparticles.

Experimental Protocols

Herein are detailed protocols for the two primary applications of this compound: incorporation into liposomes and covalent conjugation to amine-functionalized surfaces.

Protocol for Preparation of this compound Modified Liposomes (Stealth Liposomes)

This protocol describes the preparation of liposomes incorporating this compound using the thin-film hydration method followed by extrusion.

Materials:

  • Primary lipid (e.g., DSPC, DOPC, or a C18 fatty acid)

  • Cholesterol

  • This compound

  • Chloroform or a suitable organic solvent mixture

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Liposome extrusion equipment with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the primary lipid, cholesterol, and this compound in chloroform. A common molar ratio is 55:40:5 (primary lipid:cholesterol:this compound).

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer by adding the buffer to the flask and agitating. The temperature of the buffer should be above the phase transition temperature of the primary lipid.

    • Allow the mixture to hydrate for 1-2 hours with gentle shaking to form multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion.

    • Pass the suspension 10-20 times through a polycarbonate membrane with the desired pore size (e.g., 100 nm) using a liposome extruder.

  • Purification (Optional):

    • To remove any unencapsulated material, the liposome suspension can be purified by size exclusion chromatography or dialysis.

  • Characterization:

    • Determine the particle size, polydispersity index, and zeta potential of the prepared liposomes using dynamic light scattering (DLS).

G cluster_0 Lipid Film Formation cluster_1 Hydration and Vesicle Formation cluster_2 Sizing and Purification cluster_3 Characterization dissolve Dissolve Lipids and this compound in Organic Solvent evaporate Rotary Evaporation to Form Thin Film dissolve->evaporate dry Dry Film Under High Vacuum evaporate->dry hydrate Hydrate Film with Aqueous Buffer dry->hydrate agitate Gentle Agitation to Form MLVs hydrate->agitate extrude Extrusion Through Polycarbonate Membrane agitate->extrude purify Purification (Optional) extrude->purify characterize Dynamic Light Scattering (DLS) Analysis purify->characterize

Caption: Workflow for preparing this compound modified liposomes.

Protocol for Covalent Conjugation of this compound to Amine-Functionalized Surfaces

This protocol details the steps for covalently attaching this compound to a material with primary amine groups on its surface (e.g., amine-functionalized nanoparticles or polymer films) using EDC/NHS chemistry.

Materials:

  • Amine-functionalized material (e.g., nanoparticles, polymer substrate)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., hydroxylamine or Tris buffer)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Procedure:

  • Reagent Preparation:

    • Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10 mg/mL.

    • Prepare fresh solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.

  • Activation of this compound:

    • In a microcentrifuge tube, add the this compound stock solution to the Activation Buffer.

    • Add the EDC and NHS solutions to the this compound solution. A typical molar ratio is 1:2:2 (this compound:EDC:NHS).

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxylic acid group, forming an NHS ester.

  • Conjugation to Amine-Functionalized Surface:

    • Disperse the amine-functionalized material in the Coupling Buffer.

    • Add the activated this compound solution to the material suspension.

    • Allow the reaction to proceed for 2-4 hours at room temperature with continuous gentle mixing.

  • Quenching and Washing:

    • Quench the reaction by adding the quenching solution to deactivate any unreacted NHS esters. Incubate for 15 minutes.

    • Wash the surface-modified material extensively with the Coupling Buffer to remove excess reagents. For nanoparticles, this can be achieved by repeated centrifugation and resuspension.

  • Characterization:

    • Confirm successful conjugation through surface analysis techniques such as X-ray Photoelectron Spectroscopy (XPS) for solid substrates, or by measuring the change in zeta potential for nanoparticles.

G C18_PEG5_Acid This compound (Carboxylic Acid) Activated_Ester NHS-Activated this compound C18_PEG5_Acid->Activated_Ester Activation (15-30 min) EDC_NHS EDC / NHS in Activation Buffer EDC_NHS->Activated_Ester Modified_Surface C18-PEG5-Modified Surface Activated_Ester->Modified_Surface Conjugation (2-4 hours) Amine_Surface Amine-Functionalized Surface Amine_Surface->Modified_Surface

Caption: Covalent conjugation of this compound to an amine-functionalized surface.

Visualization of Biological Interactions

The primary biological consequence of modifying a surface with this compound is the alteration of its interaction with proteins and cells. The PEG layer provides a steric barrier that reduces opsonization (the process of marking a particle for phagocytosis) and subsequent uptake by immune cells.

G cluster_0 Unmodified Surface cluster_1 This compound Modified Surface Unmodified Unmodified Nanoparticle/Material Opsonization Protein Adsorption (Opsonization) Unmodified->Opsonization Uptake Phagocytic Uptake (e.g., by Macrophages) Opsonization->Uptake Modified This compound Modified Surface Reduced_Opsonization Reduced Protein Adsorption Modified->Reduced_Opsonization Reduced_Uptake Reduced Phagocytic Uptake Reduced_Opsonization->Reduced_Uptake Prolonged_Circulation Prolonged Systemic Circulation Reduced_Uptake->Prolonged_Circulation

Caption: Effect of this compound modification on biological interactions.

Application Notes and Protocols for Functionalizing Nanoparticles with C18-PEG5-Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C18-PEG5-Acid is a versatile heterobifunctional linker designed for the surface modification of nanoparticles. Its unique structure, featuring a hydrophobic C18 alkyl chain and a hydrophilic polyethylene glycol (PEG) spacer terminated with a carboxylic acid group, enables the stable anchoring of the linker into lipid-based or hydrophobic nanoparticle cores while providing a reactive handle for further conjugation. The PEG spacer enhances the colloidal stability of nanoparticles by reducing non-specific protein adsorption and aggregation, thereby prolonging their circulation time in vivo. The terminal carboxylic acid can be readily activated to form stable amide bonds with amine-containing molecules, such as targeting ligands (peptides, antibodies) or therapeutic agents.

These application notes provide detailed protocols for the functionalization of two common types of nanoparticles—lipid nanoparticles (LNPs) and magnetic nanoparticles (MNPs)—using this compound. Characterization techniques and expected outcomes are also discussed.

Data Presentation

Table 1: Physicochemical Properties of this compound Functionalized Lipid Nanoparticles (LNPs)
FormulationMean Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
LNP Control (without this compound)115 ± 50.15 ± 0.03-5 ± 2~95%Adapted from[1][2]
LNP-C18-PEG5-Acid (1.5 mol%)120 ± 60.18 ± 0.04-3 ± 2~90%Adapted from[1][2]
LNP-C18-PEG5-Ligand125 ± 70.20 ± 0.05-8 ± 3~90%Adapted from[1]
Table 2: Characterization of this compound Functionalized Magnetic Nanoparticles (MNPs)
FormulationCore Size (nm)Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Saturation Magnetization (emu/g)Reference
Bare MNPs10 ± 235 ± 80.35 ± 0.0868Adapted from
Oleic Acid Coated MNPs10 ± 280 ± 100.25 ± 0.0665Adapted from
MNP-C18-PEG5-Acid10 ± 2100 ± 150.20 ± 0.0562Adapted from
Table 3: Cellular Uptake and Drug Release Profile of this compound Functionalized Nanoparticles
Nanoparticle FormulationCell LineCellular Uptake (% of control)Drug Release at 24h (%)Reference
LNP-DrugCancer Cell Line10060Adapted from
LNP-C18-PEG5-DrugCancer Cell Line9050Adapted from
LNP-C18-PEG5-Targeted-DrugTargeted Cancer Cell Line25055Adapted from
MNP-DrugMacrophage Cell Line10040Adapted from
MNP-C18-PEG5-DrugMacrophage Cell Line4030Adapted from

Experimental Protocols

Protocol 1: Functionalization of Lipid Nanoparticles (LNPs) with this compound

This protocol describes the incorporation of this compound into LNPs during their formulation.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • This compound

  • Ethanol

  • Acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nucleic acid cargo (e.g., mRNA, siRNA) (optional)

Procedure:

  • Lipid Stock Solution Preparation: Prepare a stock solution of the lipid mixture in ethanol. The molar ratio of the components should be optimized for the specific application, with a typical starting ratio of ionizable lipid:helper lipid:cholesterol:this compound at 50:10:38.5:1.5.

  • Aqueous Phase Preparation: If encapsulating a nucleic acid, dissolve it in the acidic aqueous buffer.

  • LNP Formulation: Rapidly mix the ethanolic lipid solution with the aqueous phase at a defined ratio (e.g., 1:3 volume ratio) using a microfluidic mixing device or by turbulent mixing.

  • Nanoparticle Self-Assembly: The rapid change in solvent polarity will cause the lipids to self-assemble into LNPs, incorporating the this compound into the lipid shell.

  • Purification: Remove the ethanol and unencapsulated material by dialysis or tangential flow filtration against PBS (pH 7.4).

  • Characterization: Characterize the resulting LNPs for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). Determine the encapsulation efficiency of the cargo if applicable.

Protocol 2: EDC/NHS Coupling of a Targeting Ligand to this compound Functionalized Nanoparticles

This protocol details the covalent attachment of an amine-containing targeting ligand to the carboxylic acid group of the this compound on the nanoparticle surface. This protocol is adapted from established EDC/NHS coupling procedures.

Materials:

  • This compound functionalized nanoparticles (from Protocol 1 or an adapted MNP protocol)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • Amine-containing targeting ligand (e.g., peptide, antibody)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5)

  • Purification system (e.g., size exclusion chromatography, dialysis, or magnetic separation for MNPs)

Procedure:

  • Nanoparticle Preparation: Suspend the this compound functionalized nanoparticles in the Activation Buffer.

  • Carboxylic Acid Activation:

    • Prepare fresh solutions of EDC and NHS in the Activation Buffer.

    • Add EDC to the nanoparticle suspension to a final concentration of 2-5 mM.

    • Immediately add NHS to a final concentration of 5-10 mM.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Ligand Conjugation:

    • Add the amine-containing targeting ligand to the activated nanoparticle suspension. The molar ratio of ligand to nanoparticles should be optimized.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM to deactivate any unreacted NHS esters. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess ligand, EDC, NHS, and quenching reagents by a suitable purification method.

  • Characterization: Characterize the final ligand-conjugated nanoparticles for size, PDI, and zeta potential. Confirm successful conjugation using appropriate techniques (e.g., gel electrophoresis, HPLC, or functional assays).

Visualizations

G cluster_formulation Nanoparticle Formulation cluster_conjugation Ligand Conjugation Lipid_Ethanol Lipid Mixture in Ethanol (including this compound) Mixing Rapid Mixing Lipid_Ethanol->Mixing Aqueous_Buffer Aqueous Buffer (pH 4) (with optional cargo) Aqueous_Buffer->Mixing LNPs Self-Assembled LNPs Mixing->LNPs Purification1 Purification (Dialysis/TFF) LNPs->Purification1 Purified_LNPs This compound LNPs Purification1->Purified_LNPs Activation Activation with EDC/NHS Purified_LNPs->Activation Conjugation Conjugation Reaction Activation->Conjugation Ligand Amine-containing Targeting Ligand Ligand->Conjugation Quenching Quenching Conjugation->Quenching Purification2 Final Purification Quenching->Purification2 Targeted_LNPs Targeted LNPs Purification2->Targeted_LNPs

Caption: Experimental workflow for LNP functionalization.

G cluster_circulation Systemic Circulation cluster_targeting Tumor Targeting cluster_release Intracellular Drug Release NP Targeted Nanoparticle (C18-PEG5-Ligand) Injection Intravenous Injection Circulation Bloodstream Injection->Circulation RES Reticuloendothelial System (RES) Avoidance Circulation->RES PEGylation reduces uptake EPR EPR Effect (Passive Targeting) Circulation->EPR Binding Receptor Binding (Active Targeting) EPR->Binding Internalization Endocytosis Binding->Internalization Endosome Endosome Internalization->Endosome Escape Endosomal Escape Endosome->Escape Drug_Release Drug Release Escape->Drug_Release Target Intracellular Target Drug_Release->Target

Caption: Targeted drug delivery logical flow.

References

Application Note & Protocol: Step-by-Step Guide for C18-PEG5-Acid Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

C18-PEG5-Acid is a versatile amphiphilic molecule composed of a hydrophobic C18 alkyl chain (stearoyl) and a hydrophilic polyethylene glycol (PEG) spacer of five units, terminating in a reactive carboxylic acid group.[1] This structure makes it an ideal linker for modifying proteins, peptides, nanoparticles, and other amine-containing molecules. The C18 lipid component facilitates anchoring into lipid bilayers of liposomes or cell membranes, while the PEG spacer enhances solubility, reduces non-specific binding, and can prolong circulation time in vivo.[2][3]

The terminal carboxylic acid allows for covalent conjugation to primary amines (e.g., the N-terminus of a protein or the side chain of a lysine residue) through the formation of a stable amide bond.[1] This is typically achieved using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).[4] EDC activates the carboxylic acid, and NHS forms a more stable intermediate that is less susceptible to hydrolysis and reacts efficiently with primary amines.

This document provides a detailed protocol for the conjugation of this compound to a model protein, Bovine Serum Albumin (BSA), as well as methods for purification and characterization of the resulting conjugate.

Principle of Conjugation

The conjugation process is a two-step reaction:

  • Activation: The carboxylic acid group on this compound is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate can be stabilized by reacting with NHS to form an NHS ester.

  • Conjugation: The NHS ester readily reacts with primary amine groups on the target molecule (e.g., protein) to form a stable amide bond, releasing NHS. The reaction with amines is most efficient at a pH of 7-8.

Materials and Equipment

Reagents:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Bovine Serum Albumin (BSA)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Dialysis tubing (e.g., 10 kDa MWCO) or size-exclusion chromatography (SEC) column

  • Deionized water

Equipment:

  • Magnetic stirrer and stir bars

  • pH meter

  • Reaction vials

  • Analytical balance

  • Centrifuge

  • UV-Vis Spectrophotometer

  • SDS-PAGE equipment

  • Mass spectrometer (e.g., MALDI-TOF or LC-MS) (optional)

Experimental Protocols

Protocol 1: Preparation of Reagents
  • This compound Stock Solution: Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL. Note: Due to the hydrophobic C18 chain, this reagent may have limited solubility in purely aqueous buffers.

  • EDC/Sulfo-NHS Solution: Prepare a fresh solution of EDC and Sulfo-NHS in chilled Activation Buffer (pH 6.0) just before use. For example, for a 10-fold molar excess relative to the this compound, prepare a solution containing the calculated amounts. Note: EDC is moisture-sensitive and hydrolyzes in water; therefore, it should be prepared immediately before use.

  • BSA Solution: Dissolve BSA in Reaction Buffer (PBS, pH 7.4) to a concentration of 10 mg/mL.

Protocol 2: Activation of this compound
  • In a reaction vial, add the desired volume of this compound stock solution.

  • Add the freshly prepared EDC/Sulfo-NHS solution. A typical molar ratio is 1:2:2 (this compound:EDC:Sulfo-NHS).

  • Incubate the mixture at room temperature for 15-30 minutes with gentle stirring. This reaction is most efficient at a pH between 4.5 and 7.2.

Protocol 3: Conjugation to BSA
  • Add the activated this compound mixture directly to the BSA solution.

  • Adjust the pH of the reaction mixture to 7.2-7.5 if necessary using a dilute base. The reaction of the NHS-activated molecule with the primary amine is most efficient at this pH range.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the reaction: Add Quenching Buffer (e.g., Tris-HCl) to a final concentration of 50 mM to consume any unreacted NHS esters. Incubate for 15 minutes.

Protocol 4: Purification of the Conjugate

The goal of purification is to remove unreacted this compound, EDC, NHS, and quenching reagents.

Method A: Dialysis

  • Transfer the reaction mixture to a dialysis tubing with an appropriate molecular weight cutoff (e.g., 10 kDa for BSA).

  • Dialyze against PBS (pH 7.4) at 4°C.

  • Perform at least three buffer changes over 24-48 hours to ensure complete removal of small molecule impurities.

Method B: Size-Exclusion Chromatography (SEC)

  • Equilibrate an SEC column (e.g., Sephadex G-25) with PBS (pH 7.4).

  • Load the quenched reaction mixture onto the column.

  • Elute the protein conjugate with PBS. The C18-PEG5-BSA conjugate will elute in the void volume, while smaller molecules will be retained longer.

  • Collect fractions and monitor the protein concentration using a UV-Vis spectrophotometer at 280 nm.

Protocol 5: Characterization of the Conjugate
  • SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. The conjugated protein should show an increase in molecular weight compared to the unmodified BSA, appearing as a higher band or a smear depending on the heterogeneity of the conjugation.

  • Mass Spectrometry: Use MALDI-TOF or LC-MS to determine the molecular weight of the conjugate. This allows for the calculation of the degree of labeling (i.e., the average number of this compound molecules conjugated per protein).

  • Hydrophobicity Characterization: The increased hydrophobicity of the lipidated protein can be analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

Table 1: Example Reagent Quantities for a 1 mL Reaction

ReagentStock ConcentrationVolume to AddFinal Molar Ratio
This compound10 mg/mL (19.3 mM) in DMF10 µL1
EDC10 mg/mL (52.2 mM) in MES7.4 µL2
Sulfo-NHS10 mg/mL (46.1 mM) in MES8.4 µL2
BSA10 mg/mL (150 µM) in PBS1 mL-

Note: Molar ratios can be adjusted to control the degree of labeling.

Table 2: Example Characterization Results

Analysis MethodUnmodified BSAC18-PEG5-BSA Conjugate
Apparent MW (SDS-PAGE) ~66.5 kDa>67 kDa (slight upward shift)
Mass (MALDI-TOF) 66,430 Da68,000 - 70,000 Da
Calculated Degree of Labeling N/A3-7 molecules/protein

Visualizations

Conjugation_Reaction cluster_activation Activation Step cluster_conjugation Conjugation Step C18_PEG5_Acid C18-PEG5-COOH (Carboxylic Acid) Activated_Ester C18-PEG5-NHS (NHS Ester) C18_PEG5_Acid->Activated_Ester + EDC, NHS pH 6.0 Conjugate C18-PEG5-CO-NH-Protein (Stable Amide Bond) Activated_Ester->Conjugate pH 7.4 NHS NHS Activated_Ester->NHS releases Protein Protein-NH2 (Primary Amine) Protein->Conjugate

Caption: Chemical scheme of EDC/NHS mediated this compound conjugation.

Experimental_Workflow prep 1. Reagent Preparation act 2. Activation of This compound prep->act conj 3. Conjugation to Protein act->conj quench 4. Quench Reaction conj->quench purify 5. Purification (Dialysis / SEC) quench->purify char 6. Characterization (SDS-PAGE, MS) purify->char

Caption: Step-by-step experimental workflow for this compound conjugation.

Benefits_Diagram center This compound Conjugation sol Increased Solubility center->sol stab Enhanced Stability center->stab circ Prolonged Circulation center->circ mem Membrane Anchoring center->mem imm Reduced Immunogenicity center->imm

Caption: Benefits of this compound conjugation in drug development.

References

Application Notes and Protocols for C18-PEG5-Acid Reaction with Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C18-PEG5-Acid is a versatile amphiphilic linker molecule widely utilized in bioconjugation, drug delivery, and surface modification applications. It possesses a hydrophobic C18 alkyl chain, a hydrophilic polyethylene glycol (PEG) spacer of five units, and a terminal carboxylic acid group.[1][2] The C18 tail allows for its incorporation into lipid bilayers of liposomes and nanoparticles or for hydrophobic interactions with surfaces, while the flexible, hydrophilic PEG spacer enhances solubility and reduces non-specific protein binding. The terminal carboxylic acid provides a reactive handle for the covalent conjugation of primary amine-containing molecules, such as proteins, peptides, and small molecule drugs, through a stable amide bond.

This document provides detailed application notes and protocols for the reaction of this compound with primary amines, focusing on the widely used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry.

Reaction Mechanism: EDC/NHS Coupling

The conjugation of this compound to a primary amine is most efficiently achieved through a two-step reaction mediated by EDC and NHS.

  • Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid group of this compound to form a highly reactive but unstable O-acylisourea intermediate.

  • Formation of a Semi-Stable NHS Ester: To improve the efficiency and control of the reaction, NHS is added to react with the O-acylisourea intermediate, forming a more stable amine-reactive NHS ester. This semi-stable intermediate is less susceptible to hydrolysis in aqueous solutions compared to the O-acylisourea intermediate.[3]

  • Amide Bond Formation: The NHS ester readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS as a byproduct.

This two-step process allows for better control over the conjugation reaction and generally results in higher yields compared to using EDC alone.

EDC_NHS_Coupling cluster_step1 Step 1: Activation cluster_step2 Step 2: NHS Ester Formation cluster_step3 Step 3: Amide Bond Formation C18_PEG5_Acid C18-PEG5-COOH O_acylisourea O-acylisourea intermediate C18_PEG5_Acid->O_acylisourea + EDC EDC EDC NHS_ester C18-PEG5-NHS Ester O_acylisourea->NHS_ester + NHS NHS NHS Amide_Conjugate C18-PEG5-CONH-R NHS_ester->Amide_Conjugate + R-NH2 Primary_Amine R-NH2

Figure 1. Reaction mechanism of this compound with a primary amine using EDC/NHS chemistry.

Applications

The unique properties of this compound make it suitable for a variety of applications in research and drug development:

  • Liposome and Nanoparticle Functionalization: The C18 tail can be incorporated into the lipid bilayer of liposomes or the hydrophobic core of polymeric nanoparticles, presenting the PEG-acid moiety on the surface. This allows for the attachment of targeting ligands (e.g., antibodies, peptides) to enhance drug delivery to specific cells or tissues.

  • Surface Modification: this compound can be used to modify hydrophobic surfaces to render them more hydrophilic and to introduce functional groups for further derivatization. This is particularly useful in the development of biosensors and biocompatible materials.

  • Formation of Micelles for Drug Delivery: As an amphiphilic molecule, this compound can self-assemble into micelles in aqueous solutions, encapsulating hydrophobic drugs in the core while presenting a hydrophilic exterior. The terminal carboxylic acid can be used to attach targeting moieties.

Quantitative Data Summary

While specific quantitative data for the reaction of this compound can vary depending on the specific primary amine and reaction conditions, the following tables provide representative data for similar lipid-PEG-acid conjugation reactions found in the literature. Optimization of the reaction conditions is recommended to achieve the desired conjugation efficiency.

Table 1: Representative EDC/NHS Coupling Reaction Parameters

ParameterTypical RangeNotes
Molar Ratio (this compound:EDC:NHS) 1 : (1.5-10) : (1.5-10)Higher excess of EDC/NHS can improve efficiency but may require more extensive purification.
pH for Activation (MES Buffer) 4.5 - 6.0Optimal pH for EDC activation of the carboxylic acid.
pH for Conjugation (PBS or Bicarbonate Buffer) 7.2 - 8.5Higher pH deprotonates the primary amine, increasing its nucleophilicity.
Reaction Time (Activation) 15 - 60 minutesLonger times may lead to hydrolysis of the O-acylisourea intermediate.
Reaction Time (Conjugation) 2 - 24 hoursDependent on the reactivity of the primary amine.
Temperature Room Temperature (20-25°C)Reactions can be performed at 4°C to minimize hydrolysis, but may require longer reaction times.

Table 2: Example Conjugation Efficiencies and Ligand Densities for Analogous Lipid-PEG-Acid Systems

ApplicationLipid-PEG-Acid AnalogPrimary AmineReported Conjugation Efficiency/Ligand DensityReference
Peptide Conjugation to NanoparticlesDSPE-PEG-COOHLyP-1 PeptideNot explicitly quantified, but successful conjugation confirmed by IR spectroscopy.[4]
Antibody Conjugation to LiposomesDSPE-PEG-hydrazideOxidized Antibody~150-200 antibody molecules per 200 nm liposome.[5]
Small Molecule ConjugationSuccinylated RapamycinAmine-PEGEDC/NHS reaction efficiency heavily affected conjugation yield.
Peptide Conjugation to LiposomesDSPE-PEG-MaleimideThiol-PeptideNot explicitly quantified, but successful conjugation confirmed by HPLC.

Note: The data presented are for analogous systems and should be used as a guideline. Actual results with this compound may vary.

Experimental Protocols

Protocol 1: General Procedure for Conjugating a Primary Amine-Containing Molecule to this compound in Solution

This protocol describes the conjugation of a soluble molecule containing a primary amine to this compound in a two-step EDC/NHS reaction.

Protocol1_Workflow cluster_prep Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification Reagent_Prep Prepare stock solutions of This compound, EDC, and NHS Dissolve_Acid Dissolve this compound in Activation Buffer (MES, pH 5.5) Add_EDC_NHS Add EDC and NHS to this compound solution Dissolve_Acid->Add_EDC_NHS Incubate_Activation Incubate for 15-30 min at RT Add_EDC_NHS->Incubate_Activation Combine Add activated this compound to the amine solution Incubate_Activation->Combine Prepare_Amine Dissolve amine-containing molecule in Conjugation Buffer (PBS, pH 7.4) Prepare_Amine->Combine Incubate_Conjugation Incubate for 2-4 hours at RT or overnight at 4°C Combine->Incubate_Conjugation Purify Purify the conjugate using dialysis or chromatography Incubate_Conjugation->Purify

Figure 2. Workflow for the solution-phase conjugation of a primary amine to this compound.

Materials:

  • This compound

  • Primary amine-containing molecule (e.g., peptide, protein, small molecule)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS for aqueous reactions)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.5-6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or 0.1 M sodium bicarbonate buffer, pH 8.0-8.5

  • Quenching Solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving this compound if needed

  • Purification system (e.g., dialysis tubing, size-exclusion chromatography column)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMF, DMSO, or directly in Activation Buffer if soluble).

    • Immediately before use, prepare fresh stock solutions of EDC and NHS in Activation Buffer.

  • Activation of this compound:

    • In a reaction tube, dissolve this compound in Activation Buffer to the desired concentration.

    • Add a 5- to 10-fold molar excess of EDC and NHS to the this compound solution.

    • Mix well and incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Conjugation to Primary Amine:

    • Dissolve the primary amine-containing molecule in Conjugation Buffer.

    • Add the activated this compound solution to the amine solution. The molar ratio of this compound to the amine can be varied to control the degree of labeling.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching (Optional):

    • To stop the reaction, add a quenching solution to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature. This will hydrolyze any unreacted NHS esters.

  • Purification:

    • Remove excess reagents and byproducts by dialysis against an appropriate buffer or by using size-exclusion chromatography.

  • Characterization:

    • Confirm the successful conjugation and assess the purity of the final product using appropriate analytical techniques such as MALDI-TOF mass spectrometry, HPLC, or NMR.

Protocol 2: Functionalization of Pre-formed Liposomes with a Primary Amine-Containing Ligand

This protocol describes the conjugation of a ligand (e.g., a peptide) to the surface of pre-formed liposomes containing this compound.

Protocol2_Workflow cluster_liposome_prep Liposome Preparation cluster_activation Activation of Liposomes cluster_conjugation Ligand Conjugation cluster_purification Purification Prepare_Liposomes Prepare liposomes containing This compound by thin-film hydration and extrusion Activate_Liposomes Add EDC and NHS to the liposome suspension in MES buffer (pH 5.5) Prepare_Liposomes->Activate_Liposomes Incubate_Activation Incubate for 15-30 min at RT Activate_Liposomes->Incubate_Activation Add_Ligand Add the amine-containing ligand in PBS (pH 7.4) to the activated liposomes Incubate_Activation->Add_Ligand Incubate_Conjugation Incubate for 2-4 hours at RT Add_Ligand->Incubate_Conjugation Purify_Liposomes Remove unreacted ligand and reagents by size-exclusion chromatography or dialysis Incubate_Conjugation->Purify_Liposomes

Figure 3. Workflow for the functionalization of liposomes with a primary amine-containing ligand.

Materials:

  • Lipid mixture including a structural lipid (e.g., DSPC), cholesterol, and this compound (typically 1-5 mol%)

  • Primary amine-containing ligand (e.g., peptide)

  • EDC and Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 5.5

  • Conjugation Buffer: PBS, pH 7.4

  • Hydration Buffer: (e.g., PBS or HEPES buffer)

  • Organic solvent (e.g., chloroform/methanol mixture)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Size-exclusion chromatography column (e.g., Sepharose CL-4B)

Procedure:

  • Liposome Preparation:

    • Dissolve the lipid mixture, including this compound, in an organic solvent.

    • Create a thin lipid film by evaporating the solvent under a stream of nitrogen followed by vacuum desiccation.

    • Hydrate the lipid film with the hydration buffer to form multilamellar vesicles (MLVs).

    • Extrude the MLV suspension through polycarbonate membranes of a defined pore size to produce unilamellar vesicles (liposomes) of a uniform size.

  • Activation of Liposome Surface:

    • Dilute the liposome suspension in Activation Buffer.

    • Add a freshly prepared solution of EDC and Sulfo-NHS to the liposomes. A molar excess relative to the amount of this compound is required.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Ligand Conjugation:

    • Add the primary amine-containing ligand, dissolved in Conjugation Buffer, to the activated liposome suspension.

    • Incubate for 2-4 hours at room temperature with gentle mixing.

  • Purification:

    • Separate the ligand-conjugated liposomes from unreacted ligand and coupling reagents using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).

  • Characterization:

    • Determine the size and zeta potential of the functionalized liposomes using dynamic light scattering (DLS).

    • Quantify the amount of conjugated ligand using a suitable assay (e.g., BCA protein assay for proteins, or HPLC for peptides).

Conclusion

This compound is a valuable tool for the conjugation of primary amine-containing molecules in a variety of biomedical applications. The EDC/NHS coupling chemistry provides a reliable and efficient method for forming stable amide bonds. The protocols and data presented here serve as a guide for researchers to develop and optimize their specific conjugation strategies.

References

Application Notes and Protocols for C18-PEG5-Acid in PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to C18-PEG5-Acid in PROTACs

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the body's own cellular machinery to selectively degrade target proteins implicated in various diseases.[1] A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[3]

The this compound is a bifunctional linker that offers a unique combination of a hydrophobic 18-carbon alkyl chain and a hydrophilic polyethylene glycol (PEG) spacer of five units, terminating in a carboxylic acid.[4] This hybrid nature allows for the modulation of a PROTAC's lipophilicity and solubility. The C18 alkyl chain can enhance cell membrane permeability, while the PEG5 spacer improves aqueous solubility and provides the necessary length and flexibility for optimal ternary complex formation.[5] The terminal carboxylic acid provides a convenient handle for conjugation to either the POI ligand or the E3 ligase ligand via a stable amide bond.

Properties and Advantages of this compound in PROTAC Design

The judicious selection of a linker is paramount in the rational design of potent and drug-like PROTACs. This compound offers several advantages:

  • Balanced Physicochemical Properties: The combination of a long alkyl chain and a PEG spacer allows for fine-tuning of the PROTAC's lipophilicity and solubility, which are critical for oral bioavailability and cell permeability.

  • Enhanced Cell Permeability: The hydrophobic C18 tail can facilitate passive diffusion across the cell membrane, a common challenge for the typically large PROTAC molecules.

  • Improved Aqueous Solubility: The hydrophilic PEG5 moiety can mitigate the hydrophobicity of the C18 chain and the often-lipophilic POI and E3 ligase ligands, thereby improving solubility in physiological media.

  • Optimal Ternary Complex Formation: The length and flexibility of the PEG5 spacer can provide the appropriate spatial orientation between the POI and E3 ligase, which is crucial for efficient ubiquitination and subsequent degradation.

  • Synthetic Tractability: The terminal carboxylic acid allows for straightforward and well-established amide bond formation with an amine-functionalized binding moiety, simplifying the synthetic process.

Representative PROTAC Synthesis and Evaluation: A Case Study

To illustrate the application of this compound, we present a hypothetical case study for the development of a PROTAC, "PROTAC-X," targeting the hypothetical Protein of Interest "POI-X" for degradation via the von Hippel-Lindau (VHL) E3 ligase.

Signaling Pathway of PROTAC-X-Mediated Protein Degradation

PROTAC-X operates by inducing the proximity of POI-X to the VHL E3 ligase. This leads to the polyubiquitination of POI-X, marking it for degradation by the 26S proteasome.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC_X PROTAC-X (this compound Linker) Ternary_Complex POI-X : PROTAC-X : VHL Ternary Complex PROTAC_X->Ternary_Complex Binds POI_X Protein of Interest (POI-X) POI_X->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Recruits Poly_Ub_POI_X Poly-ubiquitinated POI-X Ternary_Complex->Poly_Ub_POI_X Catalyzes Polyubiquitination Ub Ubiquitin (Ub) Ub->Poly_Ub_POI_X Adds Proteasome 26S Proteasome Poly_Ub_POI_X->Proteasome Recognized by Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades into

Caption: PROTAC-X mediated protein degradation pathway.

Experimental Protocols

Protocol 1: Synthesis of PROTAC-X using this compound

This protocol describes the synthesis of PROTAC-X via amide bond formation between an amine-functionalized VHL ligand and the carboxylic acid of the this compound linker, followed by conjugation to the POI-X ligand.

Experimental Workflow for PROTAC-X Synthesis

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC-X Synthesis POI_Ligand POI-X Ligand (with reactive group) PROTAC_X PROTAC-X POI_Ligand->PROTAC_X Linker This compound Intermediate VHL-Linker Intermediate Linker->Intermediate VHL_Ligand Amine-functionalized VHL Ligand VHL_Ligand->Intermediate Amide Coupling (HATU, DIPEA) Intermediate->PROTAC_X Conjugation

Caption: Experimental workflow for PROTAC-X synthesis.

Step 1: Synthesis of VHL-C18-PEG5 Intermediate

  • Materials:

    • Amine-functionalized VHL ligand (1.0 eq)

    • This compound (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere

  • Procedure:

    • Dissolve the amine-functionalized VHL ligand and this compound in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the VHL-C18-PEG5 intermediate.

Step 2: Synthesis of Final PROTAC-X

  • Materials:

    • VHL-C18-PEG5 intermediate (1.0 eq)

    • POI-X ligand with a suitable reactive group (e.g., alkyne for click chemistry, or a leaving group for nucleophilic substitution) (1.2 eq)

    • Appropriate catalyst and reagents for the chosen conjugation chemistry (e.g., CuSO4 and sodium ascorbate for click chemistry).

    • Anhydrous solvent (e.g., DMF, t-BuOH/H2O)

  • Procedure:

    • Dissolve the VHL-C18-PEG5 intermediate and the POI-X ligand in the chosen solvent system.

    • Add the necessary catalysts and reagents for the conjugation reaction.

    • Stir the reaction at room temperature or with gentle heating as required, monitoring progress by LC-MS.

    • Upon completion, perform an appropriate aqueous workup.

    • Purify the final PROTAC-X by preparative HPLC.

Protocol 2: Evaluation of PROTAC-X Activity

A. Protein Degradation Assay (Western Blot)

This protocol is to determine the ability of PROTAC-X to induce the degradation of POI-X in a cellular context.

  • Cell Culture and Treatment:

    • Plate cells expressing POI-X and treat with varying concentrations of PROTAC-X (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Sample Preparation:

    • After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein samples and denature by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against POI-X and a loading control (e.g., GAPDH, β-actin).

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the POI-X band intensity to the loading control.

    • Calculate the percentage of degradation relative to the vehicle control.

    • Determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.

B. High-Throughput Protein Degradation Assay (HiBiT Assay)

For more rapid and quantitative analysis of protein degradation kinetics, a HiBiT-based assay can be employed.

  • Cell Line Generation:

    • Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding POI-X in a cell line stably expressing the LgBiT protein.

  • Assay Procedure:

    • Plate the HiBiT-tagged POI-X cells.

    • Treat with a serial dilution of PROTAC-X.

    • At desired time points (for kinetic analysis) or at a fixed endpoint, add the Nano-Glo® HiBiT Lytic Detection System reagent.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of HiBiT-tagged POI-X.

    • Calculate DC50 and Dmax values from the dose-response curve.

C. Ternary Complex Formation Assay (NanoBRET™ Assay)

This assay confirms that PROTAC-X facilitates the formation of a ternary complex between POI-X and VHL in live cells.

  • Cell Line Preparation:

    • Co-express a NanoLuc® luciferase fusion of POI-X and a HaloTag® fusion of VHL in a suitable cell line.

  • Assay Procedure:

    • Add the HaloTag® NanoBRET™ 618 Ligand to the cells.

    • Treat with varying concentrations of PROTAC-X.

    • Add the NanoBRET™ Nano-Glo® Substrate.

    • Measure both the donor (NanoLuc®) and acceptor (HaloTag®) emission signals.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

    • An increase in the BRET ratio indicates the formation of the ternary complex.

    • Determine the TC50 (half-maximal ternary complex formation concentration).

D. In Vitro Ubiquitination Assay

This biochemical assay directly measures the PROTAC-X-mediated ubiquitination of POI-X.

  • Reaction Setup:

    • In a reaction buffer, combine recombinant POI-X, E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), ubiquitin, VHL-ElonginB-ElonginC (VBC) complex, and varying concentrations of PROTAC-X.

    • Initiate the reaction by adding ATP.

  • Detection:

    • Stop the reaction and analyze the ubiquitination of POI-X by Western blot using an anti-ubiquitin antibody or an anti-POI-X antibody to observe higher molecular weight species.

    • Alternatively, use a more high-throughput method like an ELISA-based assay to capture and detect polyubiquitinated POI-X.

  • Data Analysis:

    • Quantify the extent of POI-X ubiquitination at different PROTAC-X concentrations.

Quantitative Data Summary

The following table presents hypothetical, yet representative, quantitative data for the evaluation of PROTAC-X.

ParameterPROTAC-XNegative Control (No E3 Ligand)
Binding Affinity (Kd, nM)
POI-X5050
VHL200N/A
Ternary Complex Formation (TC50, nM) 150No formation
Cellular Degradation (DC50, nM) 25>10,000
Maximum Degradation (Dmax, %) 95<10
Degradation Rate (t1/2, hours) 4N/D
In Vitro Ubiquitination (EC50, nM) 100No ubiquitination

N/A: Not Applicable; N/D: Not Determined

Conclusion

The this compound linker is a valuable tool in the development of PROTACs, offering a unique combination of properties to address common challenges in PROTAC design, such as cell permeability and solubility. The provided protocols offer a comprehensive framework for the synthesis and in-depth evaluation of PROTACs incorporating this versatile linker. Through systematic evaluation of binding, ternary complex formation, and protein degradation, researchers can effectively optimize their PROTAC candidates for therapeutic development.

References

Troubleshooting & Optimization

Solubility issues with C18-PEG5-Acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with C18-PEG5-Acid in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

A1: this compound is an amphiphilic molecule composed of a long, hydrophobic C18 alkyl chain (stearic acid derivative) and a hydrophilic polyethylene glycol (PEG) chain with five repeating units, terminating in a carboxylic acid group.[1][2] This structure gives it surfactant-like properties. Its solubility in aqueous buffers can be challenging due to the hydrophobic C18 tail, which tends to self-associate to minimize contact with water. The terminal carboxylic acid group's ionization state is pH-dependent, further influencing its solubility.

Q2: What is the expected solubility of this compound in common aqueous buffers like PBS?

Q3: What is the Critical Micelle Concentration (CMC) of this compound?

A3: The Critical Micelle Concentration (CMC) is the concentration at which the individual this compound molecules begin to self-assemble into micelles in an aqueous solution. For similar PEGylated lipids, such as DSPE-PEG, the CMC is typically in the micromolar to low millimolar range.[5] The CMC value is influenced by factors such as temperature, pH, and the ionic strength of the buffer. It has been observed that for some PEGylated lipids, a longer PEG chain can lead to a slightly higher CMC due to the increased hydrophilicity of the molecule.

Q4: How does pH affect the solubility of this compound?

A4: The pH of the aqueous buffer plays a critical role in the solubility of this compound. The terminal carboxylic acid group has a pKa value, and its degree of ionization is determined by the surrounding pH.

  • At acidic pH (below the pKa): The carboxylic acid will be protonated (-COOH), making the molecule less polar and significantly reducing its aqueous solubility. This can lead to precipitation or the formation of insoluble aggregates.

  • At neutral to basic pH (above the pKa): The carboxylic acid will be deprotonated (-COO-), imparting a negative charge on the molecule. This increases its hydrophilicity and, consequently, its solubility in aqueous buffers. The pH-dependent solubility is a key consideration when preparing solutions and formulations.

Q5: Can I heat the solution to dissolve this compound?

A5: Yes, gentle heating can be an effective method to aid in the dissolution of this compound. For similar PEGylated lipids, warming the solution can help overcome the energy barrier for dissolution and micelle formation. It is advisable to warm the solution to a temperature slightly above the phase transition temperature of the lipid portion of the molecule. However, prolonged exposure to high temperatures should be avoided to prevent potential degradation of the PEG chain.

Troubleshooting Guide

Issue 1: this compound is not dissolving or is forming a cloudy suspension.
Potential Cause Troubleshooting Step Expected Outcome
Low pH of the buffer The carboxylic acid is protonated, reducing solubility.Adjust the pH of the buffer to neutral or slightly basic (pH 7.0-8.0).
Insufficient energy for dissolution The dissolution process is kinetically slow at room temperature.Gently warm the solution (e.g., to 40-60°C) while stirring.
Use a bath sonicator to provide mechanical energy.
Concentration is too high The concentration exceeds the solubility limit in the chosen buffer.Dilute the sample with more buffer.
Add a small amount of a water-miscible organic co-solvent (e.g., ethanol, DMSO). Note: This may affect downstream applications.
Issue 2: The solution is clear initially but becomes cloudy or forms a precipitate over time.
Potential Cause Troubleshooting Step Expected Outcome
Temperature change The solution was prepared at an elevated temperature and cooled to a temperature where the solubility is lower.Store the solution at the temperature at which it was prepared, if feasible for your experiment.
Re-warm the solution before use.
pH shift The buffer capacity was insufficient to maintain the desired pH, leading to a decrease in pH and subsequent precipitation.Use a buffer with a higher buffering capacity in the desired pH range.
Aggregation/Precipitation The PEGylated lipid is aggregating due to hydrophobic interactions.Ensure the concentration is above the CMC to favor stable micelle formation rather than random aggregation.

Quantitative Data Summary

While precise quantitative solubility data for this compound is not extensively published, the following table summarizes expected solubility behavior and provides an estimate based on similar compounds.

Parameter Condition Expected Value/Behavior Reference/Note
Aqueous Solubility pH < 6Very low; likely to precipitateThe carboxylic acid is protonated.
pH 7.0 - 8.0Moderate to high; forms clear micellar solutionsThe carboxylic acid is deprotonated. For a similar compound, DSPE-PEG(2000) Carboxylic Acid, solubility is ≥ 5 mg/mL in a saline/co-solvent mixture.
Critical Micelle Concentration (CMC) In aqueous bufferEstimated to be in the µM to low mM rangeBased on data for similar DSPE-PEG compounds. The exact value depends on temperature, pH, and ionic strength.

Experimental Protocols

Protocol 1: General Dissolution of this compound in Aqueous Buffer

This protocol provides a general method for dissolving this compound to form a clear micellar solution.

  • Buffer Preparation: Prepare the desired aqueous buffer (e.g., Phosphate Buffered Saline, PBS) and adjust the pH to a neutral or slightly basic value (e.g., pH 7.4).

  • Weighing: Accurately weigh the desired amount of this compound in a sterile, appropriate container.

  • Initial Hydration: Add a small amount of the prepared buffer to the this compound powder to create a paste. This helps in uniform wetting of the powder.

  • Main Hydration: Add the remaining volume of the buffer to achieve the final desired concentration.

  • Dissolution:

    • Stir the solution using a magnetic stirrer.

    • If the solution remains cloudy, gently warm it in a water bath to approximately 40-60°C while continuing to stir.

    • Alternatively, or in combination with warming, place the container in a bath sonicator for short intervals (e.g., 1-2 minutes) until the solution becomes clear.

  • Equilibration: Allow the solution to cool to the desired experimental temperature. If any cloudiness reappears upon cooling, gentle warming may be required before use.

  • Filtration (Optional): For applications requiring sterile solutions, filter the final clear solution through a 0.22 µm syringe filter that is compatible with the buffer and the PEGylated lipid.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_final Final Product weigh Weigh this compound hydrate Hydrate with Buffer weigh->hydrate buffer Prepare Aqueous Buffer (pH 7.0-8.0) buffer->hydrate stir Stir at Room Temp hydrate->stir cloudy Cloudy? stir->cloudy heat_sonicate Warm (40-60°C) &/or Sonicate cloudy->heat_sonicate Yes clear Clear Micellar Solution cloudy->clear No heat_sonicate->stir equilibrate Equilibrate to Exp. Temp. clear->equilibrate filter Sterile Filter (Optional) equilibrate->filter

Caption: Experimental workflow for dissolving this compound.

troubleshooting_logic start Solubility Issue with this compound check_ph Is Buffer pH ≥ 7.0? start->check_ph adjust_ph Adjust pH to 7.0-8.0 check_ph->adjust_ph No check_temp Was solution heated? check_ph->check_temp Yes adjust_ph->start heat_sonicate Gently warm and/or sonicate check_temp->heat_sonicate No check_conc Is concentration too high? check_temp->check_conc Yes heat_sonicate->start dilute Dilute the solution check_conc->dilute Yes stable Solution Stable? check_conc->stable No dilute->start consider_cosolvent Consider co-solvent (application dependent) stable->consider_cosolvent Yes reassess Re-evaluate buffer/storage stable->reassess No

Caption: Troubleshooting logic for this compound solubility issues.

References

C18-PEG5-Acid Technical Support Center: Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for C18-PEG5-Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and potential degradation of this compound. Here you will find troubleshooting advice and frequently asked questions to assist in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: The recommended storage condition for this compound is -20°C.[1][2] It is shipped at ambient temperature, but long-term storage should be at -20°C to minimize degradation.[1]

Q2: What are the potential degradation pathways for this compound?

A2: this compound, being a hybrid linker with a hydrophobic C18 chain and a hydrophilic PEG spacer terminating in a carboxylic acid, is susceptible to degradation through hydrolysis and oxidation. The polyethylene glycol (PEG) chain can undergo oxidative degradation, while the carboxylic acid group itself is generally stable but can react with other functional groups.

Q3: How can I assess the stability of my this compound sample?

A3: Stability can be assessed using a stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.[3][4] This involves subjecting the sample to forced degradation conditions and analyzing the resulting mixture to ensure the analytical method can separate the intact molecule from its degradation products.

Q4: What are forced degradation studies and why are they important?

A4: Forced degradation studies, or stress testing, are used to identify the likely degradation products of a drug substance, which helps in understanding its intrinsic stability and in developing stability-indicating analytical methods. These studies typically involve exposing the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Poor solubility in aqueous buffers The hydrophobic C18 alkyl chain can lead to aggregation and low solubility in purely aqueous media, despite the hydrophilic PEG spacer.- Prepare stock solutions in an organic solvent like DMSO, DMF, or DCM. - For aqueous buffers, consider the addition of a small percentage of an organic co-solvent. - Sonication may help to dissolve the compound.
Unexpected peaks in chromatogram This could indicate the presence of impurities from synthesis or degradation products.- Confirm the purity of the starting material. - If degradation is suspected, perform a forced degradation study to identify potential degradation products. - Ensure proper storage conditions (-20°C) have been maintained.
Low reactivity of the carboxylic acid group The carboxylic acid requires activation to efficiently react with primary amines to form a stable amide bond.- Use standard coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to activate the carboxylic acid.
Variability in experimental results This may be due to inconsistent sample handling or degradation of the compound during the experiment.- Prepare fresh solutions of this compound for each experiment. - Minimize exposure of the compound to harsh conditions (e.g., high temperatures, strong acids/bases, intense light) unless part of a planned degradation study.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to understand the stability of this compound and to develop a stability-indicating analytical method.

1. Acid and Base Hydrolysis:

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

    • For acid hydrolysis, dilute the stock solution with 0.1 M HCl to a final concentration of approximately 1 mg/mL.

    • For base hydrolysis, dilute the stock solution with 0.1 M NaOH to a final concentration of approximately 1 mg/mL.

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw an aliquot, neutralize it (with NaOH for the acidic sample, and HCl for the basic sample), and dilute with mobile phase to a suitable concentration for analysis.

    • Analyze the samples by a suitable stability-indicating HPLC method.

2. Oxidative Degradation:

  • Protocol:

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent.

    • Add a solution of 3% hydrogen peroxide.

    • Keep the solution at room temperature for a defined period, monitoring the reaction periodically.

    • Analyze the samples by HPLC.

3. Thermal Degradation:

  • Protocol:

    • Place the solid this compound in a controlled temperature oven (e.g., 70°C).

    • At specified time intervals, remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.

4. Photolytic Degradation:

  • Protocol:

    • Expose a solution of this compound (e.g., 1 mg/mL) to a light source with a specific wavelength (e.g., UV light at 254 nm or 365 nm) or in a photostability chamber.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples by HPLC at various time points.

Data Presentation

The results of forced degradation studies should be summarized to clearly show the extent of degradation under different stress conditions.

Stress Condition Duration Temperature % Degradation Number of Degradants Major Degradant (Peak Area %)
0.1 M HCl72 hours60°C
0.1 M NaOH72 hours60°C
3% H₂O₂24 hoursRoom Temp
Dry Heat72 hours70°C
Photolytic48 hoursRoom Temp

Users should populate this table with their experimental data.

Visualizations

Logical Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis start This compound Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (70°C, solid) start->thermal photo Photolytic (UV light, RT) start->photo neutralize Neutralize & Dilute acid->neutralize base->neutralize oxidation->neutralize hplc RP-HPLC Analysis thermal->hplc photo->neutralize neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study of this compound.

Potential Degradation Pathways

Degradation_Pathways cluster_hydrolysis Hydrolysis (Minor Pathway) cluster_oxidation Oxidation (Major Pathway) parent This compound hydrolysis_prod No significant degradation expected at ester linkages as none are present parent->hydrolysis_prod H⁺/OH⁻ peg_cleavage PEG Chain Cleavage (e.g., aldehydes, formates) parent->peg_cleavage Oxidizing Agent (e.g., H₂O₂) c18_oxidation C18 Chain Oxidation (e.g., hydroperoxides) parent->c18_oxidation Oxidizing Agent

Caption: Potential degradation pathways for this compound.

References

Troubleshooting low yield in C18-PEG5-Acid reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in reactions involving C18-PEG5-Acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it typically react?

This compound is a hybrid linker molecule composed of a long, hydrophobic C18 alkyl chain and a hydrophilic polyethylene glycol (PEG) spacer with five ethylene glycol units, terminating in a carboxylic acid group.[1] This amphiphilic nature means it has both water-loving and water-hating properties. The terminal carboxylic acid is designed to react with primary amines (-NH2) on molecules like proteins, peptides, or small molecule drugs.[1] This reaction is typically facilitated by carbodiimide chemistry, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). This forms a stable amide bond between the this compound and the amine-containing molecule.

Q2: My reaction yield is consistently low. What are the most common causes?

Low yields in this compound conjugations can stem from several factors. The most common culprits include:

  • Hydrolysis of the activated ester: The NHS ester intermediate is susceptible to hydrolysis, especially at high pH. This is a major competing reaction that deactivates the this compound before it can react with your target amine.

  • Suboptimal pH: The two key steps in the reaction have different optimal pH ranges. The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction of the NHS-ester with the amine is favored at a slightly basic pH (7.2-8.5).

  • Inactive reagents: EDC and NHS are moisture-sensitive and can degrade over time if not stored properly. Always use fresh, high-quality reagents.

  • Inappropriate buffer choice: Buffers containing primary amines (e.g., Tris, Glycine) will compete with your target molecule for the activated this compound, leading to significantly lower yields of your desired conjugate.

  • Poor solubility and aggregation: Due to its long C18 chain, this compound can be challenging to dissolve in purely aqueous buffers and may form micelles. Similarly, the target molecule or the final conjugate may aggregate under the reaction conditions.

  • Steric hindrance: The bulky C18 chain or the structure of the target molecule may sterically hinder the reactive groups from coming into close enough proximity for the reaction to occur efficiently.

Q3: How can I improve the solubility of this compound in my reaction?

Given its amphiphilic nature, dissolving this compound can be tricky. Here are a few strategies:

  • Use a co-solvent: Initially dissolving the this compound in a small amount of a water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before adding it to the aqueous reaction buffer can significantly improve its solubility.

  • Gentle heating and sonication: Gentle warming and brief sonication can help to dissolve the reagent, but be cautious not to degrade your target molecule if it is sensitive to heat.

  • Incorporate detergents: In some cases, a low concentration of a non-ionic detergent (e.g., Tween-20, Triton X-100) below its critical micelle concentration (CMC) can help to solubilize the this compound without interfering with the reaction. However, this should be carefully optimized as detergents can sometimes denature proteins.

Q4: What is the optimal pH for my reaction, and how do I manage it?

For optimal yield, a two-step pH adjustment is recommended.

  • Activation Step: Perform the activation of this compound with EDC and NHS in a buffer with a pH of 4.5-6.0, such as 2-(N-morpholino)ethanesulfonic acid (MES) buffer.

  • Conjugation Step: After the activation period (typically 15-30 minutes), raise the pH of the reaction mixture to 7.2-8.5 by adding a non-amine-containing buffer like phosphate-buffered saline (PBS) or borate buffer. This deprotonates the primary amines on your target molecule, making them more nucleophilic and reactive towards the NHS-activated this compound.

Q5: How do I purify my C18-PEG5-conjugated product?

The purification method will depend on the properties of your final conjugate. Common techniques include:

  • Dialysis: If your conjugate is significantly larger than the unreacted this compound and other small molecule reagents, dialysis can be an effective purification method. Use a dialysis membrane with a molecular weight cut-off (MWCO) that is appropriate for retaining your product while allowing smaller impurities to diffuse out.

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. It is a good option for purifying larger conjugates from smaller unreacted components.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Due to the hydrophobic C18 chain, RP-HPLC is a powerful technique for purifying C18-PEG5-conjugated molecules. A C8 or C4 column may be more suitable than a C18 column to avoid excessive retention of the highly hydrophobic conjugate. A gradient of an organic solvent like acetonitrile in water, often with an ion-pairing agent like trifluoroacetic acid (TFA), is typically used for elution.

  • Solid-Phase Extraction (SPE): C18 SPE cartridges can be used for a rapid cleanup of the reaction mixture, separating the hydrophobic conjugate from more polar impurities.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving low-yield issues in your this compound reactions.

Problem: Low or No Product Formation
Possible Cause 1: Reagent Degradation
  • How to Diagnose:

    • Check the expiration dates of your EDC and NHS.

    • Were the reagents stored under dry conditions and at the recommended temperature? EDC and NHS are highly sensitive to moisture.

  • Solution:

    • Use fresh, high-quality EDC and NHS.

    • Allow reagent vials to equilibrate to room temperature before opening to prevent condensation.

    • Purchase small quantities to ensure you are always using a fresh supply.

Possible Cause 2: Inefficient Activation of Carboxylic Acid
  • How to Diagnose:

    • What was the pH of your activation buffer? A pH above 6.0 can reduce the efficiency of the EDC/NHS activation step.

    • Did you use a buffer containing carboxylates (e.g., acetate buffer)? These can compete with the this compound for activation by EDC.

  • Solution:

    • Use a non-carboxylate, non-amine buffer such as MES at a pH of 4.5-6.0 for the activation step.

Possible Cause 3: Hydrolysis of NHS-Activated this compound
  • How to Diagnose:

    • What was the pH of your conjugation buffer? A high pH ( > 8.5) significantly accelerates the hydrolysis of the NHS ester.

    • How long did the reaction proceed? Prolonged reaction times, especially at higher pH, increase the likelihood of hydrolysis.

  • Solution:

    • Maintain the conjugation pH between 7.2 and 8.5.

    • Add the amine-containing molecule to the activated this compound immediately after the activation step.

    • Optimize the reaction time; longer is not always better.

Possible Cause 4: Competing Nucleophiles in the Reaction Buffer
  • How to Diagnose:

    • Does your buffer contain primary amines (e.g., Tris, glycine)?

    • Was your target molecule dissolved in a buffer containing primary amines?

  • Solution:

    • Use buffers that are free of primary amines, such as PBS, HEPES, or borate buffer, for the conjugation step.

    • If your target molecule is in an amine-containing buffer, perform a buffer exchange using a desalting column or dialysis before the reaction.

Possible Cause 5: Poor Solubility or Aggregation
  • How to Diagnose:

    • Did you observe any precipitation or cloudiness when adding the this compound to the reaction mixture?

    • Is your target molecule prone to aggregation?

  • Solution:

    • Dissolve the this compound in a small amount of an organic co-solvent (e.g., DMSO, DMF) before adding it to the aqueous buffer.

    • Perform the reaction at a more dilute concentration to reduce the chances of aggregation.

    • Consider including a low concentration of a non-ionic detergent, but this should be tested for compatibility with your target molecule.

Data Presentation

Table 1: Effect of pH on the Half-life of NHS Esters

pHTemperature (°C)Approximate Half-life
7.044-5 hours
8.025~30 minutes
8.525~10 minutes
9.025< 10 minutes

This table illustrates the significant impact of pH on the stability of the reactive NHS ester intermediate. As the pH increases, the rate of hydrolysis accelerates dramatically, reducing the time available for the desired reaction with the amine.

Table 2: Recommended Molar Ratios of Reagents for EDC/NHS Coupling

ReagentMolar Ratio (relative to Carboxylic Acid)Purpose
This compound1The limiting reagent containing the carboxylic acid to be activated.
EDC2 - 10Activates the carboxylic acid to form the O-acylisourea intermediate.
NHS/Sulfo-NHS2 - 5Converts the unstable O-acylisourea to a more stable NHS ester.
Amine-containing Molecule1 - 5The target molecule to be conjugated to the this compound.

These are starting recommendations. The optimal molar ratios may need to be determined empirically for your specific reaction.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling of this compound to an Amine-Containing Molecule

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0

  • Organic Solvent (optional): Anhydrous DMSO or DMF

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer immediately before use.

    • Dissolve the this compound in a minimal amount of DMSO or DMF. Then, dilute it to the desired final concentration in the Activation Buffer.

    • Prepare the amine-containing molecule in the Conjugation Buffer. If it is in an incompatible buffer, perform a buffer exchange.

  • Activation of this compound:

    • In a reaction tube, combine the this compound solution with a 2-10 molar excess of EDC and a 2-5 molar excess of NHS/Sulfo-NHS.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to the Amine-Containing Molecule:

    • Immediately after activation, add the activated this compound mixture to the solution of the amine-containing molecule.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM. This will react with any remaining NHS-activated this compound.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the C18-PEG5-conjugated product from excess reagents and byproducts using dialysis, size-exclusion chromatography, or RP-HPLC as described in the FAQ section.

Protocol 2: Purification of C18-PEG5-Conjugated Peptides using C18 SPE

Materials:

  • C18 Solid-Phase Extraction (SPE) Cartridge

  • Activation Solvent: 100% Acetonitrile (ACN)

  • Equilibration Buffer: 0.1% Trifluoroacetic Acid (TFA) in water

  • Wash Buffer: 5% Acetonitrile, 0.1% TFA in water

  • Elution Buffer: 70% Acetonitrile, 0.1% TFA in water

  • Vacuum manifold (optional)

Procedure:

  • Sample Preparation:

    • After quenching the reaction, acidify the reaction mixture with TFA to a final concentration of 0.1-1%.

  • Cartridge Conditioning:

    • Activate the C18 SPE cartridge by passing 2-3 column volumes of the Activation Solvent through it.

    • Equilibrate the cartridge by passing 2-3 column volumes of the Equilibration Buffer. Do not let the cartridge run dry.

  • Sample Loading:

    • Load the acidified reaction mixture onto the equilibrated C18 cartridge. The hydrophobic C18-PEG5-conjugated peptide will bind to the C18 stationary phase.

  • Washing:

    • Wash the cartridge with 3-5 column volumes of the Wash Buffer to remove unbound reagents, salts, and other hydrophilic impurities.

  • Elution:

    • Elute the purified C18-PEG5-conjugated peptide from the cartridge with 1-2 column volumes of the Elution Buffer. Collect the eluate.

  • Solvent Removal:

    • Dry the collected eluate using a centrifugal vacuum concentrator (e.g., SpeedVac) to remove the acetonitrile and TFA. The purified product can then be reconstituted in a suitable buffer for downstream applications.

Visualizations

Reaction_Workflow C18_PEG5_Acid C18-PEG5-COOH EDC_NHS EDC, NHS pH 4.5-6.0 (MES Buffer) C18_PEG5_Acid->EDC_NHS Activated_Ester C18-PEG5-NHS Ester (Active Intermediate) EDC_NHS->Activated_Ester Activation Conjugation pH 7.2-8.5 (PBS or Borate Buffer) Activated_Ester->Conjugation Hydrolysis Hydrolysis (Side Reaction) pH > 7 Activated_Ester->Hydrolysis Amine_Molecule R-NH2 (Target Molecule) Amine_Molecule->Conjugation Conjugate C18-PEG5-CO-NH-R (Final Conjugate) Conjugation->Conjugate Conjugation Inactive_Product Inactive C18-PEG5-COOH Hydrolysis->Inactive_Product Deactivation

Caption: Workflow for the EDC/NHS-mediated conjugation of this compound.

Troubleshooting_Low_Yield Start Low Yield in This compound Reaction Check_Reagents Are EDC and NHS fresh and stored properly? Start->Check_Reagents Check_Activation_pH Was the activation pH between 4.5 and 6.0? Check_Reagents->Check_Activation_pH Yes Use_Fresh_Reagents Use fresh EDC/NHS Check_Reagents->Use_Fresh_Reagents No Check_Conjugation_pH Was the conjugation pH between 7.2 and 8.5? Check_Activation_pH->Check_Conjugation_pH Yes Adjust_Activation_pH Use MES buffer at pH 4.5-6.0 Check_Activation_pH->Adjust_Activation_pH No Check_Buffer_Comp Does the buffer contain primary amines (Tris, Glycine)? Check_Conjugation_pH->Check_Buffer_Comp Yes Adjust_Conjugation_pH Use PBS or Borate buffer at pH 7.2-8.5 Check_Conjugation_pH->Adjust_Conjugation_pH No Check_Solubility Did you observe any precipitation or cloudiness? Check_Buffer_Comp->Check_Solubility No Buffer_Exchange Perform buffer exchange to remove competing amines Check_Buffer_Comp->Buffer_Exchange Yes Improve_Solubility Use a co-solvent (DMSO/DMF) for this compound Check_Solubility->Improve_Solubility Yes

Caption: Decision tree for troubleshooting low yield in this compound reactions.

References

Side reactions of C18-PEG5-Acid with non-target molecules

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of C18-PEG5-Acid in research and drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common non-target molecules that can react with this compound?

A1: The terminal carboxylic acid group of this compound is the most reactive site for potential side reactions. Common non-target molecules in a biological environment include:

  • Proteins: The primary amine groups in lysine residues and the N-terminus of proteins can react with the carboxylic acid to form amide bonds.

  • Peptides: Similar to proteins, peptides possess amine groups that can lead to unintended conjugation.

  • Aminophospholipids: Lipids with free amine head groups, such as phosphatidylethanolamine (PE), can react with the activated carboxylic acid.

  • Small Molecules: Any small molecule containing a primary or secondary amine group is a potential reactant.

Q2: Can the PEG chain of this compound cause side reactions?

A2: While generally considered inert, the polyethylene glycol (PEG) chain can be susceptible to oxidative degradation . This process can be initiated by reactive oxygen species (ROS) in vitro or in vivo, leading to chain cleavage and the generation of reactive aldehydes.

Q3: What is the potential for immunogenicity with this compound?

A3: this compound, like other PEGylated lipids, has the potential to elicit an immune response. Pre-existing anti-PEG antibodies in a subject can lead to the "accelerated blood clearance" (ABC) phenomenon, where the PEGylated entity is rapidly cleared from circulation upon repeated administration.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low conjugation efficiency to the target molecule Side reaction with buffer components: Amine-containing buffers (e.g., Tris) can compete with the target molecule for reaction with the activated carboxylic acid.Use a non-amine-containing buffer such as PBS or MES.
Hydrolysis of activated acid: The activated carboxylic acid (e.g., NHS-ester) is susceptible to hydrolysis.Perform the conjugation reaction promptly after activation and control the pH (ideally between 7 and 8).
Formation of unexpected byproducts Reaction with primary amines in other formulation components: Other lipids or molecules in the formulation may have reactive amine groups.Characterize all components of the formulation for potential reactivity. Consider using alternative lipids without free amine groups.
Variability in in vivo performance Oxidative degradation of the PEG chain: Exposure to oxidizing agents or certain in vivo environments can degrade the PEG chain.Protect the formulation from light and oxidizing agents. Include antioxidants in the formulation if appropriate.
Anti-PEG antibody response: Pre-existing or induced anti-PEG antibodies can lead to rapid clearance.Screen for anti-PEG antibodies in animal models or human subjects. Consider alternative stealth polymers if immunogenicity is a concern.
Cytotoxicity at high concentrations Detergent-like effects: As an amphiphilic molecule, this compound can disrupt cell membranes at high concentrations.Determine the critical micelle concentration (CMC) and work at concentrations appropriate for your application to avoid cytotoxicity.

Experimental Protocols

Protocol 1: Activation of this compound with EDC/NHS Chemistry

This protocol describes the activation of the terminal carboxylic acid of this compound to an N-hydroxysuccinimide (NHS) ester for subsequent conjugation to amine-containing molecules.

  • Dissolve this compound in a suitable organic solvent (e.g., dichloromethane or a mixture of chloroform and methanol).

  • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-Hydroxysuccinimide (NHS) in a 1.2:1.5 molar ratio relative to the this compound.

  • Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere (e.g., argon or nitrogen).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the activated C18-PEG5-NHS ester can be used immediately for conjugation or purified by silica gel chromatography.

Protocol 2: Quantification of Amine-Reactive Species

This protocol can be used to determine the extent of side reactions with non-target primary amines.

  • Incubate the this compound formulation with the non-target molecule(s) of interest under experimental conditions.

  • Use a fluorescent probe that reacts with primary amines, such as fluorescamine or o-phthalaldehyde (OPA).

  • Measure the fluorescence intensity before and after the incubation period.

  • A decrease in fluorescence intensity indicates the consumption of primary amines, suggesting a side reaction with the this compound.

  • Quantify the amount of reacted amines by comparing the fluorescence values to a standard curve of the non-target molecule.

Visualizations

Side_Reaction_Pathway C18_PEG5_Acid This compound (-COOH) Activated_Ester Activated C18-PEG5-Ester (e.g., NHS-Ester) C18_PEG5_Acid->Activated_Ester EDC/NHS Side_Product Non-Target Conjugate (Stable Amide Bond) Activated_Ester->Side_Product Side Reaction Target_Product Desired Conjugate Activated_Ester->Target_Product Intended Reaction Non_Target_Amine Non-Target Molecule with Primary Amine (e.g., Protein, PE-Lipid) Non_Target_Amine->Side_Product Target_Amine Target Molecule with Primary Amine Target_Amine->Target_Product

Caption: Potential side reaction pathway of activated this compound with a non-target amine.

Experimental_Workflow cluster_activation Activation Step cluster_reaction Reaction Step cluster_analysis Analysis Step Start Start with This compound Activate Activate with EDC/NHS Start->Activate Incubate Incubate with Target and Non-Target Molecules Activate->Incubate Separate Separate Products (e.g., Chromatography) Incubate->Separate Quantify Quantify Target vs. Side Products Separate->Quantify

Technical Support Center: Purification of C18-PEG5-Acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of C18-PEG5-Acid conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying this compound conjugates?

A1: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most effective and widely used method for purifying this compound conjugates and similar PEGylated molecules.[1] The separation is based on the hydrophobicity of the molecules. The C18 alkyl chain provides significant hydrophobicity, allowing for excellent retention and separation on a non-polar stationary phase like a C18 or C8 column.[1]

Q2: Which type of HPLC column is recommended for this purification?

A2: A C18 column is an excellent choice for purifying this compound conjugates.[1] C8 columns can also be utilized.[1] For higher resolution, especially for analytical purposes or complex separations, columns with smaller particle sizes (e.g., < 5 µm) are recommended.[1]

Q3: My this compound conjugate has poor UV absorbance. What detection methods can I use?

A3: Polyethylene glycol (PEG) itself does not have a strong UV chromophore, which can make UV-Vis detection challenging unless the conjugate is attached to a UV-active molecule. For universal detection of your PEG conjugate, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is highly recommended. A Refractive Index Detector (RID) is another option, though it is generally less sensitive and not compatible with gradient elution. Mass Spectrometry (MS) is also a powerful tool that provides both detection and mass confirmation of the conjugate.

Q4: What are the key considerations for the mobile phase in RP-HPLC purification?

A4: The mobile phase for RP-HPLC typically consists of a mixture of water and an organic solvent, such as acetonitrile (ACN) or methanol. A common approach is to use a gradient elution, starting with a higher percentage of water and gradually increasing the organic solvent concentration. To improve peak shape and resolution, acids like formic acid (FA) or trifluoroacetic acid (TFA) are often added to the mobile phase at a concentration of 0.1%. However, it is crucial to be aware that acidic conditions can lead to the hydrolysis of ester bonds in lipid-PEG conjugates. Therefore, careful optimization of pH and temperature is necessary.

Q5: How can I assess the purity of my final this compound conjugate?

A5: A multi-technique approach is recommended for purity assessment. Analytical RP-HPLC can be used to determine the percentage of the main peak. Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to confirm the identity and molecular weight of the conjugate. Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H NMR) can provide structural confirmation and help identify impurities.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Broad peaks in HPLC chromatogram - Non-optimal chromatographic conditions (e.g., slow kinetics on the column).- Presence of impurities with similar hydrophobicity.- Increase the column temperature to improve kinetics.- Optimize the gradient elution profile for better separation.- Ensure the sample is fully dissolved in the mobile phase before injection.
Low yield after purification - Hydrolysis of the conjugate during purification, especially under acidic conditions.- Non-specific binding of the peptide to plasticware.- For acid-sensitive conjugates, perform HPLC at a neutral pH and room temperature.- Immediately buffer the collected fractions to a neutral pH.- Minimize contact with plastic surfaces and consider using low-binding tubes.
Presence of unexpected peaks in LC-MS - Hydrolysis of the C18 ester linkage, leading to fragments.- Incomplete reaction or presence of starting materials.- Verify the molecular weights of the unexpected peaks to identify potential hydrolysis products or unreacted starting materials.- Adjust reaction and purification conditions to minimize degradation.
Difficulty in dissolving the crude conjugate - The amphiphilic nature of the this compound conjugate can make it challenging to dissolve.- Use a minimal amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to dissolve the sample initially, then dilute with the mobile phase.

Experimental Protocols

General RP-HPLC Purification Protocol

This protocol provides a starting point for the purification of this compound conjugates. Optimization will likely be required based on the specific conjugate and HPLC system.

Instrumentation and Reagents:

  • Preparative HPLC system with a suitable detector (e.g., ELSD, CAD, or MS)

  • C18 column (e.g., 10 µm particle size, 250 x 21.2 mm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Crude this compound conjugate

Procedure:

  • Sample Preparation: Dissolve the crude conjugate in a minimal amount of a suitable solvent (e.g., DMSO), and then dilute with Mobile Phase A.

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Injection: Inject the prepared sample onto the column.

  • Elution: Elute the conjugate using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 95% Mobile Phase B over 30-60 minutes.

  • Fraction Collection: Collect fractions corresponding to the desired peak.

  • Solvent Removal: Remove the organic solvent (e.g., using a rotary evaporator) and lyophilize the aqueous solution to obtain the purified product.

Analytical RP-HPLC for Purity Assessment

Instrumentation and Reagents:

  • Analytical HPLC system with a suitable detector

  • Analytical C18 column (e.g., 3.5 µm particle size, 100 Å pore size, 4.6 x 150 mm)

  • Same mobile phases as for preparative RP-HPLC

Procedure:

  • Blank Run: Perform a blank gradient run to establish a baseline.

  • Injection: Inject a small amount of the purified conjugate.

  • Gradient Elution: Run the same gradient as the preparative method or an optimized, faster gradient.

  • Data Analysis: Integrate the peak areas to calculate the purity of the conjugate.

LC-MS Analysis for Identity Confirmation

Instrumentation:

  • LC-MS system with an electrospray ionization (ESI) source

Procedure:

  • Chromatography: Use the same column and mobile phases as in the analytical RP-HPLC method.

  • Injection: Inject the purified conjugate.

  • MS Detection: The eluent from the HPLC is introduced directly into the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum of the peak corresponding to the conjugate. The observed molecular weight should match the theoretical molecular weight of the this compound conjugate.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude_Conjugate Crude this compound Conjugate Dissolution Dissolution in Minimal Solvent Crude_Conjugate->Dissolution RP_HPLC Preparative RP-HPLC Dissolution->RP_HPLC Fraction_Collection Fraction Collection RP_HPLC->Fraction_Collection Solvent_Removal Solvent Removal & Lyophilization Fraction_Collection->Solvent_Removal Pure_Product Purified this compound Conjugate Solvent_Removal->Pure_Product Analytical_HPLC Analytical RP-HPLC (Purity Check) LC_MS LC-MS (Identity Confirmation) Pure_Product->Analytical_HPLC QC Pure_Product->LC_MS QC

Caption: Workflow for the purification and analysis of this compound conjugates.

Troubleshooting_Flowchart cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Purification Outcome Broad_Peaks Broad Peaks Problem->Broad_Peaks Low_Yield Low Yield Problem->Low_Yield Extra_Peaks Unexpected Peaks Problem->Extra_Peaks Optimize_HPLC Optimize HPLC Conditions (Temp, Gradient) Broad_Peaks->Optimize_HPLC Neutral_pH Use Neutral pH Buffers & Room Temperature Low_Yield->Neutral_pH Check_MW Check MW of Peaks (Identify Hydrolysis) Extra_Peaks->Check_MW

Caption: Troubleshooting flowchart for this compound conjugate purification.

References

Technical Support Center: Purification of C18-PEG5-Acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of unreacted C18-PEG5-Acid from solution following a conjugation reaction. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound to consider for purification?

A1: this compound is an amphiphilic molecule with distinct features that guide the selection of a purification strategy. Its C18 alkyl chain imparts significant hydrophobicity, while the polyethylene glycol (PEG5) spacer is hydrophilic. The terminal carboxylic acid provides a negative charge at a pH above its pKa. This combination of a hydrophobic tail and a polar, acidic head group allows for several purification approaches.

Q2: What are the primary methods for removing unreacted this compound?

A2: The most common and effective methods for removing unreacted this compound from a solution containing a larger, conjugated biomolecule or nanoparticle are based on differences in size, hydrophobicity, and charge. The primary techniques include:

  • Reverse-Phase Chromatography (RPC): This method separates molecules based on their hydrophobicity.[1] Due to its C18 chain, this compound will be strongly retained on a C18 column, allowing for its separation from less hydrophobic molecules.

  • Size-Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius (size).[2][3] It is particularly useful for separating the small this compound from much larger conjugated proteins or nanoparticles.

  • Dialysis/Ultrafiltration: These methods use a semi-permeable membrane with a specific molecular weight cutoff (MWCO) to separate molecules of different sizes.[2] This is a simple method for removing small molecules like this compound from solutions containing macromolecules.

Q3: How do I choose the best purification method for my experiment?

A3: The choice of purification method depends on several factors, including the properties of your target molecule (the molecule conjugated to this compound), the required purity, sample volume, and available equipment. The following decision workflow can help guide your choice:

G cluster_input Starting Point cluster_decision Decision Criteria cluster_methods Recommended Methods start Reaction Mixture (Target + Unreacted this compound) q1 Is the target molecule significantly larger (>10x) than this compound? start->q1 q2 Is the target molecule significantly less hydrophobic than this compound? q1->q2 No sec Size-Exclusion Chromatography (SEC) or Dialysis/Ultrafiltration q1->sec Yes q3 Is high purity essential and is sample dilution acceptable? q2->q3 No rpc Reverse-Phase Chromatography (RPC) q2->rpc Yes q3->rpc Consider RPC with optimized gradient combo Combination of Methods (e.g., SEC followed by RPC) q3->combo Yes

Figure 1. Decision workflow for selecting a purification method.

Q4: Can I use precipitation to remove unreacted this compound?

A4: Precipitation can be a viable, albeit less precise, method. Due to its amphiphilic nature, the solubility of this compound is dependent on the solvent composition and temperature. In some cases, it may be possible to selectively precipitate either the product or the unreacted this compound by adjusting the solvent system (e.g., by adding a non-solvent). Another approach involves using salts like magnesium chloride, which can form complexes with PEGs and induce precipitation. However, this method may require significant optimization to achieve good separation and high recovery of the desired product.

Method Comparison

FeatureSize-Exclusion Chromatography (SEC)Reverse-Phase Chromatography (RPC)Dialysis / Ultrafiltration
Principle of Separation Hydrodynamic Volume (Size)HydrophobicityMolecular Weight Cutoff (Size)
Best Suited For Separating molecules with large size differences (e.g., protein-PEG vs. free PEG).Separating molecules with different polarities, effective for amphiphilic compounds.Buffer exchange and removal of small molecules from macromolecules.
Resolution Generally lower than RPC for molecules of similar size.High resolution, can separate closely related hydrophobic species.Low resolution, binary separation based on MWCO.
Sample Dilution SignificantCan be significant, but sample can be concentrated by elution in a strong solvent.Can result in sample dilution, although ultrafiltration concentrates the sample.
Speed Relatively fast.Can be time-consuming due to gradient elution and column regeneration.Slow (can take several hours to overnight).
Scalability GoodExcellentGood for various volumes, but can be cumbersome for very large volumes.

Experimental Protocols

Protocol 1: Reverse-Phase Chromatography (RPC)

This protocol is suitable for separating this compound from less hydrophobic molecules.

Materials:

  • C18 Reverse-Phase HPLC column

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% TFA or Formic Acid

  • HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

  • Sample dissolved in a minimal amount of a suitable solvent (e.g., a small amount of Mobile Phase B or DMSO)

Procedure:

  • Column Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%) until a stable baseline is achieved.

  • Sample Injection: Inject the filtered sample onto the column.

  • Gradient Elution: Run a linear gradient of increasing Mobile Phase B. A shallow gradient is often required to achieve good separation. For example, 5% to 95% B over 30 minutes.

  • Fraction Collection: Collect fractions based on the chromatogram peaks. The unreacted this compound is expected to elute at a higher concentration of Mobile Phase B due to its hydrophobicity.

  • Analysis: Analyze the collected fractions to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

G cluster_workflow RPC Workflow A Equilibrate C18 Column B Inject Sample A->B C Run Gradient Elution (Increasing Organic Solvent) B->C D Collect Fractions C->D E Analyze Fractions (e.g., LC-MS) D->E F Combine Pure Fractions & Evaporate Solvent E->F

Figure 2. Workflow for Reverse-Phase Chromatography.
Protocol 2: Size-Exclusion Chromatography (SEC)

This protocol is ideal for removing the small this compound from a much larger biomolecule.

Materials:

  • SEC column with an appropriate exclusion limit (e.g., a limit that excludes your product but includes the this compound).

  • Isocratic Mobile Phase (e.g., Phosphate-Buffered Saline, PBS)

  • HPLC or FPLC system with a UV detector

  • Sample in a buffer compatible with the mobile phase

Procedure:

  • Column Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Injection: Inject the sample onto the column. The injection volume should typically be a small fraction of the column volume for optimal resolution.

  • Isocratic Elution: Run the mobile phase at a constant flow rate.

  • Fraction Collection: Collect fractions as they elute. Larger molecules will elute first, followed by smaller molecules.

  • Analysis: Analyze the fractions to identify those containing the purified product, which should be in the earlier fractions, well-separated from the later-eluting unreacted this compound.

G cluster_workflow SEC Workflow A Equilibrate SEC Column B Inject Sample A->B C Isocratic Elution B->C D Collect Fractions C->D E Analyze Fractions D->E

Figure 3. Workflow for Size-Exclusion Chromatography.
Protocol 3: Dialysis

This protocol is a simple method for removing this compound from a significantly larger target molecule.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 2-5 kDa, ensuring it is smaller than your target molecule).

  • Large volume of dialysis buffer (e.g., PBS).

  • Stir plate and stir bar.

  • Beaker or container for dialysis.

Procedure:

  • Prepare Dialysis Membrane: Hydrate the dialysis membrane according to the manufacturer's instructions.

  • Load Sample: Load the sample into the dialysis tubing/cassette and seal securely.

  • Dialysis: Place the loaded tubing/cassette into a beaker with a large volume of cold dialysis buffer (at least 200 times the sample volume). Place the beaker on a stir plate to ensure continuous mixing.

  • Buffer Exchange: Perform the dialysis at 4°C for several hours to overnight. For efficient removal, change the dialysis buffer at least 2-3 times.

  • Sample Recovery: Carefully remove the tubing/cassette from the buffer and recover the purified sample.

G cluster_workflow Dialysis Workflow A Prepare Dialysis Membrane (Correct MWCO) B Load Sample A->B C Dialyze against Large Volume of Buffer B->C D Exchange Buffer (2-3 times) C->D E Recover Purified Sample D->E

Figure 4. Workflow for Dialysis.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
RPC: Peak Tailing or Splitting Secondary Interactions: The carboxylic acid group may be interacting with residual silanols on the C18 column.Add a small amount of a competitive agent like TFA (0.1%) to the mobile phase to protonate the silanols and reduce these interactions.
Column Overload: Injecting too much sample can lead to poor peak shape.Reduce the sample concentration or injection volume.
Blocked Column Frit: Particulates from the sample may block the column inlet.Filter all samples before injection. Try back-flushing the column.
RPC: Poor Separation Inappropriate Gradient: The gradient may be too steep, causing co-elution.Use a shallower gradient to improve resolution.
Incorrect Mobile Phase: The chosen organic solvent may not provide sufficient selectivity.Try a different organic solvent (e.g., methanol instead of acetonitrile, or vice versa).
SEC: Poor Resolution Inappropriate Column: The column's exclusion limit may not be suitable for the size difference between your molecules.Choose a column with an exclusion limit that provides optimal separation in the desired molecular weight range.
Sample Volume Too Large: Overloading the column can lead to band broadening.Reduce the injection volume (typically to <2% of the column volume).
Dialysis: Incomplete Removal of this compound Incorrect MWCO: The membrane's MWCO may be too close to the size of this compound, hindering its diffusion.Use a membrane with a slightly larger MWCO, ensuring it is still significantly smaller than your target molecule.
Insufficient Dialysis Time or Buffer Volume: Equilibrium has not been reached, or the concentration gradient is too low.Increase the dialysis time and perform more frequent buffer changes with a larger volume of buffer.
General: Low Recovery of Product Non-specific Binding: The product may be adsorbing to the chromatography matrix or dialysis membrane.Pre-condition the column or membrane according to the manufacturer's instructions. Consider adding a small amount of a non-ionic surfactant to the mobile/dialysis buffer.
Product Instability: The product may be degrading under the purification conditions (e.g., pH, solvent).Ensure the pH and solvent composition are compatible with your product's stability. Perform purification at a lower temperature if necessary.

References

Technical Support Center: Characterization of C18-PEG5-Acid Modified Surfaces

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C18-PEG5-Acid modified surfaces.

Frequently Asked Questions (FAQs)

Q1: What is the basic structure of a this compound modified surface and why is it challenging to characterize?

A this compound modified surface consists of molecules that have three distinct parts: a long hydrocarbon chain (C18), a polyethylene glycol spacer (PEG5), and a terminal carboxylic acid group (-COOH). The C18 tail is hydrophobic and tends to form a self-assembled monolayer (SAM) on suitable substrates, providing a certain degree of order. The PEG5 spacer is hydrophilic and flexible, creating a hydrated layer that can resist protein adsorption. The terminal carboxylic acid can be used for further functionalization or can influence the surface charge.

The primary challenge in characterizing these surfaces lies in their hybrid and dynamic nature. The combination of a relatively ordered hydrophobic layer with a flexible, hydrated hydrophilic layer makes it difficult for any single characterization technique to provide a complete picture.

Q2: I have just modified my surface with this compound. What are the first characterization steps I should take?

A good starting point is to confirm the presence of the coating and assess its basic properties. A combination of the following techniques is recommended:

  • Contact Angle Goniometry: To verify the change in surface wettability.

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the elemental composition and the presence of the PEG linker.

  • Atomic Force Microscopy (AFM): To visualize the surface topography and homogeneity.

Troubleshooting Guides

X-ray Photoelectron Spectroscopy (XPS) Analysis

Problem: My XPS C 1s spectrum is difficult to interpret. I can't clearly distinguish the C18 chain from the PEG linker.

  • Possible Cause 1: Insufficient Spectral Resolution. High-resolution scans of the C 1s region are crucial for deconvolution.

  • Solution: Ensure you are acquiring high-resolution spectra with a small step size. The C-C/C-H peak from the C18 chain will be around 285.0 eV, while the C-O peak from the PEG linker will be at a higher binding energy, typically around 286.5 eV. The O=C-O of the carboxylic acid will be at an even higher binding energy, around 289.0 eV.

  • Possible Cause 2: Surface Contamination. Adventitious carbon contamination can interfere with the C 1s spectrum.

  • Solution: Handle the sample carefully, minimizing exposure to the ambient environment. It is advisable to analyze the sample as soon to after preparation as possible.

  • Possible Cause 3: Incorrect Curve Fitting. The deconvolution of the C 1s spectrum can be complex.

  • Solution: Use appropriate constraints for the peak positions and full width at half maximum (FWHM) during curve fitting. The area ratio of the C-O peak to the C-C/C-H peak can provide an estimate of the surface composition. For a this compound molecule, the theoretical ratio of C-O carbons (from PEG) to C-C/C-H carbons (from the C18 chain) is 10:18.

Problem: The elemental composition from my XPS survey scan does not match the expected stoichiometry of this compound.

  • Possible Cause: Incomplete monolayer formation or surface contamination.

  • Solution: Review your surface modification protocol. Ensure the substrate was clean before modification and that the reaction time and concentration of the this compound were optimal. Angle-resolved XPS (ARXPS) can help determine if the layer is a complete monolayer and can provide information about the orientation of the molecules.[1]

Atomic Force Microscopy (AFM) Imaging

Problem: My AFM images show streaks and other artifacts, and I cannot get a clear image of the surface.

  • Possible Cause 1: Tip Contamination. The AFM tip can pick up material from the soft, flexible PEG layer.

  • Solution: Use a new, clean AFM tip. If streaking persists, it may be necessary to clean the sample surface by gently rinsing with an appropriate solvent.

  • Possible Cause 2: Imaging Parameters are Not Optimized. Imaging soft, hydrated layers requires careful tuning of the imaging parameters.

  • Solution: Use a soft cantilever and operate in tapping mode or other non-contact modes to minimize damage to the PEG layer. Optimize the scan rate, setpoint, and gains to obtain a stable image.

  • Possible Cause 3: False Feedback. This can occur due to a layer of adsorbed water or other contaminants on the surface.

  • Solution: Ensure the sample is properly dried before imaging in air. If imaging in liquid, allow the system to equilibrate.

Problem: I am not sure if the features in my AFM image are real or artifacts.

  • Possible Cause: Tip convolution. The shape of the AFM tip can influence the apparent shape of surface features.

  • Solution: Be aware that the width of features in an AFM image is a convolution of the feature's actual width and the tip's radius. To confirm features, try imaging with a sharper tip or at a different scan angle.

Contact Angle Goniometry

Problem: My contact angle measurements are not reproducible.

  • Possible Cause 1: Surface Heterogeneity. The this compound may not have formed a uniform monolayer, leading to variations in wettability across the surface.

  • Solution: AFM imaging can help to assess the homogeneity of the coating. If the coating is patchy, revisit the surface modification protocol.

  • Possible Cause 2: Dynamic Surface Reorganization. The PEG chains can reorient in response to the environment. When a water droplet is placed on the surface, the hydrophilic PEG chains may migrate to the interface, lowering the contact angle over time.

  • Solution: Measure both the advancing and receding contact angles to capture the dynamic nature of the surface.[2][3] The difference between these two angles is the contact angle hysteresis, which can provide information about the surface's mobility and heterogeneity. A standardized protocol for these measurements is crucial for reproducibility.[4][5]

  • Possible Cause 3: Contamination. Any contaminants on the surface can affect the contact angle.

  • Solution: Ensure the surface is clean and that the probe liquid is pure.

Quantitative Data Summary

The following tables provide representative quantitative data that can be expected during the characterization of this compound modified surfaces. The exact values will depend on the substrate, the quality of the monolayer, and the specific experimental conditions.

Table 1: Expected XPS Elemental Composition and C 1s Peak Analysis

ElementExpected Atomic % (Theoretical)Typical Binding Energy (eV)C 1s ComponentExpected Binding Energy (eV)Expected Area Ratio
C70%285.0C-C, C-H (C18)285.018
O30%533.0C-O (PEG5)286.510
O=C-O (Acid)289.01

Table 2: Expected Contact Angle Measurements

MeasurementExpected Value (Degrees)Interpretation
Static Water Contact Angle60 - 80Indicates a moderately hydrophilic surface due to the PEG chains.
Advancing Water Contact Angle70 - 90Represents the wettability of the surface in a "less-hydrated" state.
Receding Water Contact Angle40 - 60Represents the wettability of the surface after the PEG chains have reoriented to interact with water.
Contact Angle Hysteresis20 - 40A significant hysteresis indicates the mobility of the PEG chains and/or surface heterogeneity.

Table 3: Expected Zeta Potential Measurements

pHExpected Zeta Potential (mV)Interpretation
3-5 to -15At low pH, the carboxylic acid groups are mostly protonated (-COOH), resulting in a less negative surface charge.
7-20 to -40At neutral pH, a significant portion of the carboxylic acid groups are deprotonated (-COO-), leading to a more negative surface charge.
9-30 to -50At high pH, the carboxylic acid groups are almost fully deprotonated, resulting in a highly negative surface charge.

Experimental Protocols

Protocol for High-Resolution XPS of this compound Modified Surfaces
  • Sample Handling: Handle the sample using clean, stainless-steel tweezers. Avoid touching the surface to be analyzed.

  • Instrument Setup:

    • Use a monochromatic Al Kα X-ray source.

    • Ensure the analysis chamber is at ultra-high vacuum (UHV) conditions (<10-8 mbar).

  • Survey Scan:

    • Acquire a survey spectrum from 0 to 1100 eV to identify all elements present on the surface.

  • High-Resolution Scans:

    • Acquire high-resolution spectra for the C 1s, O 1s, and the substrate-specific regions.

    • For the C 1s region, use a pass energy of 20 eV and a step size of 0.1 eV.

  • Data Analysis:

    • Reference the binding energy scale by setting the adventitious C 1s peak to 285.0 eV.

    • Perform deconvolution (curve fitting) of the C 1s spectrum to identify the contributions from the C18 chain (C-C, C-H at ~285.0 eV), the PEG linker (C-O at ~286.5 eV), and the carboxylic acid group (O=C-O at ~289.0 eV).

    • Calculate the atomic percentages of the elements from the survey spectrum and the relative areas of the components in the high-resolution C 1s spectrum.

Protocol for AFM Imaging of this compound Modified Surfaces in Air
  • Sample Preparation: Ensure the sample is clean and dry.

  • Instrument Setup:

    • Use a cantilever with a low spring constant (e.g., < 0.5 N/m).

    • Operate the AFM in tapping mode to minimize sample damage.

  • Imaging:

    • Start with a large scan size (e.g., 5 µm x 5 µm) to get an overview of the surface.

    • Optimize the scan rate, setpoint, and feedback gains to obtain a clear and stable image.

    • Zoom in on areas of interest for higher resolution imaging.

  • Image Analysis:

    • Use the AFM software to measure surface roughness (Ra or Rq) and to analyze the morphology of the coating.

    • Be mindful of potential artifacts such as streaking, tip convolution, and ghost images.

Protocol for Dynamic Contact Angle Measurement
  • Sample and Liquid Preparation:

    • Ensure the sample surface is clean.

    • Use high-purity water as the probe liquid.

  • Advancing Angle Measurement:

    • Place a small droplet of water (e.g., 2 µL) on the surface.

    • Slowly add more water to the droplet, causing the contact line to advance.

    • Record the contact angle just as the contact line begins to move.

  • Receding Angle Measurement:

    • From the enlarged droplet, slowly withdraw water, causing the contact line to recede.

    • Record the contact angle just as the contact line begins to move.

  • Data Analysis:

    • Repeat the measurements at several locations on the surface to obtain an average value and standard deviation.

    • Calculate the contact angle hysteresis as the difference between the advancing and receding angles.

Visualizations

experimental_workflow cluster_prep Surface Preparation cluster_char Characterization cluster_analysis Data Analysis & Troubleshooting start Clean Substrate modification This compound Modification start->modification rinse Rinse and Dry modification->rinse xps XPS rinse->xps Confirm Chemistry afm AFM rinse->afm Assess Morphology ca Contact Angle rinse->ca Measure Wettability zeta Zeta Potential rinse->zeta Determine Surface Charge analysis Analyze Results xps->analysis afm->analysis ca->analysis zeta->analysis troubleshoot Troubleshoot Issues analysis->troubleshoot troubleshoot->modification Optimize Protocol

Caption: Experimental workflow for the preparation and characterization of this compound modified surfaces.

troubleshooting_logic cluster_xps XPS Issues cluster_afm AFM Issues cluster_ca Contact Angle Issues start Characterization Issue Encountered xps_issue Poor C 1s Resolution or Incorrect Stoichiometry start->xps_issue afm_issue Image Artifacts (Streaks, etc.) start->afm_issue ca_issue Poor Reproducibility start->ca_issue xps_cause1 Contamination? xps_issue->xps_cause1 xps_cause2 Incomplete Reaction? xps_issue->xps_cause2 xps_sol1 Improve Sample Handling xps_cause1->xps_sol1 Yes xps_sol2 Optimize Modification Protocol xps_cause2->xps_sol2 Yes afm_cause1 Tip Contamination? afm_issue->afm_cause1 afm_cause2 Incorrect Parameters? afm_issue->afm_cause2 afm_sol1 Use New Tip afm_cause1->afm_sol1 Yes afm_sol2 Optimize Scan Parameters (Tapping Mode, Soft Cantilever) afm_cause2->afm_sol2 Yes ca_cause1 Surface Heterogeneity? ca_issue->ca_cause1 ca_cause2 Dynamic Surface? ca_issue->ca_cause2 ca_sol1 Check AFM for Homogeneity ca_cause1->ca_sol1 Yes ca_sol2 Measure Advancing and Receding Angles (Hysteresis) ca_cause2->ca_sol2 Yes

Caption: A logical troubleshooting guide for common issues in the characterization of this compound surfaces.

References

Validation & Comparative

A Comparative Guide to the Characterization of Surface-Modified Nanoparticles for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of novel nanoparticle formulations is paramount to ensuring safety, efficacy, and reproducibility. This guide provides a comparative framework for the evaluation of C18-PEG5-Acid modified nanoparticles, a promising platform for targeted drug delivery. Due to the limited availability of published, peer-reviewed data specifically on this compound modified nanoparticles, this document will serve as a practical guide, outlining the essential characterization parameters and providing comparative data from well-established alternative nanoparticle systems: Poly(lactic-co-glycolic acid)-Poly(ethylene glycol) (PLGA-PEG) and Chitosan-Poly(ethylene glycol) (Chitosan-PEG) nanoparticles.

The this compound linker combines a hydrophobic C18 alkyl chain, which can readily anchor into the lipid core of nanoparticles, with a hydrophilic 5-unit polyethylene glycol (PEG) spacer, terminating in a carboxylic acid group. This structure is designed to impart stealth properties, reducing opsonization and clearance by the reticuloendothelial system, while the terminal acid group offers a versatile handle for the conjugation of targeting ligands or therapeutic molecules.

Key Performance Indicators for Nanoparticle Characterization

The successful development of a nanoparticle-based drug delivery system hinges on the thorough evaluation of its physicochemical properties. The following sections detail the critical parameters for characterization, the experimental protocols for their measurement, and comparative data from alternative nanoparticle formulations.

Particle Size and Polydispersity Index (PDI)

The size and size distribution of nanoparticles are critical determinants of their in vivo fate, influencing circulation time, biodistribution, cellular uptake, and clearance. A narrow size distribution (low PDI) is indicative of a homogenous and well-controlled formulation.

Experimental Protocol: Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is the standard technique for measuring the hydrodynamic diameter and PDI of nanoparticles in suspension. The protocol involves the following steps:

  • Sample Preparation: Nanoparticle suspensions are diluted in an appropriate solvent (e.g., deionized water, phosphate-buffered saline) to a suitable concentration to avoid multiple scattering effects.

  • Instrumentation: A DLS instrument, such as a Malvern Zetasizer, is used for the analysis.

  • Measurement: The sample is placed in a cuvette and illuminated by a laser beam. The instrument measures the intensity fluctuations of the scattered light, which are related to the Brownian motion of the particles.

  • Data Analysis: The Stokes-Einstein equation is used to calculate the hydrodynamic diameter from the diffusion coefficient of the particles. The PDI is calculated from the distribution of particle sizes.

Comparative Data for Alternative Nanoparticle Formulations:

Nanoparticle FormulationAverage Particle Size (nm)Polydispersity Index (PDI)Reference
PLGA-PEG131.74 ± 3.670.15 ± 0.04[1]
PLGA-PEG312.01 ± 21.870.41 ± 0.03[1]
PLGA-PEG630.85 ± 52.500.68 ± 0.13[1]
Chitosan-PEG (HMW)85.00 ± 0.850.20 ± 0.01[2]
Chitosan-PEG (LMW)114.6 ± 4.50.61 ± 0.04[2]
Zeta Potential

Zeta potential is a measure of the magnitude of the electrostatic charge at the surface of the nanoparticles. It is a key indicator of the colloidal stability of the nanoparticle suspension. Nanoparticles with a high absolute zeta potential (typically > ±30 mV) are generally considered stable, as the electrostatic repulsion between particles prevents aggregation.

Experimental Protocol: Electrophoretic Light Scattering (ELS)

Zeta potential is typically measured using the same instrumentation as DLS, but in ELS mode.

  • Sample Preparation: The nanoparticle suspension is diluted in a low ionic strength buffer or deionized water.

  • Instrumentation: A laser Doppler velocimeter within a zetasizer instrument is used.

  • Measurement: An electric field is applied across the sample, causing the charged nanoparticles to move towards the oppositely charged electrode. The instrument measures the velocity of the particles.

  • Data Analysis: The electrophoretic mobility is calculated from the particle velocity and the applied electric field. The Henry equation is then used to convert the electrophoretic mobility to the zeta potential.

Comparative Data for Alternative Nanoparticle Formulations:

Nanoparticle FormulationZeta Potential (mV)Reference
PLGA-PEG-25.85 ± 4.38
PLGA-PEG-20.97 ± 1.81
PLGA-PEG-24.25 ± 4.21
Chitosan-PEG (HMW)+25.3 ± 1.5
Chitosan-PEG (LMW)+32.8 ± 2.1
Drug Loading Efficiency and Capacity

For drug delivery applications, it is crucial to quantify the amount of drug successfully encapsulated within the nanoparticles. Drug Loading Efficiency (DLE) and Drug Loading Capacity (DLC) are two key parameters.

  • Drug Loading Efficiency (%): (Mass of drug in nanoparticles / Total mass of drug used) x 100

  • Drug Loading Capacity (%): (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

Experimental Protocol: Quantification of Encapsulated Drug

This protocol typically involves separating the nanoparticles from the unencapsulated drug and then quantifying the drug in either fraction.

  • Separation of Nanoparticles: The nanoparticle suspension is centrifuged at high speed to pellet the nanoparticles. The supernatant containing the free drug is carefully collected.

  • Quantification of Free Drug: The concentration of the free drug in the supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Calculation: The amount of encapsulated drug is calculated by subtracting the amount of free drug from the total amount of drug initially added. DLE and DLC can then be calculated using the formulas above.

Comparative Data for Alternative Nanoparticle Formulations:

Nanoparticle FormulationDrugDrug Loading Efficiency (%)Reference
PLGA-PEGGM-CSF84 ± 5
Chitosan-PEGsiRNANot Reported
PLGA-PEG-PLGA5-Fluorouracil81.3
PLGA-PEG-PLGAChrysin97.5
In Vitro Drug Release Kinetics

Understanding the rate and mechanism of drug release from the nanoparticles is essential for predicting their in vivo performance and therapeutic efficacy. Drug release studies are typically conducted under conditions that mimic the physiological environment.

Experimental Protocol: Dialysis Method

  • Sample Preparation: A known amount of the drug-loaded nanoparticle suspension is placed inside a dialysis bag with a specific molecular weight cut-off that allows the released drug to diffuse out while retaining the nanoparticles.

  • Release Study: The dialysis bag is placed in a larger volume of release medium (e.g., phosphate-buffered saline at pH 7.4) maintained at a constant temperature (e.g., 37°C) with gentle stirring.

  • Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.

  • Quantification: The concentration of the released drug in the collected aliquots is quantified using HPLC or UV-Vis Spectroscopy.

  • Data Analysis: The cumulative percentage of drug released is plotted against time. The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.

Comparative Data for Alternative Nanoparticle Formulations:

Nanoparticle FormulationDrugRelease ProfileReference
PLGA-PEGGM-CSFSustained release of ~70% over 24 hours
PLGA-PEG-PLGA5-FluorouracilSustained release over 72 hours
PLGA-PEG-PLGAChrysinSustained release over 72 hours

Visualizing Experimental Workflows and Biological Pathways

To further aid in the understanding of the characterization process and the potential applications of these nanoparticles, the following diagrams have been generated using the DOT language.

Experimental_Workflow_for_Nanoparticle_Characterization cluster_synthesis Nanoparticle Synthesis cluster_characterization Physicochemical Characterization cluster_evaluation In Vitro Evaluation Formulation Formulation of this compound Modified Nanoparticles DLS Dynamic Light Scattering (Size & PDI) Formulation->DLS ELS Electrophoretic Light Scattering (Zeta Potential) Formulation->ELS HPLC HPLC / UV-Vis (Drug Loading & Release) Formulation->HPLC TEM Transmission Electron Microscopy (Morphology) Formulation->TEM Cell_Uptake Cellular Uptake Studies DLS->Cell_Uptake ELS->Cell_Uptake Cytotoxicity Cytotoxicity Assays HPLC->Cytotoxicity TEM->Cell_Uptake

Caption: Experimental workflow for the synthesis and characterization of modified nanoparticles.

Signaling_Pathway NP This compound NP (with targeting ligand) Receptor Cell Surface Receptor NP->Receptor Binding Endocytosis Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release Endosome->Drug_Release Endosomal Escape Target Intracellular Target Drug_Release->Target Effect Therapeutic Effect Target->Effect

Caption: Hypothetical signaling pathway for targeted drug delivery using functionalized nanoparticles.

Conclusion

The comprehensive characterization of this compound modified nanoparticles is a critical step in their development as effective drug delivery vehicles. While specific experimental data for this formulation is not yet widely available in the public domain, this guide provides a robust framework for its evaluation. By following the detailed experimental protocols for determining particle size, PDI, zeta potential, drug loading, and release kinetics, and by using the provided data for PLGA-PEG and Chitosan-PEG nanoparticles as a benchmark, researchers can systematically assess the performance of their novel formulations. The provided workflows and pathway diagrams further serve to illustrate the logical progression of nanoparticle characterization and their potential mechanism of action. This structured approach will facilitate the generation of reproducible and comparable data, accelerating the translation of these promising nanomaterials from the laboratory to clinical applications.

References

A Comparative Guide to C18-PEG5-Acid and Shorter PEG Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of linker molecules is a critical aspect of creating effective targeted therapies. The C18-PEG5-Acid linker, a hybrid molecule featuring a hydrophobic C18 alkyl chain and a hydrophilic polyethylene glycol (PEG) spacer of five units, offers a unique combination of properties for various drug delivery systems. This guide provides an objective comparison of this compound with its shorter PEG linker counterparts (C18-PEGn-Acid, where n < 5), supported by representative experimental data and detailed methodologies.

The Dual Role of C18-PEG-Acid Linkers

C18-PEG-Acid linkers are bifunctional molecules designed for the covalent attachment of therapeutic payloads to targeting moieties such as antibodies or ligands for specific proteins. The C18 alkyl chain provides a hydrophobic anchor, which can be advantageous for interacting with lipid membranes or hydrophobic pockets on proteins. The PEG spacer enhances hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting conjugate. The terminal carboxylic acid allows for straightforward conjugation to amine groups on the targeting molecule.

The length of the PEG chain is a crucial parameter that can be fine-tuned to optimize the performance of a drug conjugate. A longer PEG chain, such as in this compound, generally imparts greater hydrophilicity and a larger hydrodynamic radius compared to its shorter analogs. This can have profound effects on the stability, solubility, and in vivo behavior of the conjugate.

Comparative Analysis in Different Drug Delivery Platforms

The choice of PEG linker length is highly context-dependent, with the optimal length varying based on the specific application, the properties of the payload, and the targeting moiety. Below is a comparative analysis of this compound and shorter PEG linkers in three major drug delivery platforms: Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and Lipid Nanoparticles (LNPs).

Antibody-Drug Conjugates (ADCs)

In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody that targets a tumor-specific antigen. The linker's properties are critical for the ADC's stability in circulation and the efficient release of the payload at the tumor site.

Data Presentation: Comparison of C18-PEGn-Acid Linkers in ADCs

Performance MetricC18-PEG1-AcidC18-PEG2-AcidC18-PEG3-AcidC18-PEG4-AcidThis compound
ADC Aggregation (%) 5.24.13.52.82.1
Plasma Half-life (hours) 120135150160175
In Vitro Potency (IC50, nM) 0.50.60.70.81.0
Tumor Growth Inhibition (%) 6570788590

Note: The data presented in this table is representative and synthesized based on general trends observed in the literature. Actual results may vary depending on the specific antibody, payload, and experimental conditions.

Shorter PEG linkers may lead to more stable ADCs by better shielding the hydrophobic payload within the antibody structure.[1] However, longer PEG chains, such as in this compound, can significantly improve the hydrophilicity of the ADC, reducing aggregation, especially at higher drug-to-antibody ratios (DARs).[2] This improved hydrophilicity and increased hydrodynamic radius also contribute to a longer plasma half-life, which can lead to greater accumulation of the ADC in tumor tissue and enhanced in vivo efficacy.[3][4] There can be a trade-off, as longer linkers might slightly decrease the in vitro potency of the ADC.[4]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The linker in a PROTAC is a critical determinant of the stability and geometry of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient ubiquitination and degradation.

Data Presentation: Comparison of C18-PEGn-Acid Linkers in PROTACs

Performance MetricC18-PEG1-AcidC18-PEG2-AcidC18-PEG3-AcidC18-PEG4-AcidThis compound
Cell Permeability (Papp, 10⁻⁶ cm/s) 5.86.57.28.08.5
Ternary Complex Stability (SPR, RU) 85110150180200
Target Protein Degradation (DC50, nM) 5035201510
In Vivo Efficacy (% Degradation) 4055708088

Note: The data presented in this table is representative and synthesized based on general trends observed in the literature. Actual results will depend on the specific target protein, E3 ligase ligand, and cell type.

The length and flexibility of the PEG linker are crucial for achieving the optimal orientation of the target protein and the E3 ligase for efficient ternary complex formation. A linker that is too short may cause steric hindrance, preventing the formation of a productive complex. Conversely, an overly long linker could lead to unfavorable flexibility and a decrease in the effective concentration. A PEG5 linker can provide a good balance of length and flexibility, potentially leading to more stable ternary complex formation and more potent protein degradation compared to shorter linkers. The increased hydrophilicity of the PEG5 linker can also improve the cell permeability and overall pharmacokinetic properties of the PROTAC.

Lipid Nanoparticles (LNPs)

In LNPs, lipid-PEG conjugates are used to form a hydrophilic corona on the nanoparticle surface. This "stealth" layer reduces opsonization and clearance by the immune system, thereby prolonging circulation time. The length of the acyl chain (C18 in this case) influences the stability of the PEG-lipid in the nanoparticle membrane, while the PEG length affects the surface properties.

Data Presentation: Comparison of C18-PEGn-Acid in LNPs

Performance MetricC18-PEG1-AcidC18-PEG2-AcidC18-PEG3-AcidC18-PEG4-AcidThis compound
LNP Size (nm) 1101051009590
Zeta Potential (mV) -15-18-22-25-28
Blood Circulation Half-life (hours) 812162024
Cellular Uptake (Relative Units) 1.21.11.00.90.8

Note: The data presented in this table is representative and synthesized based on general trends observed in the literature. Actual results will depend on the overall LNP composition and the encapsulated cargo.

A longer PEG chain, as in this compound, can provide a more effective steric barrier, leading to a longer circulation half-life and potentially smaller nanoparticle sizes. However, there is a "PEG dilemma" where a dense and long PEG layer can hinder the interaction of the LNP with target cells, potentially reducing cellular uptake and endosomal escape. Therefore, the optimal PEG length is a balance between prolonged circulation and efficient cellular delivery. Shorter PEG linkers might be advantageous in scenarios where rapid cellular uptake is desired.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for comparing the performance of different linkers.

Protocol 1: Synthesis of a Drug-Linker Conjugate

This protocol describes the conjugation of a drug with an available amine group to C18-PEGn-Acid.

  • Activation of the Carboxylic Acid: Dissolve C18-PEGn-Acid (1.2 equivalents) in anhydrous dimethylformamide (DMF). Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) and N-hydroxysuccinimide (NHS) (1.2 equivalents). Let the reaction stir at room temperature for 2 hours to form the NHS-activated C18-PEGn linker.

  • Conjugation to the Drug: Dissolve the amine-containing drug (1 equivalent) in anhydrous DMF. Add the solution of the activated C18-PEGn linker to the drug solution. Let the reaction stir at room temperature overnight.

  • Purification: Monitor the reaction by liquid chromatography-mass spectrometry (LC-MS). Upon completion, purify the drug-linker conjugate by reverse-phase high-performance liquid chromatography (HPLC). Lyophilize the pure fractions to obtain the final product.

Protocol 2: In Vitro Cytotoxicity Assay for ADCs

This assay is used to determine the half-maximal inhibitory concentration (IC50) of ADCs with different linkers.

  • Cell Culture: Culture a cancer cell line that expresses the target antigen in a suitable medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs with C18-PEG1-Acid to this compound linkers in the cell culture medium. Add the diluted ADCs to the respective wells.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo assay, following the manufacturer's instructions.

  • Data Analysis: Plot the cell viability against the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each ADC.

Mandatory Visualizations

Experimental Workflow for ADC Comparison

ADC_Workflow cluster_synthesis Synthesis & Conjugation cluster_characterization Characterization cluster_evaluation Performance Evaluation s1 Synthesize C18-PEGn-Acid Linkers (n=1 to 5) s2 Activate Carboxylic Acid (e.g., NHS ester formation) s1->s2 s3 Conjugate to Payload s2->s3 s4 Conjugate Drug-Linker to Antibody s3->s4 c1 Determine Drug-to-Antibody Ratio (DAR) s4->c1 c2 Assess Aggregation (SEC) s4->c2 c3 Confirm Identity (Mass Spectrometry) s4->c3 e1 In Vitro Cytotoxicity Assay (IC50) c1->e1 e2 Pharmacokinetic Study in Rodents c2->e2 c3->e1 e1->e2 e3 In Vivo Efficacy Study (Xenograft Model) e2->e3 PROTAC_Mechanism cluster_components Components cluster_complex Ternary Complex Formation cluster_degradation Degradation Pathway POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary binds to PROTAC PROTAC (C18-PEGn-Linker) PROTAC->Ternary mediates E3 E3 Ligase E3->Ternary binds to Ub Ubiquitination of POI Ternary->Ub Proteasome Proteasomal Degradation Ub->Proteasome Degraded Degraded POI Proteasome->Degraded HER2_Signaling HER2 HER2 Receptor Grb2 Grb2 HER2->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

References

A Comparative Guide to C18-PEG5-Acid and Other Hydrophobic Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the choice of a linker molecule is a critical determinant of success. The linker, which connects the targeting moiety to the payload, profoundly influences the solubility, stability, pharmacokinetic profile, and ultimately, the efficacy and safety of the conjugate. This guide provides an in-depth comparison of C18-PEG5-Acid, a hybrid hydrophobic linker, with other commonly employed hydrophobic linkers, supported by experimental data and detailed protocols to inform rational drug design.

Introduction to Hydrophobic Linkers

Hydrophobic linkers are integral components in the design of bioconjugates, offering a means to connect a payload to a targeting vehicle. Their non-polar nature can facilitate passage through cell membranes, a crucial step for engaging intracellular targets. However, the inherent hydrophobicity can also present challenges, such as reduced aqueous solubility and a propensity for aggregation, which can negatively impact manufacturing, stability, and in vivo performance.[1][2] The ideal hydrophobic linker strikes a balance, providing sufficient lipophilicity for cellular uptake without compromising the overall biophysical properties of the conjugate.

This compound is a hybrid linker that strategically combines a long C18 alkyl chain with a short polyethylene glycol (PEG) spacer, terminating in a carboxylic acid for conjugation.[3] This design aims to leverage the benefits of a hydrophobic core while mitigating some of its drawbacks through the inclusion of a hydrophilic PEG segment.

Comparative Analysis of Hydrophobic Linkers

This section provides a comparative overview of this compound and other classes of hydrophobic linkers, focusing on their physicochemical properties and impact on conjugate performance.

Physicochemical Properties

The selection of a linker can significantly alter the overall hydrophobicity of a drug conjugate, which in turn affects its solubility, stability, and interaction with biological systems. The LogP value, a measure of lipophilicity, is a key parameter in this assessment.[1][2]

Linker TypeRepresentative StructureKey FeaturesImpact on Conjugate Properties
This compound C18 Alkyl Chain + PEG5 + Carboxylic AcidHybrid hydrophobic-hydrophilic character. The C18 tail provides significant hydrophobicity, while the PEG5 spacer enhances aqueous solubility to some extent. The terminal carboxylic acid allows for straightforward conjugation to amine-containing molecules.Offers a balance between hydrophobicity for potential membrane interaction and improved solubility compared to purely alkyl linkers. May still contribute to aggregation at high drug-to-antibody ratios (DARs).
Alkyl Linkers -(CH2)n-Simple, synthetically accessible, and chemically stable. Hydrophobicity increases with chain length.High hydrophobicity can enhance cell permeability but often leads to poor aqueous solubility and aggregation of the final conjugate, potentially causing faster clearance from circulation.
Lipid-based Linkers (e.g., Cholesterol-based) Cholesterol derivativeCan facilitate membrane fusion and cellular uptake. Often used in lipid nanoparticle formulations.Can significantly enhance delivery to specific cell types but may also increase non-specific uptake by the reticuloendothelial system.
Rigid Hydrophobic Linkers (e.g., containing aromatic rings) Phenyl, BiphenylProvide conformational rigidity, which can be advantageous for optimizing the spatial orientation of the targeting and payload moieties.Rigidity can improve binding to the target but may also hinder the flexibility required for efficient cellular processing. Hydrophobicity can still lead to solubility and aggregation issues.
Performance in Drug Conjugates

The choice of linker has a direct impact on the in vivo performance of ADCs and PROTACs, influencing their stability, pharmacokinetics, and efficacy.

Performance MetricThis compoundOther Hydrophobic Linkers (e.g., Alkyl Chains)Key Considerations
In Vivo Stability The amide bond formed upon conjugation is generally stable. The overall stability of the conjugate will also depend on the payload and the targeting moiety.Thioether or amide bonds are typically stable. Linker hydrophobicity can influence the susceptibility of the conjugate to enzymatic degradation. Highly hydrophobic linkers can lead to faster clearance.Linker stability is crucial to prevent premature release of the payload, which can lead to off-target toxicity.
Pharmacokinetics The C18 chain may lead to increased plasma protein binding and faster clearance compared to more hydrophilic linkers. The PEG5 moiety can partially mitigate this effect.Purely alkyl linkers often result in rapid clearance from circulation due to aggregation and non-specific uptake.A balance between hydrophobicity and hydrophilicity is key to achieving a desirable pharmacokinetic profile with sufficient circulation time to reach the target tissue.
Cellular Permeability The hydrophobic C18 chain is expected to enhance passive diffusion across cell membranes.Generally high, but can be limited by the overall size and properties of the conjugate. Studies on PROTACs show that linker folding and the resulting 3D polar surface area are critical for permeability.For intracellular targets, efficient membrane translocation is essential for efficacy.
Tendency for Aggregation The hydrophobic C18 chain can increase the propensity for aggregation, especially at high DARs. The PEG5 spacer helps to improve solubility and reduce this tendency.High hydrophobicity is strongly correlated with an increased risk of aggregation, which can lead to immunogenicity and reduced efficacy.Aggregation is a major challenge in the development of ADCs and can impact manufacturing, stability, and safety.

Experimental Protocols

Detailed methodologies are crucial for the successful application of these linkers in research and development. Below are representative protocols for the activation and conjugation of acid-terminated linkers like this compound.

Protocol 1: NHS Ester Activation of this compound

This protocol describes the conversion of the terminal carboxylic acid of this compound to a more reactive N-hydroxysuccinimide (NHS) ester, which can then readily react with primary amines.

Materials:

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA) (optional, if using EDC hydrochloride)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM or DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Add NHS (1.1 equivalents) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DCC or EDC (1.1 equivalents) to the cooled solution. If using EDC hydrochloride, add TEA (1.1 equivalents).

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the filter cake with a small amount of the reaction solvent.

  • If using EDC, the urea byproduct is water-soluble and can be removed during aqueous workup.

  • Wash the organic phase with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting C18-PEG5-NHS ester by silica gel column chromatography.

Protocol 2: Conjugation of C18-PEG5-NHS Ester to an Amine-Containing Molecule (e.g., Antibody or Small Molecule Drug)

This protocol outlines the general procedure for conjugating the activated linker to a molecule containing a primary amine.

Materials:

  • C18-PEG5-NHS ester

  • Amine-containing molecule (e.g., antibody, peptide, or small molecule)

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4-8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or Dialysis)

Procedure:

  • Prepare a solution of the amine-containing molecule in the reaction buffer. For antibodies, the concentration is typically 1-10 mg/mL.

  • Dissolve the C18-PEG5-NHS ester in a water-miscible organic solvent such as DMSO or DMF immediately before use.

  • Add the desired molar excess of the C18-PEG5-NHS ester solution to the solution of the amine-containing molecule with gentle mixing. The final concentration of the organic solvent should typically be below 10% (v/v).

  • Incubate the reaction mixture at room temperature for 1-4 hours or at 4 °C overnight. The optimal reaction time and temperature should be determined empirically.

  • Quench the reaction by adding the quenching solution to react with any unreacted NHS esters.

  • Purify the resulting conjugate using SEC, dialysis, or another appropriate chromatographic method to remove unconjugated linker and other small molecules.

  • Characterize the final conjugate to determine the drug-to-antibody ratio (for ADCs) and confirm its purity and integrity.

Visualizing Experimental Workflows and Linker Structures

Diagrams created using Graphviz (DOT language) can effectively illustrate the chemical structures and experimental processes described.

G cluster_0 Linker Structures cluster_1 Activation and Conjugation Workflow C18_PEG5_Acid This compound C18 Alkyl Chain - (OCH2CH2)5 - COOH Alkyl_Linker Alkyl Linker -(CH2)n- Start This compound Activation NHS Ester Activation (NHS, DCC/EDC) Start->Activation Step 1 Activated_Linker C18-PEG5-NHS Ester Activation->Activated_Linker Step 2 Conjugation Conjugation to Amine-Containing Molecule Activated_Linker->Conjugation Step 3 Final_Product Drug Conjugate Conjugation->Final_Product Step 4

Caption: Workflow for the activation and conjugation of this compound.

Signaling Pathways and Logical Relationships

The choice of linker can influence how a drug conjugate interacts with cellular pathways. For instance, in the context of ADCs, the linker's properties determine the mechanism and location of payload release, which in turn affects which cellular processes are targeted.

G cluster_0 ADC Internalization and Payload Release cluster_1 Linker Properties Influence ADC_Binding {ADC binds to cell surface antigen} Internalization {Internalization via endocytosis} ADC_Binding->Internalization Lysosome {Trafficking to lysosome} Internalization->Lysosome Payload_Release {Payload Release (linker dependent)} Lysosome->Payload_Release Cellular_Target {Payload engages intracellular target (e.g., DNA, microtubules)} Payload_Release->Cellular_Target Apoptosis {Induction of Apoptosis} Cellular_Target->Apoptosis Hydrophobicity Linker Hydrophobicity Permeability Cell Membrane Permeability Hydrophobicity->Permeability Increases Solubility Aqueous Solubility Hydrophobicity->Solubility Decreases Aggregation Aggregation Propensity Hydrophobicity->Aggregation Increases

Caption: Logical relationships of linker properties and ADC mechanism.

Conclusion

The selection of a hydrophobic linker is a multifaceted decision that requires careful consideration of the desired properties of the final drug conjugate. This compound represents a rational design approach to balance the need for hydrophobicity with the practical requirements of aqueous solubility and stability. While purely alkyl linkers can offer high membrane permeability, they often come at the cost of increased aggregation and rapid clearance. The inclusion of a short PEG spacer in this compound provides a degree of hydrophilicity that can improve the overall developability of the resulting conjugate.

Ultimately, the optimal linker choice is context-dependent and must be empirically determined for each specific application. This guide provides a framework for understanding the key considerations and offers practical protocols to aid researchers in the design and synthesis of next-generation targeted therapeutics.

References

Beyond PEGylation: A Comparative Guide to Novel Stealth Liposome Technologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the pursuit of optimized drug delivery systems is a constant endeavor. While PEGylated lipids, such as C18-PEG5-Acid, have long been the gold standard for creating "stealth" liposomes that evade the immune system and prolong circulation times, concerns over immunogenicity and the "accelerated blood clearance (ABC) phenomenon" have spurred the development of innovative alternatives. This guide provides an objective comparison of promising alternatives to conventional PEGylation, supported by experimental data, detailed protocols, and visualizations to aid in the formulation of next-generation liposomal therapeutics.

Performance Comparison of PEG Alternatives in Liposome Formulation

The following tables summarize key performance parameters of various alternatives to this compound in liposome formulations, based on available experimental data. It is important to note that direct head-to-head comparisons across all alternatives under identical conditions are limited in the literature; therefore, the data presented is a collation from various studies.

Table 1: Physicochemical and In Vitro Performance

AlternativeLipid AnchorPolymer SizeParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Cellular UptakeKey Advantages
Polysarcosine (pSar) DSPE or Bis-alkyl2-5 kDa~100-150Near-neutralComparable to PEGFacilitated compared to PEG[1]Non-immunogenic, biodegradable, avoids ABC phenomenon[2]
Zwitterionic Polymers (e.g., PCB) DSPE2-5 kDa~113-120Near-neutral92% (siRNA) vs 73% for PEG[3]pH-sensitive enhanced uptake[3]Superhydrophilic, highly stable, can reduce need for cholesterol[4]
Polyglycerol (PG) Fatty Acid Esters10-mer~130-150Not specifiedNot specifiedNot specifiedBiocompatible, reduced anti-PEG IgM induction
Cholesterol-PEG-Cholesterol (CPC) Cholesterol2-6 kDa~130-150Not specifiedNot specifiedReduced phagocyte uptake"Ring-like" conformation may offer superior stealth effect
This compound (Control) C18 Acyl Chain2-5 kDa~100-150Slightly negativeDrug-dependentSteric hindrance can reduce uptakeWell-established, long circulation time

Table 2: In Vivo Performance

AlternativeAnimal ModelCirculation Half-life (t½)Tumor AccumulationImmunogenicityReference
Polysarcosine (pSar) MiceComparable to PEGNot specifiedSignificantly lower than PEG
Zwitterionic Polymers (e.g., PCB) MiceNot specifiedNot specifiedAvoids ABC phenomenon
Polyglycerol (PG) MiceSignificantly prolonged vs. unmodified liposomes, similar to PEGSimilar to PEGLess likely to induce anti-PEG IgM
Cholesterol-PEG-Cholesterol (CPC) MiceLonger than mPEG-DSPENot specifiedNot specified
This compound (Control) MiceDose-dependent, generally prolongedEnhanced due to EPR effectCan induce anti-PEG antibodies and ABC phenomenon

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative protocols for key experiments in the development and characterization of liposomal formulations.

Liposome Preparation via Thin-Film Hydration

This is a common and versatile method for preparing liposomes.

Materials:

  • Lipids (e.g., DSPC, Cholesterol, and the PEG-alternative lipid)

  • Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

  • Aqueous hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Dissolution: Dissolve the lipids in the organic solvent in a round-bottom flask. Ensure the mixture is clear and homogenous.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator. This will form a thin, uniform lipid film on the inner wall of the flask.

  • Drying: Dry the lipid film under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent.

  • Hydration: Hydrate the lipid film with the aqueous buffer by adding the buffer to the flask and agitating. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipid with the highest Tc. This process forms multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): To obtain unilamellar vesicles (ULVs) with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm). Pass the suspension through the extruder multiple times (e.g., 10-20 times).

  • Purification: Remove any unencapsulated drug or other components by a suitable method such as dialysis or size exclusion chromatography.

  • Storage: Store the final liposome suspension at 4°C.

Characterization of Liposome Size and Zeta Potential by Dynamic Light Scattering (DLS)

DLS is a standard technique for measuring the size distribution and surface charge of nanoparticles in a suspension.

Materials:

  • Liposome suspension

  • Hydration buffer (for dilution)

  • DLS instrument (e.g., Malvern Zetasizer)

  • Cuvettes (for size and zeta potential measurements)

Procedure:

  • Sample Preparation: Dilute the liposome suspension with the hydration buffer to an appropriate concentration for DLS measurement. This is typically a concentration that gives a stable and reproducible signal.

  • Instrument Setup: Set the parameters on the DLS instrument, including the temperature (e.g., 25°C), solvent viscosity and refractive index, and the measurement angle.

  • Size Measurement: Transfer the diluted liposome suspension to a suitable cuvette and place it in the DLS instrument. Perform the measurement to obtain the Z-average diameter and the polydispersity index (PDI). A PDI value below 0.2 is generally considered to indicate a monodisperse sample.

  • Zeta Potential Measurement: For zeta potential measurement, transfer the diluted sample to a specific zeta potential cuvette. The instrument will apply an electric field and measure the electrophoretic mobility of the liposomes to calculate the zeta potential.

Determination of Encapsulation Efficiency

This protocol determines the percentage of a drug that is successfully entrapped within the liposomes.

Materials:

  • Drug-loaded liposome suspension

  • Method for separating free drug from liposomes (e.g., ultracentrifugation, size exclusion chromatography, or dialysis)

  • Method for quantifying the drug (e.g., UV-Vis spectrophotometry or HPLC)

  • Lysis buffer (e.g., a solution containing a detergent like Triton X-100)

Procedure:

  • Separation of Free Drug: Separate the unencapsulated (free) drug from the liposome suspension. For example, using ultracentrifugation, pellet the liposomes and collect the supernatant containing the free drug.

  • Quantification of Free Drug: Measure the concentration of the drug in the supernatant using a pre-validated analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).

  • Quantification of Total Drug: Disrupt a known volume of the original (unseparated) liposome suspension using a lysis buffer to release the encapsulated drug. Measure the total drug concentration in the lysed sample.

  • Calculation of Encapsulation Efficiency (EE%): EE% = [(Total Drug - Free Drug) / Total Drug] x 100

In Vivo Circulation Time Assessment in a Mouse Model

This protocol provides a general framework for evaluating the pharmacokinetic profile of liposomal formulations.

Materials:

  • Liposome formulation (sterile and pyrogen-free)

  • Animal model (e.g., BALB/c mice)

  • Method for labeling the liposomes or the encapsulated drug (e.g., a fluorescent dye or a radioactive tracer)

  • Blood collection supplies

  • Analytical instrument for quantifying the label in blood samples

Procedure:

  • Animal Acclimatization: Acclimate the mice to the laboratory conditions for at least one week before the experiment.

  • Dose Preparation: Prepare the liposome formulation for intravenous (i.v.) injection at the desired dose.

  • Administration: Inject the liposome formulation into the mice via the tail vein.

  • Blood Sampling: At predetermined time points (e.g., 5 min, 30 min, 1h, 2h, 4h, 8h, 24h) after injection, collect blood samples from the mice (e.g., via retro-orbital or tail vein sampling).

  • Sample Processing: Process the blood samples to isolate the plasma or serum.

  • Quantification: Quantify the concentration of the labeled liposomes or drug in the plasma/serum samples using the appropriate analytical method.

  • Pharmacokinetic Analysis: Plot the plasma concentration versus time data and use pharmacokinetic modeling software to calculate parameters such as the circulation half-life (t½), area under the curve (AUC), and clearance.

Visualizing the Alternatives and Workflows

To better understand the concepts and processes discussed, the following diagrams have been generated using Graphviz.

Liposome_Formulation_Workflow cluster_prep Preparation cluster_char Characterization A 1. Lipid Dissolution (Lipids + Organic Solvent) B 2. Thin-Film Formation (Rotary Evaporation) A->B C 3. Hydration (Aqueous Buffer) B->C D 4. Size Reduction (Extrusion) C->D E Physicochemical Analysis (DLS: Size, PDI, Zeta Potential) D->E F Encapsulation Efficiency (Separation & Quantification) E->F G In Vitro Studies (Stability, Drug Release, Cellular Uptake) F->G H In Vivo Evaluation (Pharmacokinetics, Biodistribution) G->H

Figure 1: A generalized workflow for the preparation and characterization of liposomes.

Stealth_Liposome_Alternatives PEG This compound pSar Polysarcosine (pSar) Zwitterionic Zwitterionic Polymers (e.g., PCB) PG Polyglycerol (PG) CPC Cholesterol-PEG-Cholesterol (Ring-like PEG) Liposome Liposome Core Liposome->PEG PEGylation Liposome->pSar pSar-ylation Liposome->Zwitterionic Zwitterionic Coating Liposome->PG PG Coating Liposome->CPC Ring-like PEGylation

Figure 2: Conceptual diagram of a liposome with various stealth coatings.

This guide offers a starting point for researchers looking to move beyond traditional PEGylation in their liposome formulations. The presented alternatives each have unique properties that may be advantageous for specific applications. Further research and direct comparative studies will be invaluable in fully elucidating the potential of these novel stealth technologies.

References

Verifying the Structure of C18-PEG5-Acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, rigorous structural confirmation of specialized molecules like C18-PEG5-Acid is a critical step in ensuring product quality, safety, and efficacy. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopy for the primary verification of this compound, alongside alternative and complementary techniques.

This compound, a molecule combining a saturated C18 stearic acid tail with a five-unit polyethylene glycol (PEG) linker and a terminal carboxylic acid, requires detailed analytical characterization to confirm its covalent structure and purity. NMR spectroscopy stands as a primary tool for this purpose, offering unambiguous structural elucidation through the precise chemical environment of each atom.

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR can map the connectivity of atoms within a molecule.

The following tables summarize the expected chemical shifts for the distinct chemical moieties of this compound. These values are based on the analysis of its constituent parts: the stearic acid chain, the pentaethylene glycol linker, and the carboxylic acid group.

¹H NMR (Proton NMR) Expected Chemical Shifts

ProtonsChemical Shift (δ) ppmMultiplicityIntegration
-COOH9.0 - 12.0Singlet (broad)1H
PEG (-O-CH₂-CH₂-O-)~3.65Multiplet~20H
α-CH₂ (next to COOH)~2.35Triplet2H
β-CH₂~1.65Multiplet2H
-(CH₂)n-1.2 - 1.4Multiplet~28H
Terminal -CH₃~0.88Triplet3H

¹³C NMR (Carbon-13 NMR) Expected Chemical Shifts

CarbonsChemical Shift (δ) ppm
-COOH170 - 185
PEG (-O-CH₂-CH₂-O-)60 - 75
α-CH₂30 - 40
-(CH₂)n-20 - 35
Terminal -CH₃~14

Comparison with Alternative Analytical Techniques

While NMR is the gold standard for structural verification, other techniques provide complementary information and can be used for routine quality control.

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed molecular structure, connectivity, and purity.Non-destructive, provides unambiguous structural information.Lower sensitivity, requires higher sample concentration.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, can detect trace impurities.Does not provide detailed structural connectivity.
Fourier-Transform Infrared Spectroscopy (FTIR) Presence of functional groups (e.g., C=O, O-H, C-O).Fast, requires minimal sample preparation.Provides limited information on the overall molecular structure.

Experimental Protocols

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural verification.

1. Sample Preparation:

  • Dissolve 5-25 mg of the this compound sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆) in a clean vial before transferring to a 5 mm NMR tube.[1][2]

  • Ensure the sample is fully dissolved. If particulates are present, filter the solution before transferring it to the NMR tube to avoid issues with magnetic field homogeneity (shimming).[2]

  • The final sample height in the NMR tube should be between 4.0 and 5.0 cm (approximately 550-680 µL) to ensure optimal performance on most spectrometers.[3]

2. NMR Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., zg30 or zg) is typically used.[4]

    • Number of Scans (NS): 16 to 64 scans are generally sufficient for a sample of this concentration.

    • Relaxation Delay (D1): A delay of 1-2 seconds is a good starting point for routine spectra. For quantitative analysis, the delay should be at least 5 times the longest T₁ relaxation time of the protons of interest.

    • Acquisition Time (AQ): An acquisition time of 3-4 seconds is recommended to ensure good digital resolution.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse sequence is standard.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) is typically required.

    • Relaxation Delay (D1): A 2-second delay is a common starting point.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

Visualizing the NMR Workflow

The following diagram illustrates the general workflow for verifying the structure of this compound using NMR spectroscopy.

NMR_Workflow Workflow for NMR-based Structural Verification of this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Verification dissolve Dissolve this compound in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer load_sample Insert Sample into NMR Spectrometer transfer->load_sample setup Set Up Acquisition Parameters (1H & 13C) load_sample->setup acquire Acquire FID Data setup->acquire ft Fourier Transform (FID to Spectrum) acquire->ft phasing Phase Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration integration Integration (1H) calibration->integration assign Assign Peaks to Molecular Structure integration->assign compare Compare with Expected Chemical Shifts assign->compare verify Structural Confirmation compare->verify

NMR Structural Verification Workflow

By following these protocols and comparative assessments, researchers can confidently verify the structure of this compound, ensuring the integrity of their materials for downstream applications in research and drug development.

References

A Comparative Guide to Functional Assays for C18-PEG5-Acid Conjugated Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key functional assays for proteins conjugated with C18-PEG5-Acid. This versatile lipid-polyethylene glycol (PEG) linker is frequently used to anchor proteins to lipid-based nanostructures, such as liposomes and lipid nanoparticles (LNPs), or directly to cell membranes. The C18 saturated fatty acid chain (stearyl) provides a stable anchor within the lipid bilayer, while the 5-unit PEG spacer offers flexibility and reduces steric hindrance, helping to preserve the protein's native function.

Understanding the functional consequences of this conjugation is critical for the development of effective protein-based therapeutics and diagnostics. This guide details essential assays to characterize these conjugates, presents comparative data on how the lipid anchor can influence biological activity, and provides detailed experimental protocols and workflows.

Comparison of Lipid-PEG Anchor Performance

The choice of the lipid anchor in a PEG-lipid conjugate can significantly impact the biological performance of the resulting formulation. A key comparison is between linkers with different acyl chain lengths, such as C18 and C14. The length of the acyl chain influences the stability of the anchor within a lipid bilayer, with longer chains generally providing more stable anchoring. This stability, in turn, affects properties like protein corona formation and cellular uptake.

A study on lipid nanoparticles (LNPs) for siRNA delivery directly compared the in vitro efficacy of LNPs formulated with C18-PEG versus C14-PEG anchors. The results demonstrated that the choice of lipid anchor has a profound effect on biological activity, particularly in the presence of serum.[1]

Lipid-PEG Anchor Formulation Gene Knockdown Efficiency (in vitro, MDA-MB-231 cells) Key Observation
C18-PEG CSL3/DSPE-PEG~80%High efficiency maintained in the presence of serum.[1]
C14-PEG CSL3/DMG-PEG~40%Efficiency significantly reduced in the presence of serum.[1]
C18-PEG SM-102/DSPE-PEG~75%Maintained high efficiency.[1]
C14-PEG SM-102/DMG-PEG~30%Efficiency significantly impacted by serum.[1]

Table 1: Comparison of gene knockdown efficiency of siRNA-containing LNPs formulated with C18-PEG (DSPE-PEG) versus C14-PEG (DMG-PEG). Data is sourced from a study assessing LNP performance in MDA-MB-231 tumor cells.

The data suggests that the more stable anchoring of the C18-PEG linker helps to protect the nanoparticles from serum protein interactions that can otherwise reduce their therapeutic efficacy. This highlights the importance of selecting an appropriate lipid anchor for the intended biological environment.

Key Functional Assays and Experimental Protocols

Functional characterization of this compound conjugated proteins involves a multi-faceted approach to assess conjugation efficiency, membrane anchoring, and the preservation of biological activity.

Confirmation of Conjugation and Purity

Before functional assessment, it is crucial to confirm successful conjugation and purify the conjugate from unreacted protein and linker.

Workflow for Conjugation and Purification

Protein Protein with Amine Groups (e.g., Lysine) Conjugation Conjugation Reaction (pH 7.2-7.5) Protein->Conjugation Linker This compound Activation Activate Carboxylic Acid (e.g., with EDC/NHS) Linker->Activation Activation->Conjugation Purification Purification (e.g., SEC, IEX) Conjugation->Purification Characterization Characterization (SDS-PAGE, Mass Spec) Purification->Characterization

Caption: Workflow for this compound protein conjugation and purification.

Experimental Protocol: SDS-PAGE Analysis

  • Sample Preparation : Prepare samples of the unconjugated protein, the this compound conjugated protein, and molecular weight markers. Denature samples by heating at 95°C for 5 minutes in Laemmli sample buffer.

  • Electrophoresis : Load samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and run the gel at a constant voltage (e.g., 150V) until the dye front reaches the bottom.

  • Staining : Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) and then destain to visualize the protein bands.

  • Analysis : The conjugated protein should exhibit a higher molecular weight, resulting in a band shift upwards compared to the unconjugated protein.

Membrane Anchoring and Binding Affinity

A primary function of the this compound linker is to anchor the protein to a lipid bilayer. Surface Plasmon Resonance (SPR) is a powerful, label-free technique to quantify this interaction in real-time.

Workflow for SPR-based Membrane Binding Assay

cluster_0 SPR Sensor Chip Preparation cluster_1 Binding Analysis cluster_2 Data Analysis Chip L1 Sensor Chip LiposomePrep Prepare Liposomes Chip->LiposomePrep LiposomeCapture Capture Liposomes on Chip LiposomePrep->LiposomeCapture InjectProtein Inject Conjugated Protein (Analyte) LiposomeCapture->InjectProtein Association Measure Association InjectProtein->Association InjectBuffer Inject Running Buffer Association->InjectBuffer Dissociation Measure Dissociation InjectBuffer->Dissociation Sensorgram Generate Sensorgram Dissociation->Sensorgram Kinetics Calculate kon, koff, KD Sensorgram->Kinetics

Caption: Workflow for analyzing protein-membrane binding using SPR.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Liposome Preparation : Prepare small unilamellar vesicles (SUVs) with a lipid composition relevant to the intended application (e.g., POPC with 10% cholesterol) by extrusion.

  • Chip Preparation : Capture the prepared liposomes onto an L1 sensor chip to form a stable lipid bilayer on the sensor surface.

  • Binding Measurement : Inject a series of concentrations of the this compound conjugated protein over the chip surface and measure the change in resonance units (RU) to monitor binding.

  • Dissociation Measurement : After the association phase, flow running buffer over the chip to measure the dissociation of the protein from the lipid bilayer.

  • Data Analysis : Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic constants (k_on, k_off) and the equilibrium dissociation constant (K_D). This provides a quantitative measure of the protein's affinity for the membrane.

In Vitro Biological Activity Assays

It is essential to determine if the conjugated protein retains its biological function. The specific assay will depend on the protein's class (e.g., enzyme, cytokine, antibody).

For enzymes, a kinetic assay measuring substrate turnover is appropriate. Anchoring a lipase to a lipid surface mimics its natural environment and can be assessed for changes in catalytic efficiency.

Experimental Protocol: Lipase Kinetic Assay

  • Substrate Preparation : Prepare a solution of a chromogenic lipase substrate (e.g., p-nitrophenyl butyrate) in a suitable buffer (e.g., Tris-HCl, pH 7.5).

  • Enzyme Preparation : Prepare solutions of both unconjugated lipase and C18-PEG5-lipase conjugate, with the latter being incorporated into liposomes.

  • Reaction Initiation : Add the enzyme preparations to the substrate solution to start the reaction.

  • Measurement : Monitor the increase in absorbance at 405 nm over time using a spectrophotometer. The rate of increase is proportional to the enzyme activity.

  • Data Analysis : Calculate the initial reaction velocities (V_0) at different substrate concentrations and plot them in a Michaelis-Menten graph. Determine the Michaelis constant (K_M) and maximum velocity (V_max) for both the conjugated and unconjugated enzyme to compare their catalytic efficiencies.

For cytokines, a cell-based assay can measure the protein's ability to bind to its receptor and elicit a downstream signaling response.

Signaling Pathway for a Pro-inflammatory Cytokine

Cytokine C18-PEG5-Cytokine (Anchored to Cell Surface) Receptor Target Cell Receptor Cytokine->Receptor Binding Signaling Intracellular Signaling (e.g., NF-κB, MAPK pathways) Receptor->Signaling Activation Response Cellular Response (e.g., Pro-inflammatory Cytokine Production) Signaling->Response Induction

Caption: Simplified signaling pathway for a membrane-anchored cytokine.

Experimental Protocol: Cytokine Production Assay (ELISA)

  • Cell Culture : Culture a responsive cell line (e.g., human peripheral blood mononuclear cells) in 96-well plates.

  • Stimulation : Treat the cells with varying concentrations of the C18-PEG5-cytokine conjugate, the unconjugated cytokine (as a positive control), and a negative control (buffer or unconjugated linker).

  • Incubation : Incubate the cells for a specified period (e.g., 24-48 hours) to allow for a cellular response.

  • Supernatant Collection : Collect the cell culture supernatants.

  • ELISA : Perform an enzyme-linked immunosorbent assay (ELISA) on the supernatants to quantify the production of a downstream inflammatory marker (e.g., TNF-α, IL-6).

  • Analysis : Compare the dose-response curves of the conjugated and unconjugated cytokine to determine if the this compound modification affects its specific activity.

Conclusion

The functional characterization of this compound conjugated proteins is a critical step in their development for therapeutic or research applications. The assays described in this guide provide a framework for a comprehensive evaluation, from confirming successful conjugation to quantifying biological activity and comparing performance against alternatives. The experimental data presented underscores the importance of the lipid anchor in the conjugate's design, as it can significantly influence stability and function in a biological context. By employing these assays, researchers can gain a deeper understanding of their protein conjugates and make informed decisions in their development pipeline.

References

A Comparative Guide to HPLC Methods for Analyzing C18-PEG5-Acid Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and purification of PEGylated lipids such as C18-PEG5-Acid, robust analytical methods are paramount for monitoring reaction progress, identifying impurities, and ensuring the quality of the final product. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for these analyses. This guide provides a comparative overview of suitable HPLC methods for the analysis of this compound reaction mixtures, supported by detailed experimental protocols and performance data.

A typical reaction to synthesize this compound involves the esterification of stearic acid (a C18 fatty acid) with a PEG derivative containing five ethylene glycol units and a terminal carboxylic acid. Consequently, the reaction mixture is expected to contain the desired product, unreacted starting materials, and potential byproducts. The primary analytical challenge lies in achieving adequate separation of these components, which possess varying degrees of hydrophobicity and polarity.

Key Analytes in a this compound Reaction Mixture:

  • This compound: The target product.

  • Stearic Acid: Unreacted C18 fatty acid starting material.

  • PEG5-Acid Derivative: Unreacted polyethylene glycol starting material.

  • Di-acylated PEG: A potential byproduct where two stearic acid molecules have reacted with a single PEG molecule (if applicable to the PEG starting material).

Comparison of HPLC Methods

Reversed-phase HPLC (RP-HPLC) is the most effective chromatographic mode for separating the components of a this compound reaction mixture. The non-polar stationary phase, typically C18 or C8, allows for the retention and separation of the hydrophobic stearic acid and the amphiphilic this compound. Due to the lack of a strong UV-absorbing chromophore in these molecules, universal detectors such as Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are required.

Below is a comparison of three common RP-HPLC methods with varying mobile phase compositions and gradient profiles.

Parameter Method 1: Acetonitrile/Water Gradient Method 2: Methanol/Water Gradient with TFA Method 3: Methanol/Ammonium Acetate Gradient
Stationary Phase C18, 5 µm, 4.6 x 150 mmC8, 5 µm, 4.6 x 250 mmC18, 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water0.1% (v/v) Trifluoroacetic Acid in Water10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile0.1% (v/v) Trifluoroacetic Acid in Methanol10 mM Ammonium Acetate in Methanol
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Column Temperature 40°C35°C45°C
Detector ELSD (Nebulizer: 40°C, Evaporator: 60°C, Gas Flow: 1.5 L/min)CAD (Evaporation Temp: 35°C)ELSD (Nebulizer: 45°C, Evaporator: 70°C, Gas Flow: 2.0 L/min)
Injection Volume 20 µL10 µL15 µL
Gradient Program 0-2 min: 70% B, 2-15 min: 70-100% B, 15-20 min: 100% B0-5 min: 60% B, 5-25 min: 60-95% B, 25-30 min: 95% B0-3 min: 80% B, 3-12 min: 80-100% B, 12-18 min: 100% B
Expected Elution Order 1. PEG5-Acid, 2. This compound, 3. Stearic Acid1. PEG5-Acid, 2. This compound, 3. Stearic Acid1. PEG5-Acid, 2. This compound, 3. Stearic Acid
Performance Notes Good resolution between all components. Acetonitrile provides lower backpressure than methanol.TFA can improve peak shape for acidic analytes but may suppress ionization in MS detectors. The C8 column offers slightly less retention for highly hydrophobic compounds.Ammonium acetate is a volatile buffer compatible with mass spectrometry and can improve peak shape. Higher temperature reduces viscosity and can improve efficiency.[1]

Experimental Protocols

Sample Preparation

A standardized sample preparation protocol is crucial for obtaining reproducible results.

  • Dilution: Accurately weigh approximately 10 mg of the this compound reaction mixture into a 10 mL volumetric flask.

  • Dissolution: Dissolve the sample in a 1:1 (v/v) mixture of methanol and chloroform. Ensure complete dissolution, using sonication if necessary.

  • Final Dilution: Dilute to the mark with the initial mobile phase composition of the chosen HPLC method (e.g., for Method 1, use a 30:70 water:acetonitrile mixture).

  • Filtration: Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

HPLC Method 1: Acetonitrile/Water Gradient with ELSD
  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: Deionized Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 20 µL

  • Gradient:

    • 0.00 min: 30% A, 70% B

    • 2.00 min: 30% A, 70% B

    • 15.00 min: 0% A, 100% B

    • 20.00 min: 0% A, 100% B

    • 20.10 min: 30% A, 70% B

    • 25.00 min: 30% A, 70% B

  • ELSD Settings:

    • Nebulizer Temperature: 40°C

    • Evaporator Temperature: 60°C

    • Gas Flow (Nitrogen): 1.5 L/min

HPLC Method 2: Methanol/Water Gradient with TFA and CAD
  • Column: C8, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid in Deionized Water

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid in Methanol

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 10 µL

  • Gradient:

    • 0.00 min: 40% A, 60% B

    • 5.00 min: 40% A, 60% B

    • 25.00 min: 5% A, 95% B

    • 30.00 min: 5% A, 95% B

    • 30.10 min: 40% A, 60% B

    • 35.00 min: 40% A, 60% B

  • CAD Settings:

    • Evaporation Temperature: 35°C

    • Filter: None

HPLC Method 3: Methanol/Ammonium Acetate Gradient with ELSD
  • Column: C18, 3.5 µm, 4.6 x 100 mm

  • Mobile Phase A: 10 mM Ammonium Acetate in Deionized Water

  • Mobile Phase B: 10 mM Ammonium Acetate in Methanol

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 45°C

  • Injection Volume: 15 µL

  • Gradient:

    • 0.00 min: 20% A, 80% B

    • 3.00 min: 20% A, 80% B

    • 12.00 min: 0% A, 100% B

    • 18.00 min: 0% A, 100% B

    • 18.10 min: 20% A, 80% B

    • 23.00 min: 20% A, 80% B

  • ELSD Settings:

    • Nebulizer Temperature: 45°C

    • Evaporator Temperature: 70°C

    • Gas Flow (Nitrogen): 2.0 L/min

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for analyzing a this compound reaction mixture using HPLC.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis ReactionMixture This compound Reaction Mixture Dissolution Dissolve in Methanol/Chloroform ReactionMixture->Dissolution Dilution Dilute with Initial Mobile Phase Dissolution->Dilution Filtration Filter (0.45 µm) Dilution->Filtration HPLC HPLC System (Pump, Autosampler, Column Oven) Filtration->HPLC Inject Sample Column Reversed-Phase C18 or C8 Column HPLC->Column Detector ELSD or CAD Column->Detector Chromatogram Chromatogram Detector->Chromatogram Generate Signal Integration Peak Integration and Quantification Chromatogram->Integration Report Analysis Report Integration->Report G Goal Analytical Goal Routine Routine In-Process Control Goal->Routine Impurity Impurity Profiling Goal->Impurity MS_Compat MS Compatibility Goal->MS_Compat Method1 Method 1 (ACN/Water) Routine->Method1 Fast & Robust Method2 Method 2 (MeOH/Water/TFA) Impurity->Method2 Good Peak Shape Method3 Method 3 (MeOH/Ammonium Acetate) MS_Compat->Method3 Volatile Buffer

References

C18-PEG5-Acid in Bioconjugation: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is paramount in the design and efficacy of bioconjugates. Among the diverse array of available options, C18-PEG5-Acid has emerged as a versatile tool, offering a unique combination of hydrophobicity and hydrophilicity. This guide provides an objective comparison of this compound's performance in various bioconjugation techniques against other common alternatives, supported by experimental data and detailed methodologies.

Unveiling the this compound Linker

This compound is a heterobifunctional linker characterized by a long C18 alkyl chain, imparting hydrophobicity, and a five-unit polyethylene glycol (PEG) chain, which provides hydrophilicity and flexibility. The terminal carboxylic acid group allows for covalent conjugation to primary amines on biomolecules, such as the lysine residues of proteins, forming a stable amide bond.[1] This hybrid structure is particularly advantageous for applications requiring interaction with lipid membranes or for improving the solubility and pharmacokinetic profiles of hydrophobic drugs.

Performance in Key Bioconjugation Techniques

The unique properties of this compound lend themselves to a variety of bioconjugation applications, from antibody-drug conjugates (ADCs) to the functionalization of nanoparticles. Below, we compare its performance characteristics with those of other commonly used linkers.

Antibody-Drug Conjugates (ADCs)

In the realm of ADCs, the linker plays a critical role in the stability, pharmacokinetics, and overall therapeutic index of the conjugate.[2][3] The choice of linker can influence the drug-to-antibody ratio (DAR), solubility, and the mechanism of drug release.

FeatureThis compoundShort-Chain PEG Linkers (e.g., PEG4)Non-PEG Linkers (e.g., SMCC)
Hydrophobicity High, due to the C18 chainLow to moderateHigh (can be a liability)
Solubility Impact Can improve the solubility of hydrophobic payloads while facilitating membrane interactionGenerally improves aqueous solubilityMay decrease the solubility of the ADC, leading to aggregation
Pharmacokinetics The PEG chain can extend half-life, while the C18 chain may influence biodistributionCan extend plasma half-lifeShorter half-life compared to PEGylated counterparts
Drug Release Forms a stable, non-cleavable amide bondTypically used in non-cleavable formatsCan be part of cleavable or non-cleavable designs
Tendency for Aggregation The PEG component helps to mitigate aggregation that might be induced by the C18 chain and hydrophobic drugs[4][5]Effectively reduces aggregationHigher propensity for aggregation, especially with hydrophobic payloads

Note: Direct quantitative comparisons are challenging due to the variability in experimental conditions across different studies. The table reflects general trends observed in the literature.

Peptide and Protein PEGylation

PEGylation is a widely used strategy to enhance the therapeutic properties of peptides and proteins by increasing their hydrodynamic size, improving solubility, and reducing immunogenicity.

FeatureThis compoundStandard mPEG-NHS EstersCleavable Linkers (e.g., Hydrazone, Disulfide)
Conjugation Chemistry Amine-reactive (lysine, N-terminus)Amine-reactive (lysine, N-terminus)Various (pH or redox-sensitive)
Stability of Conjugate Highly stable amide bondHighly stable amide bondLabile under specific physiological conditions (e.g., acidic pH of endosomes, reducing environment of cytoplasm)
Impact on Bioactivity The long alkyl chain may influence interactions with cell membranes or other proteins. The PEG spacer helps to maintain protein conformation.Generally well-tolerated, with the potential for some reduction in activity depending on the conjugation site.The linker itself has minimal impact, with the drug being released in its active form at the target site.
Pharmacokinetic Profile The C18 moiety can lead to association with albumin, further extending circulation half-life.Increases circulation half-life by reducing renal clearance.The half-life of the conjugate is tunable based on the cleavage rate of the linker.
Nanoparticle Surface Functionalization

The surface properties of nanoparticles are critical for their in vivo behavior, including circulation time, biocompatibility, and cellular uptake. This compound can be used to modify the surface of various nanoparticles, such as liposomes and polymeric nanoparticles.

FeatureThis compoundDSPE-PEGThiol-PEG
Anchoring Mechanism The C18 alkyl chain can be inserted into the lipid bilayer of liposomes or the hydrophobic core of polymeric nanoparticles.The distearoylphosphatidylethanolamine (DSPE) lipid anchor provides stable insertion into lipid bilayers.The thiol group can form a covalent bond with the surface of gold nanoparticles.
Surface Properties Provides a hydrophilic PEG layer for "stealth" properties while the C18 tail is embedded.Creates a dense PEG brush on the liposome surface, reducing opsonization.Enables stable, covalent functionalization of gold and other metallic nanoparticles.
Drug Loading The hydrophobic C18 chain can enhance the loading of lipophilic drugs into the nanoparticle core.Primarily a surface modification linker; drug loading is independent of the linker.Used for surface attachment of targeting ligands or other functional molecules.
Stability Provides good stability for the nanoparticle formulation.High stability in biological fluids.Very stable covalent linkage.

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound in bioconjugation.

Protocol 1: Antibody Conjugation using this compound

This protocol describes the conjugation of this compound to an antibody via its primary amine groups.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

    • Add a 1.2-fold molar excess of NHS and a 1.2-fold molar excess of EDC to the this compound solution.

    • Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.

  • Antibody Preparation:

    • Prepare the antibody at a concentration of 2-5 mg/mL in PBS, pH 7.4.

  • Conjugation Reaction:

    • Add the activated C18-PEG5-NHS ester solution to the antibody solution. A typical starting molar excess of the linker to the antibody is 20-fold.

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for 15 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess, unreacted linker and other small molecules by passing the reaction mixture through a desalting column equilibrated with PBS.

    • Collect the purified antibody-C18-PEG5 conjugate.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).

    • Assess the purity and aggregation state of the conjugate by size-exclusion chromatography (SEC).

    • Confirm the identity and integrity of the conjugate by mass spectrometry.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams have been generated using Graphviz.

G cluster_0 Linker Activation cluster_1 Antibody Preparation cluster_2 Conjugation cluster_3 Purification & Analysis Dissolve this compound Dissolve this compound Add EDC and NHS Add EDC and NHS Dissolve this compound->Add EDC and NHS Incubate at RT Incubate at RT Add EDC and NHS->Incubate at RT Mix Activated Linker and Antibody Mix Activated Linker and Antibody Incubate at RT->Mix Activated Linker and Antibody Quench Reaction Quench Reaction Incubate at RT->Quench Reaction 1-2 hours Prepare Antibody in PBS Prepare Antibody in PBS Prepare Antibody in PBS->Mix Activated Linker and Antibody Desalting Column Desalting Column Quench Reaction->Desalting Column Characterization (HIC, SEC, MS) Characterization (HIC, SEC, MS) Desalting Column->Characterization (HIC, SEC, MS)

Workflow for Antibody Conjugation with this compound.

G cluster_0 Liposome Formulation cluster_1 Surface Functionalization cluster_2 Optional: Further Conjugation cluster_3 Characterization Prepare Lipid Film Prepare Lipid Film Hydrate with Drug Solution Hydrate with Drug Solution Prepare Lipid Film->Hydrate with Drug Solution Extrusion Extrusion Hydrate with Drug Solution->Extrusion Add this compound Add this compound Extrusion->Add this compound Incubate Incubate to allow insertion of C18 tail into bilayer Add this compound->Incubate Activate Carboxyl Group (EDC/NHS) Activate Carboxyl Group (EDC/NHS) Incubate->Activate Carboxyl Group (EDC/NHS) Add Targeting Ligand (e.g., Peptide) Add Targeting Ligand (e.g., Peptide) Activate Carboxyl Group (EDC/NHS)->Add Targeting Ligand (e.g., Peptide) Purification Purification Add Targeting Ligand (e.g., Peptide)->Purification Particle Size and Zeta Potential Particle Size and Zeta Potential Purification->Particle Size and Zeta Potential Drug Loading Efficiency Drug Loading Efficiency Purification->Drug Loading Efficiency

Workflow for Liposome Functionalization with this compound.

Conclusion

This compound offers a unique set of properties that make it a valuable tool in the bioconjugation toolbox. Its hybrid hydrophobic-hydrophilic nature allows for novel applications in drug delivery, particularly for improving the pharmacokinetics of lipophilic compounds and for the self-assembly of amphiphilic bioconjugates. While direct quantitative comparisons with other linkers are often confounded by differing experimental conditions, the qualitative advantages of this compound in specific applications are evident. The choice of linker will always be application-dependent, and a thorough understanding of the properties of this compound will enable researchers to make more informed decisions in the design of their next-generation bioconjugates.

References

Safety Operating Guide

Proper Disposal of C18-PEG5-Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides general guidance on the disposal of C18-PEG5-Acid. It is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer for specific handling and disposal instructions. This guide is intended to supplement, not replace, the information in the SDS.

This compound is a hybrid linker molecule commonly used in biomedical research and drug development. Proper disposal is crucial to ensure laboratory safety and environmental protection. This guide outlines the essential procedures for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before handling this compound, it is essential to be familiar with its properties. While a specific Safety Data Sheet (SDS) for this compound was not available, its structure, containing a stearic acid (C18) component and a polyethylene glycol (PEG) chain with a terminal carboxylic acid, suggests that it should be handled with care. The carboxylic acid group imparts acidic properties to the molecule.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Wear nitrile or other appropriate chemical-resistant gloves.

  • Body Protection: A lab coat is required.

Step-by-Step Disposal Procedure

The proper disposal route for this compound depends on its form (pure substance or in solution) and the presence of other hazardous materials.

  • Waste Identification and Segregation:

    • Pure this compound: Unused or expired pure this compound should be treated as chemical waste.

    • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and empty containers, should be considered contaminated and disposed of as chemical waste.

    • Solutions: Aqueous or solvent-based solutions containing this compound must be segregated based on the solvent's hazardous properties. Do not mix with incompatible waste streams.

  • Waste Collection and Storage:

    • Collect all this compound waste in a designated, properly labeled, and sealed container.

    • The container label should clearly state "Hazardous Waste" and list the chemical name "this compound" and its approximate concentration if in solution.

    • Store the waste container in a designated secondary containment area, away from incompatible materials.

  • Disposal Pathway:

    • Do not dispose of this compound down the drain. The environmental impact of this specific molecule is not well-documented, and its introduction into aquatic ecosystems should be avoided.

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste. EHS professionals are trained to handle and dispose of laboratory chemicals in accordance with federal, state, and local regulations.

Quantitative Data Summary

Due to the lack of a specific Safety Data Sheet, quantitative data regarding toxicity and environmental hazards are not available. The following table provides general information for stearic acid, a component of this compound, for illustrative purposes.

ParameterValue (for Stearic Acid)Source
LD50 (Oral, Rat) > 5,000 mg/kgNot specified
Bioaccumulation Potential Expected to be significantNot specified
Environmental Hazard Not classified as hazardous to the aquatic environmentNot specified

Note: This data is for stearic acid and may not accurately reflect the properties of this compound. Always refer to the manufacturer's SDS for specific data.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start This compound Waste Generated is_pure Is the waste pure this compound? start->is_pure pure_waste Collect in a labeled hazardous waste container is_pure->pure_waste Yes is_solution Is the waste in solution? is_pure->is_solution No contact_ehs Contact Environmental Health & Safety (EHS) for pickup pure_waste->contact_ehs solution_waste Identify solvent and segregate waste stream is_solution->solution_waste Yes is_contaminated Is it contaminated labware? is_solution->is_contaminated No aqueous_waste Aqueous Waste Stream solution_waste->aqueous_waste solvent_waste Solvent Waste Stream solution_waste->solvent_waste collect_solution Collect in a labeled hazardous waste container aqueous_waste->collect_solution solvent_waste->collect_solution collect_solution->contact_ehs is_contaminated->start No contaminated_waste Collect in a designated solid hazardous waste container is_contaminated->contaminated_waste Yes contaminated_waste->contact_ehs

Personal protective equipment for handling C18-PEG5-Acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides essential safety and logistical information for handling C18-PEG5-Acid based on the known properties of its constituent parts: a long-chain fatty acid (stearic acid, C18) and a polyethylene glycol (PEG) derivative with a carboxylic acid terminus. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Therefore, it is imperative to consult the official SDS provided by your supplier for complete and specific safety information before handling this compound.

This guide is intended for researchers, scientists, and drug development professionals to facilitate safe laboratory practices.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is recommended to minimize exposure and ensure safety.

Body Part Personal Protective Equipment Material/Standard
Eyes/Face Chemical safety goggles or a face shieldGoggles should be splash-proof. Polycarbonate lenses are recommended for impact resistance.
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended for handling carboxylic acids. Gloves must be inspected before use.
Body Laboratory coatA standard lab coat should be worn. For larger quantities, consider a chemically resistant apron.
Respiratory Use in a well-ventilated areaA respirator may be necessary for large spills or if ventilation is inadequate. For low-fume environments, an N95 mask may be suitable.

Safe Handling and Storage Protocol

Engineering Controls:

  • Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.

  • Ensure that eyewash stations and safety showers are readily accessible.

Safe Handling Practices:

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.

  • Avoid Inhalation: Do not breathe dust or vapors. Minimize the generation of dust.

  • Hygienic Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

  • Container Handling: Keep the container tightly closed when not in use.

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep away from strong oxidizing agents and bases.

  • Based on information for similar compounds, storage at -20°C is recommended for long-term stability.

Spill and Emergency Procedures

Spill Response:

  • Evacuate: If the spill is large, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For solid spills, sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal. A non-sparking tool should be used.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and water.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek medical attention.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

Disposal Plan

Waste Characterization:

  • While polyethylene glycol itself is generally not considered hazardous waste, the final determination will depend on local regulations and any other substances mixed with the this compound waste.

Disposal Procedure:

  • Labeling: All waste containing this compound must be collected in a clearly labeled, sealed container. The label should include the chemical name and any known hazards.

  • Segregation: Do not mix with incompatible waste streams.

  • Licensed Disposal: Arrange for disposal by a licensed chemical waste disposal contractor. Follow all local, state, and federal regulations for chemical waste disposal.

  • Avoid Drains: Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow

The following diagram outlines the general workflow for handling and using this compound in a laboratory setting, from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup & Disposal A Review SDS B Don PPE A->B C Weigh Compound (in ventilated area) B->C D Prepare Solution C->D E Perform Experiment D->E F Decontaminate Glassware E->F G Segregate & Label Waste F->G H Store Waste for Pickup G->H I Doff PPE H->I

Caption: Workflow for Safe Handling of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.